Product packaging for 2,2-Difluoroacetyl chloride(Cat. No.:CAS No. 381-72-6)

2,2-Difluoroacetyl chloride

Cat. No.: B1333779
CAS No.: 381-72-6
M. Wt: 114.48 g/mol
InChI Key: KURKJXZWCPWPFX-UHFFFAOYSA-N
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Description

2,2-Difluoroacetyl chloride is a useful research compound. Its molecular formula is C2HClF2O and its molecular weight is 114.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HClF2O B1333779 2,2-Difluoroacetyl chloride CAS No. 381-72-6

Properties

IUPAC Name

2,2-difluoroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURKJXZWCPWPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371681
Record name 2,2-difluoroacetyl chloride
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Molecular Weight

114.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-72-6
Record name 2,2-difluoroacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoroacetyl Chloride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-difluoroacetyl chloride (C₂HClF₂O). As a key building block in the synthesis of fluorinated organic compounds, this document details its characteristics, reactivity, and handling protocols. Special emphasis is placed on its role as a potent acylating agent in pharmaceutical and agrochemical research and development. This guide consolidates quantitative data into accessible tables, outlines detailed experimental methodologies for its key reactions, and provides a visual representation of its chemical utility.

Introduction

This compound is a colorless liquid with a pungent odor, recognized for its high reactivity as an acylating agent.[1] The presence of two fluorine atoms on the alpha-carbon significantly influences the electrophilicity of the carbonyl group, making it a valuable reagent for the introduction of the difluoroacetyl moiety into a wide range of molecules. This structural motif is of particular interest in drug discovery and materials science, as the incorporation of fluorine can profoundly alter a molecule's biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. This guide serves as a technical resource for professionals utilizing this compound in their research and development endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its appropriate handling, storage, and use in chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂HClF₂O
Molecular Weight 114.48 g/mol [2][3]
CAS Number 381-72-6[2][3]
Appearance Colorless liquid[1]
Odor Pungent[1]
Boiling Point 24-25 °C at 760 mmHg[4][5]
Density 1.407 g/cm³[4]
Refractive Index 1.327[1]
Solubility Soluble in chloroform and sparingly soluble in ethyl acetate.[5]

Spectroscopic Data

Definitive, experimentally-derived spectroscopic data for this compound is not widely available in public literature. The data presented in Table 2 is based on predictions and analysis of structurally similar compounds. Researchers should verify this data with their own analytical methods.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shift / Absorption Range Notes
¹H NMR (CDCl₃) 5.76-6.07 ppm (1H, t, JHF ≈ 54 Hz)[4]The proton is expected to be a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR ~165 ppm (C=O, t, JCF ≈ 35 Hz), ~115 ppm (CHF₂, t, JCF ≈ 280 Hz)Predicted based on analogous fluorinated acyl chlorides. The carbonyl carbon and the difluoromethyl carbon are expected to be triplets due to C-F coupling.
IR ~1800 cm⁻¹ (C=O stretch)The carbonyl stretch is expected at a high wavenumber due to the electron-withdrawing effect of the fluorine and chlorine atoms.
Mass Spectrometry (EI) m/z = 114/116 (M⁺), 79 (M⁺ - Cl)The molecular ion peak is expected to show an isotopic pattern characteristic of a compound containing one chlorine atom.

Chemical Reactivity and Applications

This compound is a versatile reagent primarily used for the introduction of the difluoroacetyl group. Its high reactivity stems from the electron-withdrawing nature of the two fluorine atoms and the chlorine atom, which makes the carbonyl carbon highly electrophilic.

Acylation Reactions

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and arenes, to form the corresponding amides, esters, and ketones. These reactions are fundamental to its application in the synthesis of pharmaceuticals and agrochemicals.

Reactivity of this compound cluster_reactions Acylation Reactions DFAC This compound (CHF₂COCl) Amine Amine (R₂NH) DFAC->Amine Amidation Alcohol Alcohol (ROH) DFAC->Alcohol Esterification Arene Arene (Ar-H) DFAC->Arene Friedel-Crafts Acylation Amide 2,2-Difluoroacetamide (CHF₂CONR₂) Amine->Amide Ester 2,2-Difluoroacetate Ester (CHF₂COOR) Alcohol->Ester Ketone 2,2-Difluoroarylketone (CHF₂COAr) Arene->Ketone

Core reactivity pathways of this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken when handling this corrosive and moisture-sensitive reagent.

Synthesis of N-Aryl-2,2-difluoroacetamides (Amidation)

This protocol is adapted from the general Schotten-Baumann reaction conditions for the acylation of amines.

Workflow:

Start Dissolve Arylamine and Base in Aprotic Solvent (e.g., DCM) Cool Cool to 0 °C Start->Cool Add_DFAC Slowly Add this compound Cool->Add_DFAC Stir Stir at Room Temperature Add_DFAC->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify

References

An In-depth Technical Guide to 2,2-Difluoroacetyl Chloride (CAS Number: 381-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoroacetyl chloride, a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetyl moiety into pharmaceuticals and agrochemicals. This document covers its chemical and physical properties, safety and handling protocols, synthesis, and key reactions. Detailed experimental procedures for its synthesis, purification, and use in acylation reactions are provided. Furthermore, the significance of the difluoroacetyl group in drug design is discussed, highlighting its role in modulating the biological activity of molecules.

Introduction

This compound (CAS: 381-72-6) is a colorless, corrosive liquid with a pungent odor.[1][2] It is a highly reactive acyl chloride that serves as a key intermediate in the synthesis of a variety of fluorine-containing organic compounds.[2][3] Its primary utility lies in its ability to introduce the difluoroacetyl group (-COCF₂H) into molecules, a functional group of increasing importance in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 381-72-6[6]
Molecular Formula C₂HClF₂O[6]
Molecular Weight 114.48 g/mol [6]
Appearance Colorless liquid[1]
Odor Pungent[1]
Boiling Point 25 °C at 760 mmHg[7]
Density 1.407 g/cm³[8]
Solubility Soluble in chloroform and sparingly soluble in ethyl acetate. Reacts with water and alcohols.[7]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataValueReference(s)
¹H NMR The proton of the CHF₂ group is expected to appear as a triplet.[9]
¹⁹F NMR The fluorine atoms of the CHF₂ group are expected to appear as a doublet. Chemical shifts for -CF₂- groups are typically in the range of +80 to +140 ppm relative to CFCl₃.[10][11]
¹³C NMR Expected signals for the carbonyl carbon and the difluoromethyl carbon.-
IR Spectroscopy Characteristic strong absorption for the C=O bond of the acyl chloride.-
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns would be observed.-

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable Liquids H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Data sourced from PubChem CID 2736890[6]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases. Keep the container tightly sealed.[7]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Purification

This compound can be synthesized from various starting materials. A common method involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a chloride compound.[12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure.[12]

Materials:

  • 1-ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

  • Silicon tetrachloride (SiCl₄)

  • Aluminum chloride (AlCl₃)

  • Steel reactor with a Teflon inlet

  • Flask cooled to -40 °C

Procedure:

  • Into a steel reactor with a Teflon inlet, add aluminum chloride (5.5 g, 41.2 mmol, 0.40 eq).

  • Add silicon tetrachloride (8.7 g, 51.2 mmol, 0.50 eq) and 1-ethoxy-1,1,2,2-tetrafluoroethane (15.0 g, 102.7 mmol, 1.00 eq) to the reactor.

  • Seal the reactor promptly and stir the reaction mixture for one hour at room temperature.

  • Release the pressure through a flask cooled to -40 °C.

  • Heat the reactor to 50 °C and collect the distillate in the cooled flask.

  • The collected colorless liquid contains this compound and ethyl chloride.

Experimental Protocol: Purification by Distillation

Due to its low boiling point, this compound can be purified by fractional distillation.

Materials:

  • Crude this compound

  • Distillation apparatus with a fractionating column

  • Receiving flask cooled in an ice bath

Procedure:

  • Set up the distillation apparatus in a fume hood.

  • Charge the distillation flask with the crude this compound.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at approximately 25 °C.

  • Ensure the receiving flask is kept cold to minimize loss of the volatile product.

Key Reactions and Experimental Protocols

This compound is a versatile reagent for introducing the difluoroacetyl group. Its most common reactions involve nucleophilic acyl substitution with amines and alcohols.

Acylation of Amines

The reaction with primary or secondary amines yields N-substituted-2,2-difluoroacetamides.[13]

This is a general protocol that can be adapted for various amine substrates.[14]

Materials:

  • Amine (1.0 eq.)

  • Triethylamine (TEA) or other non-nucleophilic base (1.2 eq.)

  • This compound (1.1 eq.)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted-2,2-difluoroacetamide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine Amine ReactionMix Reaction Mixture at 0°C Amine->ReactionMix Base Base (e.g., TEA) Base->ReactionMix Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionMix Stirring Stirring at RT ReactionMix->Stirring DFAC This compound DFAC->ReactionMix Slow Addition Quench Quench with Water Stirring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the acylation of an amine.

Esterification

The reaction of this compound with alcohols or phenols produces the corresponding difluoroacetyl esters. The reaction with phenols is generally slower than with alcohols.

This is a general protocol that can be adapted for various alcohol substrates.

Materials:

  • Alcohol (1.0 eq.)

  • Pyridine or other suitable base (1.1 eq.)

  • This compound (1.1 eq.)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the alcohol and pyridine in the anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up the reaction mixture by washing with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude ester by distillation or column chromatography.

Role in Drug Design and Development

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.[4][15] The difluoroacetyl group, in particular, can impart several beneficial effects.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoroacetyl group more resistant to metabolic degradation.[4] This can lead to an increased half-life of the drug in the body.

  • Lipophilicity and Bioavailability: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[5]

  • Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein through hydrogen bonding or dipole-dipole interactions.[16]

  • Enzyme Inhibition: Ketones containing fluoroalkyl groups have been shown to be potent inhibitors of various hydrolytic enzymes.[17] The difluoroacetyl moiety can mimic the tetrahedral intermediate of substrate hydrolysis, leading to tight binding to the enzyme's active site.[17][18]

G cluster_properties Enhanced Drug Properties DFAC This compound Acylation Acylation Reaction DFAC->Acylation Lead Lead Compound Lead->Acylation Difluoroacetylated Difluoroacetylated Derivative Acylation->Difluoroacetylated Metabolic Increased Metabolic Stability Difluoroacetylated->Metabolic Lipo Modulated Lipophilicity Difluoroacetylated->Lipo Binding Improved Binding Affinity Difluoroacetylated->Binding Bio Enhanced Bioavailability Difluoroacetylated->Bio

Caption: Contribution of the difluoroacetyl group to drug properties.

Analytical Methods

The analysis of this compound and its reaction products is typically performed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable method for the analysis of this compound. Derivatization with an alcohol, such as 1-propanol, can be employed to convert it to a more stable ester for easier handling and analysis.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for the structural elucidation of products containing the difluoroacetyl group. The characteristic splitting patterns and chemical shifts provide clear evidence of its presence.[9][10]

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the difluoroacetyl moiety in organic synthesis. Its utility is particularly pronounced in the field of drug discovery and development, where the incorporation of this fluorine-containing group can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. While its reactivity and hazardous nature necessitate careful handling, the benefits it offers in the synthesis of novel and improved pharmaceuticals and agrochemicals are substantial. This guide has provided a comprehensive overview of its properties, synthesis, reactions, and applications, along with detailed experimental protocols to aid researchers in its effective and safe utilization.

References

A Comprehensive Technical Guide to the Physical Properties of 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,2-Difluoroacetyl chloride (CAS No. 381-72-6). A crucial reagent in synthetic chemistry, its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials is well-established.[1][2] This document collates essential physicochemical data, outlines standard experimental protocols for their determination, and presents logical workflows for its application and handling.

Core Physical and Chemical Properties

This compound is a colorless liquid noted for its pungent odor and high reactivity.[1][2] It serves as a potent acylating agent, primarily used to introduce the difluoroacetyl moiety into a wide range of organic molecules.[1][2] Its high reactivity stems from the electrophilic nature of the acyl chloride functional group, which is further activated by the electron-withdrawing fluorine atoms.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₂HClF₂O[1][2][3][4][5]
Molecular Weight 114.48 g/mol [1][2][3][4][6]
Density 1.407 g/cm³[2][3][5] or 1.1 g/cm³[1][4][7][8]Multiple sources report varying densities.
Boiling Point 24-25°C at 760 mmHg[1][2][3][4][5][7][8]
Refractive Index 1.327[1][2][3]
Vapor Pressure 790 mmHg at 25°C[1]
Solubility Soluble in Chloroform, Sparingly soluble in Ethyl Acetate.[7][9][10][11]Reacts with water.
Appearance Colorless liquid/oil[1][2][7]
Stability Hygroscopic, Moisture Sensitive, Volatile.[11]

Experimental Protocols for Property Determination

Detailed experimental procedures for characterizing this compound are crucial for its safe handling and effective use. The following are standard methodologies for determining its key physical properties.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound is typically determined at atmospheric pressure using a micro-boiling point or distillation method.

Methodology:

  • Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a micro-distillation flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a collection vessel.

  • Sample Preparation: A small volume (e.g., 1-2 mL) of this compound is placed in the distillation flask along with a boiling chip to ensure smooth boiling.

  • Heating: The flask is gently heated in a suitable bath (e.g., an oil bath) to control the temperature precisely.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature at which the vapor and liquid phases are in equilibrium, observed as a stable reading on the thermometer as the compound distills.

  • Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph if necessary.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer is commonly used for accurate measurements.

Methodology:

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed accurately (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer can be calculated from this data.

  • Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with this compound at the same temperature.

  • Weighing: The pycnometer filled with the sample is weighed (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. It is measured using a refractometer.

Methodology:

  • Instrument Calibration: The refractometer (e.g., an Abbe refractometer) is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

Applications and Safety Workflow

This compound is a versatile building block in organic synthesis. Its primary role as a synthetic intermediate is visualized below.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_application Applications A Difluoroacetic Acid Precursors B This compound (Key Intermediate) A->B Chlorination C Pharmaceuticals B->C Acylation D Agrochemicals B->D Acylation E Specialty Polymers B->E Acylation

Caption: Synthetic workflow of this compound.

Due to its corrosive and reactive nature, stringent safety protocols are mandatory when handling this compound.[1][3][8][12] The logical flow for safe handling is outlined below.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_spill Spill & Emergency PPE Impervious Gloves Safety Goggles / Face Shield Lab Coat / Chemical Apron Handling Work in a Fume Hood Avoid Inhalation & Contact Keep away from Water/Moisture PPE->Handling Storage Tightly Sealed Container Cool, Dry, Ventilated Area Store under Inert Gas Handling->Storage After Use Spill Absorb with Inert Material Neutralize Carefully Seek Medical Attention Handling->Spill If Spill Occurs End END: Task Complete Storage->End Spill->End Start START: Handling Task Start->PPE

Caption: Safety and handling workflow for this compound.

References

2,2-Difluoroacetyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of 2,2-difluoroacetyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals.

Core Data Summary

This section provides essential quantitative data for this compound, presented for straightforward reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂HClF₂O[1][2][3]
Molecular Weight 114.48 g/mol [1][2][3]
CAS Number 381-72-6[1][2]
Density 1.407 g/cm³[1]
Boiling Point 24-25°C at 760 mmHg[1][2]
Refractive Index 1.327[2]
Vapor Pressure 790 mmHg at 25°C[2]

Introduction

This compound is a colorless liquid characterized by a pungent odor.[2] It is a highly reactive acylating agent, playing a crucial role in the synthesis of a diverse range of fluorine-containing organic compounds.[2] The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, often leading to enhanced efficacy and selectivity. Consequently, this compound has emerged as a vital intermediate in the pharmaceutical and agrochemical industries for the development of new drugs and crop protection agents.[2] This guide provides a comprehensive overview of its chemical characteristics, synthesis, safe handling protocols, and applications in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and effective use in a laboratory setting.

PropertyDescriptionSource(s)
Appearance Colorless liquid[2]
Odor Pungent[2]
Solubility Soluble in chloroform and sparingly soluble in ethyl acetate.[4]
Hazard Class Corrosive[2]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[3][5]
Risk Phrases R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R35: Causes severe burns.[2][6]
Safety Phrases S23: Do not breathe vapour. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[2][6]
UN Number 3265[7]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound from 1-ethoxy-1,1,2,2-tetrafluoroethane

This protocol is adapted from a patented process for the manufacture of difluoroacetyl chloride.[8]

Materials:

  • 1-ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

  • Aluminum chloride (AlCl₃)

  • Silicon tetrachloride (SiCl₄)

  • Steel reactor with a Teflon inlet

  • Flask cooled to -40°C

  • Distillation apparatus

Procedure:

  • Charge a steel reactor equipped with a Teflon inlet with aluminum chloride (0.40 eq).

  • Add silicon tetrachloride (0.50 eq) followed by 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq) to the reactor.

  • Promptly seal the reactor and stir the reaction mixture at room temperature for one hour.

  • Vent the pressure from the reactor through a flask cooled to -40°C to collect any volatile byproducts.

  • Heat the reactor to 50°C to distill the product.

  • Collect the distillate, which will contain this compound and ethyl chloride.

Purification by Rectification

This protocol describes a general method for the purification of acyl chlorides, which can be adapted for this compound.[9]

Materials:

  • Crude this compound

  • Rectification column

  • Fractionating head with an adjustable reflux ratio

  • Reflux condenser

  • Three-neck flask (rectification kettle) with magnetic stirring

  • Oil bath with an electronic temperature controller

  • Receiving flask

Procedure:

  • Set up the rectification apparatus, including the rectification column, fractionating head, and reflux condenser, on a three-neck flask.

  • Charge the rectification kettle with the crude this compound.

  • Maintain the cooling water in the reflux condenser at a temperature between 0 and 10°C.

  • Heat the rectification kettle using an oil bath, controlling the temperature to between 75 and 80°C.

  • Adjust the reflux ratio to collect the distillate at the appropriate boiling point (approximately 24-25°C for this compound).

  • Collect the purified product in a receiving flask.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent for the introduction of the difluoroacetyl group into organic molecules. This modification is of significant interest in medicinal chemistry as the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Key Applications:

  • Intermediate in Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various drug molecules.[2]

  • Acylating Agent: It is a potent acylating agent used to introduce the difluoroacetyl moiety into a wide range of organic compounds.[2]

  • Synthesis of Fluorine-Containing Compounds: It is a key building block for the synthesis of complex fluorine-containing organic molecules.[2]

  • Agrochemical Production: It is used as an intermediate in the manufacturing of advanced agrochemicals.[2]

Safety and Handling

Due to its corrosive and toxic nature, this compound must be handled with extreme care.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a self-contained breathing apparatus (SCBA) may be necessary.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Store away from incompatible materials such as water, alcohols, and bases.

  • Contains a low boiling point substance; storage in sealed containers may lead to pressure buildup. Check for bulging containers and vent periodically.

Emergency Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water and seek medical attention.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

  • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill.[1]

Diagrams

The following diagrams illustrate key experimental workflows related to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification TFEE 1-ethoxy-1,1,2,2- tetrafluoroethane Reactor Steel Reactor (Room Temp, 1 hr) TFEE->Reactor AlCl3 Aluminum Chloride AlCl3->Reactor SiCl4 Silicon Tetrachloride SiCl4->Reactor Distillation Distillation (50°C) Reactor->Distillation Crude Product Product 2,2-Difluoroacetyl Chloride Distillation->Product Purified Product Purification_Workflow Crude Crude 2,2-Difluoroacetyl Chloride Rectification Rectification Column (75-80°C oil bath) Crude->Rectification Condenser Reflux Condenser (0-10°C) Rectification->Condenser Collection Collection of Distillate (b.p. ~24-25°C) Condenser->Collection PureProduct Purified 2,2-Difluoroacetyl Chloride Collection->PureProduct Safe_Handling_Logic Start Handling this compound PPE Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Ventilation Work in a Well-Ventilated Fume Hood Start->Ventilation Storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles PPE->Storage Ventilation->Storage Emergency Know Emergency Procedures (Spill, Exposure) Storage->Emergency Disposal Dispose of Waste According to Regulations Emergency->Disposal End Safe Handling Achieved Disposal->End

References

An In-depth Technical Guide to the Synthesis of 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,2-difluoroacetyl chloride, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Synthesis from 2,2-Difluoroacetic Acid

A common and straightforward method for the preparation of this compound is the chlorination of 2,2-difluoroacetic acid. This transformation can be effectively achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocols

Method A: Using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.

  • Materials:

    • 2,2-difluoroacetic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-difluoroacetic acid (1.0 eq).

    • Add an anhydrous solvent, followed by a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

    • The crude this compound can be purified by fractional distillation.

Method B: Using Oxalyl Chloride

This protocol is adapted from established methods for acyl chloride synthesis.

  • Materials:

    • 2,2-difluoroacetic acid

    • Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of 2,2-difluoroacetic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere, add a catalytic amount of anhydrous DMF.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

    • The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

    • Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude this compound.

    • Purification can be achieved by fractional distillation.

Reaction Pathway

G Synthesis from 2,2-Difluoroacetic Acid A 2,2-Difluoroacetic Acid B This compound A->B Chlorination C SOCl2 or (COCl)2 C->B

Caption: General reaction scheme for the synthesis of this compound from 2,2-difluoroacetic acid.

Synthesis from 1-Ethoxy-1,1,2,2-tetrafluoroethane

An alternative route involves the reaction of 1-ethoxy-1,1,2,2-tetrafluoroethane with a mixture of silicon tetrachloride (SiCl₄) and aluminum chloride (AlCl₃).

Experimental Protocol

This protocol is based on the procedure described in patent WO2019043238A1.[1]

  • Materials:

    • 1-Ethoxy-1,1,2,2-tetrafluoroethane

    • Silicon tetrachloride (SiCl₄)

    • Aluminum chloride (AlCl₃)

    • Steel reactor with a Teflon inlet

  • Procedure:

    • Charge a steel reactor equipped with a Teflon inlet with aluminum chloride (0.40 eq).

    • Add silicon tetrachloride (0.50 eq) followed by 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

    • Seal the reactor and stir the reaction mixture at room temperature for one hour.

    • Carefully release the pressure through a cold trap (-40 °C).

    • Heat the reactor to 50 °C and collect the distillate.

    • The collected liquid contains this compound and ethyl chloride.

Reaction Pathway

G Synthesis from 1-Ethoxy-1,1,2,2-tetrafluoroethane A 1-Ethoxy-1,1,2,2-tetrafluoroethane B This compound A->B Reaction D Ethyl Chloride A->D Byproduct C SiCl4, AlCl3 C->B

Caption: Reaction scheme for the synthesis of this compound from 1-ethoxy-1,1,2,2-tetrafluoroethane.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
2,2-Difluoroacetic AcidThionyl ChlorideNeat or DCMReflux2-4 hHighGeneral
2,2-Difluoroacetic AcidOxalyl Chloride, cat. DMFDCM0 °C to RT1-3 hHighGeneral
1-Ethoxy-1,1,2,2-tetrafluoroethaneSiCl₄, AlCl₃NeatRT then 50 °C1 h~71%[1]

Table 2: Spectroscopic Data for this compound

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMRCDCl₃Predicted: 5.76-6.07 (t, 1H)[2]
¹³C NMR-Data not readily available in the searched literature.
IR-Characteristic C=O stretching frequency for an acyl chloride expected.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G General Experimental Workflow A Reaction Setup B Addition of Reagents A->B C Reaction Monitoring B->C D Workup C->D E Purification (Distillation) D->E F Characterization E->F

Caption: A generalized workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific needs. Standard laboratory safety precautions should be strictly followed when handling all chemicals mentioned in this document.

References

A Technical Guide to 2,2-Difluoroacetyl Chloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,2-Difluoroacetyl chloride

Introduction

This compound is a valuable reagent in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its utility lies in its ability to introduce the difluoroacetyl moiety into molecules, a common strategy for modulating the physicochemical and biological properties of drug candidates. The incorporation of fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers and scientists.

Physicochemical and Spectral Data

A summary of the key physicochemical and computed spectral data for this compound is presented below. This information is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 381-72-6[1]
Molecular Formula C₂HClF₂O[1]
Molecular Weight 114.48 g/mol [1]
Boiling Point 24 °C at 760 mmHg[2]
Density 1.407 g/cm³[2]
Predicted ¹H-NMR (CDCl₃) 5.76-6.07 ppm (1H)[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a chloride compound, such as silicon tetrachloride.[3]

Experimental Protocol: Synthesis from 1-Ethoxy-1,1,2,2-tetrafluoroethane[3]

Materials:

  • 1-Ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous reaction vessel with a stirrer and a condenser cooled to -20°C

  • Distillation apparatus

Procedure:

  • Charge a dry reaction vessel with 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

  • With stirring, add silicon tetrachloride (0.52 eq) to the reaction vessel in one portion.

  • Cool the reaction mixture to 10-15°C using an ice bath and continue stirring. The gaseous silicon tetrafluoride that forms is allowed to evaporate and should be scrubbed with a potassium hydroxide solution.

  • After two hours of stirring at 10°C, allow the reaction mixture to warm to room temperature over 2.5 hours.

  • Monitor the reaction for complete conversion using ¹H-NMR analysis.

  • Upon completion, heat the reactor to 50°C and collect the distillate, which contains this compound and ethyl chloride.

  • Further purification of the this compound can be achieved by fractional distillation.

Applications in Organic Synthesis

This compound is a key intermediate for the introduction of the difluoroacetyl group into organic molecules.[3] A primary application is in the acylation of nucleophiles such as amines and alcohols to form the corresponding amides and esters.

General Experimental Protocol: Acylation of an Amine

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation to yield the desired 2,2-difluoroacetamide.

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow involving this compound for the preparation of a difluoroacetylated compound, a key step in the synthesis of many pharmaceutical and agrochemical agents.

G General Synthetic Workflow using this compound cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis 1_alkoxy_1_1_2_2_tetrafluoroethane 1-Alkoxy-1,1,2,2-tetrafluoroethane DFAC_synthesis Reaction 1_alkoxy_1_1_2_2_tetrafluoroethane->DFAC_synthesis SiCl4 Silicon Tetrachloride SiCl4->DFAC_synthesis DFAC This compound DFAC_synthesis->DFAC Acylation Acylation DFAC->Acylation Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Acylation Product Difluoroacetylated Product (e.g., Amide, Ester) Acylation->Product

Caption: Synthetic workflow of this compound and its application.

References

An In-depth Technical Guide on the Stability and Reactivity of 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroacetyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the difluoroacetyl moiety into a wide range of molecules. This reactive acyl chloride serves as a key building block in the development of novel pharmaceuticals and agrochemicals, where the presence of fluorine atoms can significantly enhance biological activity and metabolic stability. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physicochemical properties, handling and storage recommendations, and detailed reactivity profile with common nucleophiles. Experimental protocols for its synthesis and key reactions are provided, alongside analytical data for product characterization.

Physicochemical Properties

This compound is a colorless, fuming liquid with a pungent odor.[1] It is a highly reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.[2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂HClF₂O[4][5]
Molecular Weight 114.48 g/mol [4][5]
Boiling Point 24-25 °C at 760 mmHg[4][6]
Density 1.407 g/cm³[4]
Refractive Index 1.327[3]
Solubility Soluble in chloroform and sparingly soluble in ethyl acetate. Reacts with water.[6]
Vapor Pressure 790 mmHg at 25°C[3]

Stability and Decomposition

Hydrolysis: this compound is highly sensitive to moisture and reacts exothermically with water to produce 2,2-difluoroacetic acid and hydrochloric acid.[1] While the specific hydrolysis rate constant for this compound has not been reported, studies on similar acyl chlorides indicate that the hydrolysis is rapid.[7][9][10] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Reactivity

This compound is a potent acylating agent, reacting readily with a variety of nucleophiles.[2][3] The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the two fluorine atoms and the chlorine atom.

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form the corresponding 2,2-difluoroesters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

G DFAC This compound Ester Ethyl 2,2-Difluoroacetate DFAC->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Base Base (e.g., Pyridine) HCl_salt Base•HCl Base->HCl_salt

Caption: General reaction scheme for the esterification of this compound.

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines yields 2,2-difluoroamides. Similar to esterification, a base is typically employed to scavenge the generated HCl.

G DFAC This compound Amide 2,2-Difluoro-N-phenylacetamide DFAC->Amide Amine Amine (R-NH2) Amine->Amide Base Base (e.g., Pyridine) HCl_salt Base•HCl Base->HCl_salt

Caption: General reaction scheme for the amidation of this compound.

Experimental Protocols

Safety Precaution: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles.[8] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 1-ethoxy-1,1,2,2-tetrafluoroethane with a mixture of silicon tetrachloride and aluminum chloride.[1]

Materials:

  • 1-ethoxy-1,1,2,2-tetrafluoroethane

  • Silicon tetrachloride

  • Aluminum chloride

  • Steel reactor with Teflon inlet

  • Flask cooled to -40 °C

Procedure:

  • In a steel reactor with a Teflon inlet, add aluminum chloride (0.40 eq).

  • Add silicon tetrachloride (0.50 eq) and 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

  • Seal the reactor and stir the reaction mixture for one hour at room temperature.

  • Release the pressure through a flask cooled to -40 °C.

  • Heat the reactor to 50 °C and collect the distillate.

Product Characterization: The product can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[1]

Representative Esterification: Synthesis of Ethyl 2,2-Difluoroacetate

The following is a general procedure for the synthesis of ethyl 2,2-difluoroacetate from a difluoroacetyl halide, which can be adapted for this compound.[11]

Materials:

  • Difluoroacetic acid fluoride (or this compound)

  • Ethanol

  • N,N-dimethylacetamide (DMAc)

  • Sealed tube

  • Distillation apparatus

Procedure:

  • In a sealed tube under an inert atmosphere, combine ethanol (1.2 mol) and N,N-dimethylacetamide (2.4 mol).

  • Cool the mixture with ice.

  • Slowly add difluoroacetic acid fluoride (1.25 mol).

  • Allow the reaction to proceed for 4 hours.

  • The resulting crude ethyl difluoroacetate mixture can be purified by distillation under reduced pressure.

Product Characterization:

  • Purity: Can be determined by GC analysis.[11]

  • Identity: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Representative Amidation: Synthesis of 2,2-Difluoro-N-phenylacetamide

The following is a general protocol for the amidation of an acyl chloride with an aromatic amine, which can be adapted for the reaction of this compound with aniline.[12][13]

Materials:

  • Aniline

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Ice-salt bath

Procedure:

  • Dissolve aniline (6 mmol) in THF (5 ml) in a round-bottom flask.

  • Add DBU (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Slowly add this compound (6.1 mmol) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at room temperature for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from ethanol.

Product Characterization:

  • Melting Point: Determination of the melting point.

  • Spectroscopy: Characterization by IR, ¹H NMR, and elemental analysis.[13]

Analytical Methods

The progress of reactions involving this compound and the purity of the resulting products can be monitored by various analytical techniques.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for monitoring the consumption of starting materials and the formation of products.[1] For volatile compounds like this compound and its ester derivatives, GC provides excellent separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the products. The characteristic chemical shifts and coupling constants of the fluorine and hydrogen atoms in the difluoroacetyl group provide definitive structural information.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl stretching frequency of the acyl chloride, ester, and amide functional groups.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Handling and Storage

Due to its reactivity and corrosivity, this compound must be handled with care.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Use non-sparking tools and prevent the formation of aerosols.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It should be stored away from incompatible materials such as water, alcohols, and amines. Keep the container cold.[6]

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the difluoroacetyl group. Its stability and reactivity are dictated by the strong electron-withdrawing nature of the fluorine and chlorine atoms. Understanding its properties, handling requirements, and reaction characteristics is crucial for its safe and effective use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers working with this important chemical intermediate.

References

Spectroscopic Data of 2,2-Difluoroacetyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,2-difluoroacetyl chloride (C₂HClF₂O), a key intermediate in the synthesis of various fluorine-containing organic compounds. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in pharmaceutical and agrochemical research and development.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz Notes
¹H 5.76 - 6.07 (Predicted)[1]TripletThe single proton is coupled to the two adjacent fluorine atoms.
¹³C 160 - 180 (Typical)TripletThe carbonyl carbon signal is expected in this range for acyl chlorides. The signal will be split by the two fluorine atoms.
110 - 130 (Estimated)TripletThe difluoromethyl carbon (CHF₂) chemical shift is estimated based on related structures and will be split by the attached fluorine atoms.
¹⁹F -70 to -20 (Typical)[2]DoubletThis is the general range for acyl fluorides and related compounds. The signal will be split by the adjacent proton.
Infrared (IR) Spectroscopy
Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity Notes
Carbonyl (C=O)Stretch1810 - 1775[3]StrongThis high-frequency absorption is characteristic of aliphatic acyl chlorides.[3]
Carbon-Fluorine (C-F)Stretch1300 - 1150StrongMultiple strong bands are expected in this region due to the two C-F bonds.
Carbon-Chlorine (C-Cl)Stretch850 - 550[4]Medium-Strong
Mass Spectrometry (MS)
Parameter Value Notes
Molecular Formula C₂HClF₂O[5]
Molecular Weight 114.48 g/mol [5]
Monoisotopic Mass 113.9683987 Da[6]
Major Fragmentation Peaks (m/z) 79/81 ([CHF₂CO]⁺), 47 ([COCl]⁺), 31 ([CHF₂]⁺)A prominent fragmentation pathway for acyl halides is the formation of an acylium ion. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+ and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation :

    • Due to the reactive nature of acyl chlorides, all glassware must be thoroughly dried to prevent hydrolysis.

    • Prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃, benzene-d₆) to a concentration of approximately 5-20 mg/mL.

    • Transfer the solution to a dry NMR tube and cap it securely.

  • Instrumentation and Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

    • For ¹⁹F NMR, a dedicated fluorine probe is recommended for optimal sensitivity. Reference the spectrum to an external standard such as CFCl₃ (0 ppm).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). This should be done in a fume hood due to the corrosive nature of the compound.

    • Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄, CS₂) can be prepared and analyzed in a liquid cell.

  • Instrumentation and Data Acquisition :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the salt plates or the solvent-filled cell.

    • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

    • Typically, a resolution of 4 cm⁻¹ is sufficient.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile, dry, and inert solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.[7] Anhydrous conditions are critical to prevent hydrolysis.[7]

  • Instrumentation and Data Acquisition :

    • For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

    • GC Conditions : Use a capillary column appropriate for separating volatile organic compounds. Set the injector temperature and oven temperature program to ensure good separation and peak shape.

    • MS Conditions : Set the ion source temperature (e.g., 230 °C) and electron energy (typically 70 eV).[7] Acquire data over a mass range that includes the molecular ion and expected fragments (e.g., m/z 30-150).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a theoretical fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Verification Structure Verification IR->Structure_Verification NMR->Structure_Verification Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Verification MS->Purity_Assessment

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Fragmentation_Pattern M [CHF₂COCl]⁺˙ m/z = 114/116 F1 [CHF₂CO]⁺ m/z = 79 M->F1 - Cl F2 [COCl]⁺ m/z = 63/65 M->F2 - CHF₂ F3 [CHF₂]⁺ m/z = 51 F1->F3 - CO

Caption: Plausible mass spectrometry fragmentation pathway of this compound.

References

A Comprehensive Technical Guide to 2,2-Difluoroacetyl Chloride: Availability, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-difluoroacetyl chloride, a crucial building block in the synthesis of advanced fluorine-containing organic compounds. This document details its commercial availability, key physicochemical properties, synthetic routes, and significant applications, with a focus on its role as a potent acylating agent in the pharmaceutical and agrochemical industries. Experimental protocols and workflow diagrams are included to provide practical insights for laboratory applications.

Commercial Availability and Supplier Information

This compound (CAS No. 381-72-6) is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various quantities with purities often exceeding 97%. Due to its corrosive and moisture-sensitive nature, it requires careful handling and is shipped under specific hazardous material protocols.

Below is a summary of prominent suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierTypical Quantities OfferedPurityAdditional Notes
Sigma-Aldrich 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g≥97%Often available through Aldrich Partner programs, indicating reliable stock.
Matrix Scientific Bulk and research quantitiesHighOffers custom synthesis and library design services.
ChemicalBook Kilogram scale≥99%Provides a platform to connect with various manufacturers and compare prices.
Echemi Varies by manufacturerPharmacy GradeA B2B platform with multiple listed manufacturers, including Jilin Haofei Import and Export.
iChemical Custom packages availableHighFacilitates custom synthesis for specific research needs.
Guidechem Gram to Kilogram≥95%Lists multiple suppliers and their respective purity levels.

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is essential for its safe handling and effective use in chemical synthesis.

PropertyValueReference
CAS Number 381-72-6[1]
Molecular Formula C₂HClF₂O[2]
Molecular Weight 114.48 g/mol [2]
Boiling Point 25 °C[2]
Density ~1.407 g/cm³[3]
Appearance Colorless liquid[4]
Odor Pungent[4]
Refractive Index ~1.327[2]
Hazard Codes C (Corrosive)[2]
Risk Statements R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R35 (Causes severe burns)[5]
Safety Statements S23 (Do not breathe vapour), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from readily available fluorinated precursors. A common approach involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a chloride compound.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from a 1-alkoxy-1,1,2,2-tetrafluoroethane precursor.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_products Products cluster_purification Purification A 1-Alkoxy-1,1,2,2-tetrafluoroethane C Reaction at controlled temperature A->C B Chloride Compound (e.g., SiCl₄, TiCl₄, ZnCl₂, AlCl₃) B->C D This compound C->D E By-products C->E F Distillation D->F G Final Product F->G Pure this compound

Caption: A generalized workflow for the synthesis of this compound.

Example Experimental Protocol: Synthesis from 1-ethoxy-1,1,2,2-tetrafluoroethane

The following protocol is based on a patented procedure for the synthesis of this compound.[6]

Materials:

  • 1-ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

  • Silicon tetrachloride (SiCl₄)

  • Aluminum chloride (AlCl₃)

  • Teflon-lined steel reactor

  • Distillation apparatus

Procedure:

  • To a Teflon-lined steel reactor, add aluminum chloride (0.40 eq).

  • Subsequently, add silicon tetrachloride (0.50 eq) and 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

  • Seal the reactor promptly and stir the reaction mixture at room temperature for 1 hour.

  • Carefully release the pressure through a flask cooled to -40 °C to collect any volatile components.

  • Heat the reactor to 50 °C and collect the distillate, which is the crude this compound.

  • Purify the crude product by fractional distillation.

Key Applications and Reactions

This compound is a potent acylating agent used to introduce the difluoroacetyl group into a wide range of organic molecules.[2] This moiety is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

Acylation of Amines to form Amides

The reaction of this compound with primary or secondary amines is a straightforward method to synthesize α,α-difluoroacetamides. These amides are valuable intermediates in the synthesis of various bioactive molecules.

G Workflow for the Acylation of an Amine cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification A Amine (R-NH₂ or R₂NH) E Combine Amine, Base, and Solvent A->E B This compound G Slowly add this compound B->G C Base (e.g., Triethylamine, Pyridine) C->E D Anhydrous Solvent (e.g., Dichloromethane, THF) D->E F Cool to 0 °C E->F F->G H Stir at room temperature G->H I Aqueous wash H->I J Dry organic layer (e.g., MgSO₄) I->J K Solvent removal J->K L Column Chromatography or Recrystallization K->L M Final Product L->M Pure α,α-Difluoroacetamide

Caption: A typical experimental workflow for the synthesis of α,α-difluoroacetamides.

Materials:

  • Benzylamine

  • This compound

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2,2-difluoroacetamide.

Acylation of Alcohols to form Esters

This compound reacts with alcohols in the presence of a base to form the corresponding 2,2-difluoroacetate esters. These esters can serve as important intermediates in organic synthesis.

Materials:

  • Benzyl alcohol

  • This compound

  • Pyridine

  • Anhydrous Diethyl ether

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by distillation under reduced pressure to obtain pure benzyl 2,2-difluoroacetate.

Conclusion

This compound is a commercially accessible and highly reactive reagent that plays a pivotal role in the introduction of the difluoroacetyl group into organic molecules. Its importance in the development of new pharmaceuticals and agrochemicals is well-established. This guide has provided a comprehensive overview of its availability, properties, synthesis, and key applications, along with practical experimental guidance. Researchers and drug development professionals can leverage this information to effectively and safely incorporate this valuable building block into their synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for 2,2-Difluoroacetyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-difluoroacetyl chloride as a versatile reagent in organic synthesis. It is a valuable building block for the introduction of the difluoroacetyl moiety into a wide range of organic molecules, a structural motif of increasing importance in pharmaceutical and agrochemical research. The protocols outlined below cover key transformations including Friedel-Crafts acylation, esterification, and amide bond formation.

Introduction

This compound is a highly reactive acyl chloride that serves as a key intermediate for the synthesis of difluoromethylated compounds. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes this compound a reagent of high interest in drug discovery and development.

Key Applications at a Glance

ApplicationReaction TypeProduct ClassUtility
Friedel-Crafts AcylationElectrophilic Aromatic SubstitutionAryl difluoromethyl ketonesIntermediates for pharmaceuticals and agrochemicals
EsterificationNucleophilic Acyl Substitution2,2-Difluoroacetate estersSolvents, reagents, and building blocks
Amide Bond FormationNucleophilic Acyl Substitution2,2-DifluoroacetamidesBioactive molecules, peptide modifications

Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation of arenes with this compound provides an efficient route to aryl difluoromethyl ketones. These compounds are valuable precursors to a variety of biologically active molecules. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Methoxy-2,2-difluoroacetophenone

This protocol describes the acylation of anisole with this compound.

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add this compound (1.1 equivalents) dropwise via an addition funnel.

  • After the addition is complete, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 4-methoxy-2,2-difluoroacetophenone.

Quantitative Data:

ReactantMolar RatioProductYield (%)Reference
Anisole1.04-Methoxy-2,2-difluoroacetophenone~85%[1]
Toluene1.04-Methyl-2,2-difluoroacetophenoneVaries

Note: Yields are approximate and can vary based on reaction scale and purification.

Friedel_Crafts_Acylation DFAC 2,2-Difluoroacetyl Chloride Acylium Difluoroacylium Ion (Electrophile) DFAC->Acylium + AlCl₃ AlCl3 AlCl₃ Arene Arene (e.g., Anisole) Intermediate Sigma Complex (Carbocation Intermediate) Arene->Intermediate + Acylium Ion Product Aryl Difluoromethyl Ketone Intermediate->Product - H⁺

Figure 1: Friedel-Crafts Acylation Workflow.

Esterification of Alcohols

This compound readily reacts with primary and secondary alcohols in the presence of a base, such as pyridine, to form the corresponding 2,2-difluoroacetate esters. This reaction is a type of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoroacetate

This protocol details the esterification of ethanol with this compound.

Materials:

  • Ethanol, anhydrous

  • This compound

  • Pyridine, anhydrous

  • Diethyl ether, anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

  • Add this compound (1.1 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ethyl 2,2-difluoroacetate can be purified by distillation.

Quantitative Data:

AlcoholProductYield (%)Reference
EthanolEthyl 2,2-difluoroacetateHigh[2]
Benzyl alcoholBenzyl 2,2-difluoroacetateVaries

Note: While a direct protocol for the chloride was not found, this is a standard procedure for acyl chlorides. The referenced synthesis uses difluoroacetyl fluoride, but the reaction principle and expected high yield are analogous.[2]

Esterification DFAC 2,2-Difluoroacetyl Chloride Intermediate Tetrahedral Intermediate DFAC->Intermediate + Alcohol Alcohol Alcohol (e.g., Ethanol) Alcohol->Intermediate Pyridine Pyridine Product 2,2-Difluoroacetate Ester Intermediate->Product - Pyridinium  Chloride

Figure 2: Esterification Reaction Pathway.

Amide Bond Formation

The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of 2,2-difluoroacetamides. The Schotten-Baumann reaction conditions, which involve an aqueous base, are often employed for this transformation.[3][4]

Experimental Protocol: Synthesis of N-Phenyl-2,2-difluoroacetamide

This protocol describes the acylation of aniline with this compound.

Materials:

  • Aniline

  • This compound

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve aniline (1.0 equivalent) in dichloromethane in a beaker.

  • Add 10% aqueous sodium hydroxide solution (2.0 equivalents) and stir vigorously to create a biphasic mixture.

  • Cool the mixture in an ice bath and add this compound (1.1 equivalents) dropwise with rapid stirring.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The N-phenyl-2,2-difluoroacetamide can be purified by recrystallization.

Quantitative Data:

AmineProductYield (%)Reference
AnilineN-Phenyl-2,2-difluoroacetamideHigh[5]
BenzylamineN-Benzyl-2,2-difluoroacetamideHigh[3]

Note: Yields for the specific reaction with this compound may vary but are generally high under these standard conditions for similar acyl chlorides.[3][5]

Amide_Formation DFAC 2,2-Difluoroacetyl Chloride Intermediate Tetrahedral Intermediate DFAC->Intermediate + Amine Amine Amine (e.g., Aniline) Amine->Intermediate Base Aqueous Base (e.g., NaOH) Product 2,2-Difluoroacetamide Base->Product Neutralizes HCl Intermediate->Product - HCl

Figure 3: Amide Bond Formation via Schotten-Baumann Reaction.

Safety Information

This compound is a corrosive and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The yields and reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for 2,2-Difluoroacetyl Chloride as an Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-difluoroacetyl chloride as a potent acylating agent for the synthesis of fluorinated organic compounds. The introduction of the difluoroacetyl moiety is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This document offers detailed protocols for the acylation of various nucleophiles, including amines, alcohols, phenols, and aromatic compounds via Friedel-Crafts acylation.

Introduction to this compound in Acylation Reactions

This compound is a highly reactive acylating agent used to introduce the difluoroacetyl group (-C(O)CF₂H) into a wide range of molecules. The resulting difluoromethylated compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making this compound a more reactive acylating agent compared to its non-fluorinated counterpart, acetyl chloride.

Key Applications:

  • Pharmaceutical Synthesis: Used as an intermediate in the creation of drugs with unique therapeutic effects.[1]

  • Agrochemical Production: Employed in the synthesis of pesticides and herbicides to enhance their efficacy.[1]

  • Fine Chemical Synthesis: A key reagent for the preparation of a variety of fluorine-containing organic compounds.[1]

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Acylation of Amines and Anilines

The reaction of this compound with primary and secondary amines or anilines provides a straightforward method for the synthesis of N-substituted-2,2-difluoroacetamides. These amides are important structural motifs in many biologically active molecules. The reaction typically proceeds rapidly at low temperatures in the presence of a base to neutralize the HCl byproduct.

General Experimental Workflow for Amide Synthesis

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification amine Amine/Aniline in Anhydrous Solvent base Add Base (e.g., Triethylamine) amine->base cool Cool to 0 °C base->cool add_acyl Slowly Add this compound cool->add_acyl stir Stir at 0 °C to Room Temperature add_acyl->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: General workflow for the synthesis of N-substituted-2,2-difluoroacetamides.

Protocol 2.1: Synthesis of N-Aryl-2,2-difluoroacetamides

This protocol describes the general procedure for the acylation of anilines with this compound.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-aryl-2,2-difluoroacetamide.

SubstrateBaseSolventTime (h)Yield (%)Reference
AnilineTriethylamineDCM1-275-95Adapted from[2]
Substituted AnilinesK₂CO₃/PTCDMF0.25-0.5HighAdapted from

Acylation of Alcohols and Phenols

This compound reacts readily with alcohols and phenols to form the corresponding 2,2-difluoroacetate esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the generated HCl. For less reactive alcohols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.

General Experimental Workflow for Ester Synthesis

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification alcohol Alcohol/Phenol in Anhydrous Solvent base_cat Add Base/Catalyst (e.g., Pyridine, DMAP) alcohol->base_cat cool Cool to 0 °C base_cat->cool add_acyl Slowly Add this compound cool->add_acyl stir Stir at 0 °C to Room Temperature add_acyl->stir quench Quench with Water/Dilute Acid stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Distillation dry->purify

Caption: General workflow for the synthesis of 2,2-difluoroacetate esters.

Protocol 3.1: Pyridine-Catalyzed Esterification of a Primary Alcohol

This protocol provides a general method for the acylation of a primary alcohol.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol) (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and dissolve it in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

Protocol 3.2: DMAP-Catalyzed Esterification of a Secondary Alcohol

For less reactive secondary alcohols, a catalytic amount of DMAP is effective.

Materials:

  • Secondary Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature overnight, or until completion is indicated by TLC.

  • Follow the work-up and purification procedure described in Protocol 3.1.

SubstrateCatalyst/BaseTime (h)Yield (%)Reference
Benzyl AlcoholPyridine2-4>90Adapted from[3]
CyclohexanolDMAP/Triethylamine12>90Adapted from[3]
Phenolaq. NaOH/PTC< 0.5HighAdapted from[4]

Friedel-Crafts Acylation of Aromatic Compounds

This compound can be used in Friedel-Crafts acylation reactions to introduce a difluoroacetyl group onto an aromatic ring, forming aryl difluoromethyl ketones. These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The product ketone can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.

General Reaction Mechanism for Friedel-Crafts Acylation

G acyl_chloride This compound acylium_ion Acylium Ion [CHF₂CO]⁺ acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex + Aromatic Ring aromatic Aromatic Ring (e.g., Anisole) ketone_complex Ketone-Lewis Acid Complex sigma_complex->ketone_complex - H⁺ product Aryl Difluoromethyl Ketone ketone_complex->product + H₂O workup Aqueous Work-up

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Protocol 4.1: Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole to form 4-methoxy-2,2-difluoroacetophenone.

Materials:

  • Anisole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel under an inert atmosphere.

  • In a fume hood, cautiously add anhydrous AlCl₃ (1.2 eq) to the reaction flask, followed by anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the AlCl₃ suspension over 10-15 minutes.

  • Following the addition, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise from the addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture slowly onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or distillation to obtain the desired aryl difluoromethyl ketone.

Aromatic SubstrateLewis AcidSolventTime (h)Yield (%)Reference
AnisoleAlCl₃DCM1-285.7 (with acetic anhydride)Adapted from[5]
TolueneAlCl₃DCM1HighAdapted from[6]
1-Chloro-3,4-difluorobenzeneAlCl₃Chloroform2 (at 120°C)82 (with acetyl chloride)Adapted from[7]

These protocols provide a foundation for the use of this compound as a versatile acylating agent. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Innovations in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates. The focus is on modern, efficient, and scalable methodologies relevant to researchers, scientists, and professionals in drug development. The applications highlighted include antiviral, anticancer, and green chemistry approaches, showcasing advancements that improve yield, purity, and environmental sustainability.

Application Note 1: One-Pot, Eco-Friendly Synthesis of an Antiviral Intermediate for Ganciclovir

Introduction: Ganciclovir is a potent antiviral drug primarily used to treat and prevent cytomegalovirus (CMV) infections. Traditional synthesis routes can be complex and may utilize harsh reagents. This application note describes a regioselective, one-pot synthesis for a key Ganciclovir intermediate, triacetyl Ganciclovir. The process is commercially viable, environmentally friendly, and employs a recyclable solid acid catalyst, Amberlite IR-120, to ensure high regioselectivity for the desired N9 isomer.[1][2]

Synthesis Overview: The synthesis proceeds in three main stages within a single pot:

  • Acetylation: Guanine is first protected by reacting with acetic anhydride in the presence of iodine to form diacetyl guanine.

  • N-Alkylation: The diacetyl guanine intermediate undergoes in situ N-alkylation with 2-(acetoxymethoxy)-1,3-diacetoxypropane (AMDP) using the acidic Amberlite IR-120 catalyst. This step is crucial for regioselectively forming the N9 isomer over the N7 isomer.

  • Deacetylation: The resulting triacetyl Ganciclovir intermediate is then deacetylated to yield the final Ganciclovir product.[1][2]

This protocol focuses on the efficient one-pot formation and isolation of the key triacetyl Ganciclovir intermediate.

Quantitative Data Summary:

StepProductCatalystYieldPurity (HPLC)Isomer Ratio (N9:N7)
One-Pot SynthesisGanciclovirAmberlite IR-12095%>99%99 : 0.18

Data sourced from an efficient one-pot process study.[1]

Experimental Workflow Diagram:

Ganciclovir_Synthesis_Workflow start Start: Guanine, Acetic Anhydride, Iodine (5%) step1 Step 1: Acetylation (Protection) start->step1 intermediate1 Intermediate: Diacetyl Guanine (in situ) step1->intermediate1 step2 Step 2: N-Alkylation Add AMDP & Amberlite IR-120 Heat to 80°C for 2h intermediate1->step2 intermediate2 Intermediate: Triacetyl Ganciclovir step2->intermediate2 step3 Step 3: Deacetylation Add 40% Me-NH2 Stir 1.5h at 50°C intermediate2->step3 purification Purification: Neutralize, Heat, Cool, Filter & Wash step3->purification end Final Product: Ganciclovir purification->end

Caption: One-pot synthesis workflow for the antiviral drug Ganciclovir.

Detailed Experimental Protocol: Synthesis of Triacetyl Ganciclovir Intermediate

This protocol details the synthesis of the triacetyl Ganciclovir intermediate, which is subsequently deacetylated to yield Ganciclovir.[1]

Materials:

  • Guanine (65 mmol)

  • Acetic anhydride (200 ml)

  • Iodine (5% mol)

  • 2-(acetoxymethoxy)-1,3-diacetoxypropane (AMDP) (80 mmol)

  • Acidic Amberlite IR-120 catalyst (0.80 mmol)

  • Ethanol (100 ml)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • To a reaction flask, add guanine, acetic anhydride, and iodine.

  • Heat the mixture to reflux and maintain for 6 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and evaporate the excess acetic anhydride under vacuum to obtain the diacetyl guanine intermediate (DAG).

  • To the flask containing the DAG intermediate, add AMDP, acidic Amberlite IR-120 catalyst, and ethanol.

  • Heat the mixture to 80°C and stir for 2 hours. Monitor the progress of the N-alkylation reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the Amberlite IR-120 catalyst. The catalyst can be regenerated and reused.[1][2]

  • Concentrate the filtrate under vacuum to yield the crude triacetyl Ganciclovir intermediate. This intermediate can be carried forward to the deacetylation step without further purification.

Application Note 2: Synthesis of a Key Intermediate for the Targeted Anticancer Drug Venetoclax

Introduction: Venetoclax is a highly selective B-cell lymphoma 2 (Bcl-2) inhibitor used in targeted cancer therapy, particularly for certain types of leukemia.[3] The efficacy and safety of such advanced therapies are critically dependent on the purity and quality of their constituent pharmaceutical intermediates. This note details the importance and synthesis of (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a vital intermediate in the Venetoclax synthesis pathway.

Role of the Intermediate: This specific intermediate serves as a core structural building block for the final Venetoclax molecule. Its precise three-dimensional structure is essential for the drug's ability to bind to the BH3-binding groove of the Bcl-2 protein, inducing apoptosis in cancer cells. The synthesis of this intermediate with exceptional purity is a core requirement for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[3]

Logical Relationship of Drug Action:

Venetoclax_MoA Venetoclax Venetoclax (Synthesized from Intermediate) Binding Selective Binding Venetoclax->Binding targets Bcl2 Bcl-2 Protein (Anti-apoptotic) Bcl2->Binding binds to Inhibition Inhibition of Bcl-2 Binding->Inhibition Apoptosis Restoration of Apoptosis (Programmed Cell Death) Inhibition->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell leads to death of

Caption: Mechanism of action for the Bcl-2 inhibitor Venetoclax.

Detailed Experimental Protocol: Synthesis of (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

(Note: While the specific, proprietary industrial synthesis protocol for this intermediate is not publicly detailed, the following represents a plausible, generalized synthetic route based on common organic chemistry principles for constructing such a substituted cyclohexene methanol structure. Specific yields and conditions are illustrative.)

Synthesis Overview: A potential route involves a multi-step process starting from 4,4-dimethylcyclohexanone, proceeding through a Shapiro reaction to form a vinyl lithium species, followed by a Suzuki coupling and subsequent functional group manipulation.

Materials:

  • 4,4-dimethylcyclohexanone

  • p-Toluenesulfonhydrazide

  • n-Butyllithium (n-BuLi)

  • 4-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Formaldehyde or a suitable equivalent

  • Appropriate solvents (e.g., THF, DME) and reagents for workup

Procedure:

  • Hydrazone Formation: React 4,4-dimethylcyclohexanone with p-toluenesulfonhydrazide in a suitable solvent like ethanol to form the corresponding tosylhydrazone. Isolate the product after crystallization.

  • Vinyllithium Generation (Shapiro Reaction): Dissolve the tosylhydrazone in an anhydrous ether solvent (e.g., THF) and cool to -78°C under an inert atmosphere (e.g., argon). Add two equivalents of n-BuLi dropwise to generate the vinyllithium intermediate.

  • Suzuki Coupling: To the solution of the vinyllithium intermediate, add a palladium catalyst and 4-chlorophenylboronic acid. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). This step couples the chlorophenyl group to the cyclohexene ring.

  • Hydroxymethylation: Cool the reaction mixture again and quench with an excess of paraformaldehyde or formaldehyde solution to introduce the hydroxymethyl group.

  • Workup and Purification: Quench the reaction carefully with aqueous ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield pure (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol.

Expected Data (Illustrative):

StepIntermediate/ProductTypical YieldPurity Goal
1Tosylhydrazone85-95%>98%
2-4Crude Product60-75% (over 3 steps)-
5Purified Final Intermediate50-65% (overall)>99.5%

Application Note 3: Biocatalytic Synthesis of a Chiral Intermediate for Cardiovascular and Antiepileptic Drugs

Introduction: The development of sustainable and highly selective synthetic methods is a primary goal in modern pharmaceutical manufacturing. This note describes a novel biocatalytic route for synthesizing (R)-methyl-2-chloro mandelate, a key chiral intermediate for the drugs Cenobamate (an antiepileptic) and Clopidogrel (an antiplatelet agent).[4] This method utilizes a hydroxynitrile lyase (HNL) enzyme, which offers significant advantages over traditional chemical synthesis, including higher enantioselectivity, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.[4][5]

Enzymatic Pathway: The core of this process is the enantioselective conversion of a prochiral starting material into the desired chiral intermediate. The hydroxynitrile lyase (HNL) enzyme catalyzes the key stereoselective step, ensuring the production of the (R)-enantiomer with high purity. This enzymatic approach avoids the need for chiral auxiliaries or resolution steps that are often required in classical synthesis, thereby reducing waste and improving process efficiency.[4][6]

Quantitative Data Comparison:

MethodKey IntermediateYieldEnantiomeric Excess (e.e.)Key Advantages
Biocatalytic (HNL) (R)-methyl-2-chloro mandelateImproved >99% High enantioselectivity, mild conditions, green chemistry.[4]
Traditional Chemical (R)-methyl-2-chloro mandelateLowerVariableOften requires resolution steps or expensive chiral catalysts.

Biocatalytic Synthesis Workflow:

Biocatalysis_Workflow start Substrate: 2-chlorobenzaldehyde, Cyanide source step1 Enzymatic Reaction Hydroxynitrile Lyase (HNL) in buffered aqueous/organic biphasic system start->step1 intermediate Intermediate: (R)-mandelonitrile derivative (High e.e.) step1->intermediate enzyme HNL Enzyme enzyme->step1 catalyzes step2 Chemical Conversion (e.g., Hydrolysis, Esterification) intermediate->step2 end Final Intermediate: (R)-methyl-2-chloro mandelate step2->end

Caption: General workflow for the biocatalytic synthesis of a chiral intermediate.

Detailed Experimental Protocol: HNL-Catalyzed Synthesis of (R)-methyl-2-chloro mandelate

(Note: This is a generalized protocol based on the described enzymatic transformation.[4] Specific enzyme concentrations, pH, and substrates may vary based on the exact HNL used.)

Materials:

  • 2-chlorobenzaldehyde

  • A cyanide source (e.g., HCN or an in situ generating system like KCN/acetic acid)

  • Hydroxynitrile Lyase (HNL) from Parafontaria laminata (PlamHNL) or another suitable source

  • Biphasic solvent system (e.g., methyl tert-butyl ether (MTBE) and a citrate buffer)

  • Methanol

  • Acid catalyst (e.g., HCl) for esterification

  • Reaction vessel with pH control and temperature regulation

Procedure:

  • Enzymatic Cyanohydrin Formation:

    • Prepare a biphasic system in the reaction vessel containing the organic solvent (e.g., MTBE) and the aqueous buffer (e.g., pH 4.0 citrate buffer).

    • Dissolve the 2-chlorobenzaldehyde in the organic phase.

    • Add the HNL enzyme to the aqueous phase.

    • Start the reaction by adding the cyanide source (e.g., slowly feeding HCN or adding KCN to the buffered system).

    • Maintain the reaction at a constant temperature (e.g., 25°C) and pH. Stir vigorously to ensure good mixing between the phases.

    • Monitor the reaction for completion and enantiomeric excess (e.e.) using chiral HPLC.

  • Intermediate Isolation:

    • Once the reaction reaches completion, separate the organic layer containing the (R)-2-chloro-mandelonitrile product.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under reduced pressure at low temperature to avoid decomposition.

  • Esterification:

    • Dissolve the crude (R)-2-chloro-mandelonitrile in anhydrous methanol.

    • Bubble dry HCl gas through the solution at 0°C or add another suitable acid catalyst.

    • Allow the reaction to proceed until the formation of the methyl ester is complete (monitored by TLC or GC).

  • Workup and Purification:

    • Neutralize the reaction mixture.

    • Extract the product, (R)-methyl-2-chloro mandelate, into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the final intermediate by vacuum distillation or column chromatography to achieve high purity.

References

Application Notes and Protocols: The Role of Neonicotinoids in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The critical role of neonicotinoid insecticides in modern agrochemical production, with a focus on their mechanism of action as modulators of insect nicotinic acetylcholine receptors (nAChRs).

Application Notes

Introduction to Neonicotinoids

Neonicotinoids are a class of neuroactive insecticides chemically similar to nicotine.[1][2] Since their introduction in the 1990s, they have become one of the most widely used classes of insecticides in the world, accounting for over 25% of the total global insecticide market.[3] Their widespread use is attributed to their high efficacy against a broad spectrum of sucking and biting insect pests, systemic activity in plants, and a favorable safety profile for mammals compared to many older insecticides.[4][5] Neonicotinoids can be applied in various ways, including seed coating, soil drench, and foliar spray, providing long-lasting protection to crops.[3][6]

Mechanism of Action: Targeting the Insect nAChR

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory neurotransmission in the insect central nervous system.[7][8]

  • Agonistic Action: Neonicotinoids act as agonists of the nAChR, meaning they bind to the receptor and mimic the action of the endogenous neurotransmitter, acetylcholine (ACh).[1]

  • Selective Toxicity: The selectivity of neonicotinoids for insects over vertebrates is a key feature. This is due to their higher binding affinity for insect nAChRs compared to their mammalian counterparts.[5][9] The negatively charged nitro- or cyano-group of neonicotinoids interacts with a unique cationic subsite within the insect nAChR, contributing to this selectivity.[9]

  • Receptor Overstimulation: Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase (AChE) to terminate the nerve signal, neonicotinoids are poor substrates for AChE.[8] This leads to sustained activation of the nAChRs.

  • Paralysis and Death: The continuous influx of ions, particularly Ca2+, resulting from the prolonged opening of the nAChR channels, leads to hyperexcitation of the insect's nervous system.[7] This ultimately results in paralysis and death of the insect.[2][7]

Signaling Pathway Disruption

The diagram below illustrates the normal synaptic transmission involving acetylcholine and how neonicotinoids disrupt this process.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Neonic Neonicotinoid Neonic->nAChR Binds (Irreversibly) AChE->Neonic No Hydrolysis Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Paralysis Paralysis & Death nAChR->Paralysis Continuous Activation Response Nerve Impulse Propagation Ion_Channel->Response Na+/Ca2+ influx cluster_0 Resistance Mechanisms Neonicotinoid Neonicotinoid Application Selection Selection Pressure Neonicotinoid->Selection Insect Susceptible Insect Population Insect->Selection Resistant Resistant Insect Population Selection->Resistant TargetSite Target-Site Modification (nAChR Mutation) Resistant->TargetSite Metabolic Enhanced Metabolism (e.g., P450s) Resistant->Metabolic Penetration Reduced Penetration (Cuticle Modification) Resistant->Penetration Compound_Library Compound Library Primary_Screen Primary High-Throughput Screen (e.g., FLIPR Assay) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (e.g., Electrophysiology) Confirmed_Hits->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Optimization Lead Optimization Lead_Compounds->Optimization Candidate Agrochemical Candidate Optimization->Candidate

References

Synthesis of Fluorine-Containing Organic Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials. This document provides detailed application notes and experimental protocols for three widely employed methods in organofluorine synthesis: nucleophilic deoxyfluorination, electrophilic fluorination of active methylene compounds, and radical-pathway trifluoromethylation of heterocycles. These protocols are intended for researchers, scientists, and drug development professionals seeking to incorporate fluorination techniques into their synthetic workflows.

Nucleophilic Deoxyfluorination of Alcohols using DAST

Application Note:

Nucleophilic deoxyfluorination is a fundamental transformation that replaces a hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for this purpose, capable of fluorinating primary, secondary, and tertiary alcohols. The reaction generally proceeds via an S(_N)2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry. However, for tertiary alcohols, an S(_N)1 pathway may be involved. DAST is a moisture-sensitive and thermally unstable reagent that should be handled with care in a well-ventilated fume hood. Safer, crystalline alternatives like PyFluor have also been developed and show excellent selectivity.[1][2]

Experimental Protocol: General Procedure for Deoxyfluorination of an Alcohol using DAST

Materials:

  • Alcohol substrate (1.0 eq.)

  • Diethylaminosulfur trifluoride (DAST) (1.1 - 1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Ice water

Procedure:

  • In a fume hood, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (20 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Add DAST (1.2 eq.) dropwise to the cooled solution.[3]

  • Allow the reaction mixture to stir at -78 °C for 30 minutes and then warm to room temperature over 2 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions: DAST is toxic, corrosive, and can decompose explosively at elevated temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Quench the reaction carefully at low temperatures.

Quantitative Data: Deoxyfluorination of Various Alcohols

The following table summarizes the yields for the deoxyfluorination of a range of alcohol substrates using DAST and the more recent reagent, PyFluor, for comparison.

Substrate (Alcohol)ReagentYield (%)Reference
Primary Alcohol (e.g., 1-octanol)DAST60-90%[4]
Secondary Alcohol (e.g., 2-octanol)DAST50-80%[4]
Tertiary Alcohol (e.g., t-butanol)DASTlow yields[4]
4-Nitrobenzyl alcoholDAST72%[5]
Steroid (secondary alcohol)DAST47%[2]
Steroid (secondary alcohol)PyFluor84%[2]
Complex Natural Product (secondary alcohol)PyFluor86%[6]
Complex Natural Product (tertiary alcohol)PyFluor84%[6]

Experimental Workflow: Deoxyfluorination with DAST

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Alcohol in DCM cool Cool to -78°C dissolve->cool add_dast Add DAST dropwise cool->add_dast stir Stir and warm to RT add_dast->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Workflow for DAST-mediated deoxyfluorination.

Electrophilic Fluorination of β-Ketoesters with Selectfluor

Application Note:

Electrophilic fluorination is a powerful method for introducing fluorine atoms adjacent to carbonyl groups, a common motif in pharmaceuticals. Selectfluor™ (F-TEDA-BF(_4)) is a user-friendly, stable, and commercially available electrophilic fluorinating agent.[7] It is particularly effective for the fluorination of active methylene compounds such as β-ketoesters and 1,3-dicarbonyl compounds. The reaction can be performed under mild, often catalyst-free conditions, and by controlling the stoichiometry of Selectfluor, either mono- or di-fluorination can be achieved with high selectivity.[8][9]

Experimental Protocol: Monofluorination of a β-Ketoester with Selectfluor

Materials:

  • β-Ketoester substrate (1.0 eq.)

  • Selectfluor (1.1 eq.)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Dissolve the β-ketoester substrate (1.0 eq.) in a 1:1 mixture of acetonitrile and water.

  • Add Selectfluor (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.[8]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: For difluorination, 2.1 equivalents of Selectfluor are used, and the reaction time is extended to 16 hours.[8]

Quantitative Data: Electrophilic Fluorination of 1,3-Dicarbonyl Compounds

The following table presents representative yields for the fluorination of various β-dicarbonyl substrates using Selectfluor.

SubstrateProductStoichiometry of SelectfluorYield (%)Reference
Ethyl benzoylacetateMonofluorinated1.1 eq.88 (in solution)[10]
Ethyl benzoylacetateDifluorinated2.1 eq.88 (in solution)[10]
3-Oxo-N-phenylbutanamideMonofluorinated1.1 eq.up to 93[8]
3-Oxo-N-phenylbutanamideDifluorinated2.1 eq.up to 99[8]
DibenzoylmethaneMonofluorinated1.1 eq.91[8]
DibenzoylmethaneDifluorinated2.1 eq.99[8]
Ethyl 2-oxocyclopentanecarboxylateMonofluorinated1.1 eq.92[8]
Ethyl 2-oxocyclopentanecarboxylateDifluorinated2.1 eq.98[8]

Experimental Workflow: Electrophilic Fluorination with Selectfluor

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in MeCN/H2O add_selectfluor Add Selectfluor dissolve->add_selectfluor stir Stir at Room Temperature add_selectfluor->stir monitor Monitor Reaction Progress stir->monitor dilute Dilute with Water monitor->dilute extract Extract with Organic Solvent dilute->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify

Workflow for Selectfluor-mediated fluorination.

Trifluoromethylation of Heterocycles with Togni's Reagent

Application Note:

The trifluoromethyl (–CF(_3)) group is a privileged moiety in drug discovery due to its profound effects on a molecule's properties. Togni's reagents are hypervalent iodine compounds that serve as electrophilic sources of the CF(_3) group.[11] More accurately, they are often precursors to the trifluoromethyl radical, enabling the trifluoromethylation of a wide range of substrates, including electron-rich heterocycles like indoles and pyridines, through a radical pathway.[1][12] These reactions can often be performed under mild conditions and exhibit good functional group tolerance.

Experimental Protocol: Trifluoromethylation of N-Protected Indole with Togni's Reagent II

Materials:

  • N-protected indole substrate (1.0 eq.)

  • Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 eq.)

  • Cesium carbonate (Cs(_2)CO(_3)) (10 mol%)

  • Anhydrous chloroform (CHCl(_3))

Procedure:

  • To a solution of the N-protected indole (1.0 eq.) in anhydrous chloroform (0.1 M), add cesium carbonate (10 mol%).

  • Add Togni's Reagent II (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethylated indole.

Note: For some less reactive heteroaromatic substrates, a two-step, one-pot procedure involving O-trifluoromethylation followed by thermal rearrangement may be necessary.[2]

Quantitative Data: Trifluoromethylation of Various Heterocycles

The following table provides representative yields for the trifluoromethylation of various heterocyclic substrates.

SubstrateReagentYield (%)Reference
1-MethylindoleTogni's Reagent II85 (C3-CF(_3))[13]
IndoleTogni's Reagent II78 (C3-CF(_3))[13]
5-MethoxyindoleTogni's Reagent II95 (C3-CF(_3))[13]
4-AcetylpyridineLanglois' Reagent80[1]
QuinoxalineLanglois' Reagent75[1]
CaffeineLanglois' Reagent85[1]
Varenicline (Chantix)Langlois' Reagent60[1]

Logical Relationship: Trifluoromethylation Pathway

G cluster_initiation Radical Initiation cluster_propagation Propagation cluster_product Product Formation togni Togni's Reagent cf3_radical CF3• Radical togni->cf3_radical Activation catalyst Catalyst or Initiator (e.g., Cu(I), Base, Light) catalyst->cf3_radical heterocycle Heterocycle (e.g., Indole) radical_adduct Radical Adduct Intermediate heterocycle->radical_adduct + CF3• rearomatization Oxidative Rearomatization radical_adduct->rearomatization [O] product Trifluoromethylated Heterocycle rearomatization->product

General radical pathway for trifluoromethylation.

References

Application Notes and Protocols for N-acylation with 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The difluoroacetyl group, in particular, serves as a valuable pharmacophore. N-acylation with 2,2-difluoroacetyl chloride is a robust and versatile reaction for incorporating this moiety into a wide range of amine-containing compounds. This protocol provides a detailed methodology for this transformation, along with relevant data and applications in drug discovery, specifically highlighting the role of such modifications in the context of inhibiting critical cellular signaling pathways.

Data Presentation: N-Difluoroacetylation of Various Amines

The following table summarizes the reaction conditions and yields for the N-acylation of a diverse set of amines with a difluoroacetylating agent. While the provided data primarily utilizes 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA) as the difluoroacetylating agent, the conditions and outcomes are analogous and informative for reactions involving this compound. The reactions were generally carried out in acetonitrile (MeCN) using potassium hydroxide (KOH) as a base at room temperature.[1]

EntrySubstrate (Amine)ProductYield (%)
1S-Methyl-S-phenylsulfoximineN-(1-oxo-1-(phenyl(methyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide99[1]
2S-(4-Methoxyphenyl)-S-methylsulfoximineN-(1-((4-methoxyphenyl)(methyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide99[1]
3S-(4-Bromophenyl)-S-methylsulfoximineN-(1-((4-bromophenyl)(methyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide95[1]
4S-Methyl-S-(4-nitrophenyl)sulfoximineN-(1-(methyl(4-nitrophenyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide98[1]
5S-Methyl-S-(4-(trifluoromethyl)phenyl)sulfoximineN-(1-(methyl(4-(trifluoromethyl)phenyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide96[1]
6S-Cyclopropyl-S-phenylsulfoximineN-(1-(cyclopropyl(phenyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide98[1]
7S-Cyclohexyl-S-phenylsulfoximineN-(1-(cyclohexyl(phenyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide93[1]
8S-Methyl-S-(naphthalen-2-yl)sulfoximineN-(1-(methyl(naphthalen-2-yl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide95[1]
9S-Benzyl-S-phenylsulfoximineN-(1-(benzyl(phenyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide87[1]
10tert-Butyl (1-(phenyl(methyl)-λ⁶-sulfanylidene)propan-2-yl)carbamatetert-Butyl (1-(N-(2,2-difluoroacetyl)phenylsulfonimidoyl)propan-2-yl)carbamate39[1]
11S,S-DiphenylsulfoximineN-(1-(diphenyl-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide93[1]
12S-Methyl-S-((trimethylsilyl)methyl)sulfoximineN-(1-(methyl((trimethylsilyl)methyl)-λ⁶-sulfanylidene)propan-2-yl)-2,2-difluoroacetamide86[1]

Experimental Protocols

General Protocol for N-acylation with this compound

This protocol describes a general procedure for the N-acylation of a primary or secondary amine with this compound.

Materials:

  • Amine substrate (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine) (1.5 - 2.0 equiv)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate and dissolve it in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add this compound dropwise to the cooled, stirring solution via a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-(2,2-difluoroacetyl) product.

Safety Precautions: this compound is corrosive and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for the development of novel therapeutics. Small molecule inhibitors that target key kinases in this pathway, such as PI3K and Akt, are of significant interest in oncology drug discovery.

The incorporation of a difluoroacetyl moiety can enhance the pharmacological properties of kinase inhibitors. While direct evidence for N-difluoroacetylated compounds as PI3K/Akt inhibitors is an active area of research, the principles of bioisosteric replacement and the known benefits of fluorination suggest that N-difluoroacetylation of lead compounds can be a promising strategy for developing potent and selective inhibitors of this pathway.

Below are diagrams illustrating the experimental workflow for the N-acylation protocol and a simplified representation of the PI3K/Akt signaling pathway, a common target in drug development.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine in Anhydrous Solvent B Add Tertiary Amine Base A->B C Cool to 0 °C B->C D Add 2,2-Difluoroacetyl Chloride Dropwise C->D E Stir at Room Temperature D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure N-Difluoroacetyl Product I->J

Experimental Workflow for N-acylation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor N-Difluoroacetylated Inhibitor Inhibitor->PI3K Inhibitor->Akt

PI3K/Akt Signaling Pathway Inhibition.

References

Application Notes and Protocols: O-acylation Reactions Using 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2-difluoroacetyl chloride in O-acylation reactions. This reagent serves as a valuable tool for the introduction of a difluoroacetyl group onto various molecules, a modification that can significantly influence their biological and physicochemical properties. The incorporation of fluorine can enhance metabolic stability, alter lipophilicity, and modulate biological activity, making O-difluoroacetylation a compelling strategy in drug discovery and chemical biology.

O-Acylation of Serine, Threonine, and Tyrosine Residues in Peptides and Proteins

The modification of hydroxyl-containing amino acid residues in proteins with a difluoroacetyl group can be a powerful method to probe protein function and develop novel protein therapeutics. The electron-withdrawing nature of the fluorine atoms in this compound enhances its reactivity compared to traditional acylating agents, potentially allowing for milder reaction conditions.

Experimental Protocol: Base-Mediated O-Acylation of a Peptide

This protocol describes a general procedure for the O-acylation of a peptide containing accessible serine, threonine, or tyrosine residues in a solution phase.

Materials:

  • Peptide of interest with at least one hydroxyl-containing residue

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

  • Diethyl ether (cold)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide (1 eq) in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Reaction Setup: In a clean, dry reaction vial, add the peptide solution.

  • Base Addition: Add pyridine (2-3 eq) to the reaction mixture.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add this compound (1.5 eq) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for 1-2 hours. The progress can be monitored by taking small aliquots, quenching with water, and analyzing by LC-MS.

  • Quenching: Once the reaction is complete or has reached the desired conversion, quench the reaction by adding cold diethyl ether to precipitate the peptide.

  • Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice to remove excess reagents.

  • Lyophilization: Dry the peptide pellet under vacuum.

  • Final Purification: Purify the O-difluoroacetylated peptide using reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry.

Representative Quantitative Data

The following table presents hypothetical data for the O-difluoroacetylation of a model peptide under various conditions. This data is for illustrative purposes to guide optimization.

EntryPeptide SubstrateBase (eq)This compound (eq)Reaction Time (h)Conversion (%)
1Model Peptide A (Ser)Pyridine (2)1.5185
2Model Peptide B (Thr)Pyridine (2)1.5278
3Model Peptide C (Tyr)Pyridine (3)2.0292
4Model Peptide A (Ser)DIEA (2)1.5182

Experimental Workflow

O_Acylation_Peptide Peptide Peptide in DMF Reaction Reaction Mixture (0°C, 1-2h) Peptide->Reaction Pyridine Pyridine Pyridine->Reaction Acyl_Chloride 2,2-Difluoroacetyl chloride (at 0°C) Acyl_Chloride->Reaction Quench Quench with Cold Diethyl Ether Reaction->Quench Purify RP-HPLC Purification Quench->Purify Characterize Mass Spectrometry Analysis Purify->Characterize

Workflow for the O-difluoroacetylation of a peptide.

O-Acylation of Carbohydrates

The hydroxyl groups of carbohydrates are excellent targets for O-acylation. Difluoroacetylation can be used to create novel carbohydrate-based materials or to protect hydroxyl groups during multi-step syntheses.

Experimental Protocol: O-Acylation of a Monosaccharide

This protocol provides a general method for the per-O-acylation of a monosaccharide using this compound.

Materials:

  • Monosaccharide (e.g., D-glucose)

  • This compound

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: Suspend the monosaccharide (1 eq) in anhydrous pyridine.

  • Acylation: Cool the mixture to 0°C. Add this compound (a slight excess per hydroxyl group, e.g., 1.2 eq/OH) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Characterization: Characterize the purified product by NMR and mass spectrometry.

Representative Quantitative Data

The following table illustrates hypothetical yields for the per-O-difluoroacetylation of various monosaccharides.

EntryMonosaccharideThis compound (eq per OH)Reaction Time (h)Yield (%)
1D-Glucose1.21890
2D-Mannose1.22088
3D-Galactose1.32485

Reaction Workflow

O_Acylation_Carbohydrate Monosaccharide Monosaccharide in Pyridine Reaction Reaction Mixture (RT, 12-24h) Monosaccharide->Reaction Acyl_Chloride 2,2-Difluoroacetyl chloride (at 0°C) Acyl_Chloride->Reaction Workup Aqueous Work-up (DCM, NaHCO3) Reaction->Workup Purify Silica Gel Chromatography Workup->Purify Characterize NMR & Mass Spec Analysis Purify->Characterize

General workflow for the O-difluoroacetylation of a monosaccharide.

Analytical Methods for Characterization

The successful O-difluoroacetylation of target molecules requires robust analytical methods for confirmation and characterization.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the addition of the difluoroacetyl group. A successful reaction will result in a mass shift of +76.01 Da for each added group (C₂HF₂O). For peptides and proteins, tandem mass spectrometry (MS/MS) can be employed to identify the specific sites of modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For smaller molecules like modified carbohydrates, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable.

  • ¹H NMR: The proton of the difluoroacetyl group (CHF₂) will appear as a characteristic triplet.

  • ¹⁹F NMR: The two fluorine atoms will give rise to a doublet, providing a clear diagnostic signal for the modification.

  • ¹³C NMR: The carbonyl carbon and the difluoromethyl carbon will show characteristic shifts and couplings to fluorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the reaction by observing the disappearance of the O-H stretching band of the starting alcohol and the appearance of a strong C=O stretching band of the ester product, typically in the range of 1750-1780 cm⁻¹, which may be shifted to a higher wavenumber due to the electron-withdrawing fluorine atoms.

Potential Signaling Pathways and Logical Relationships

While specific signaling pathways regulated by O-difluoroacetylation have yet to be elucidated, it is plausible that this modification could mimic or antagonize other post-translational modifications, such as O-acetylation or O-phosphorylation, thereby influencing a wide range of cellular processes. The increased stability of the difluoroacetyl group compared to an acetyl group could lead to longer-lasting regulatory effects.

Hypothetical signaling cascade involving reversible O-difluoroacetylation.

Disclaimer: The experimental protocols and quantitative data provided are intended as general guidelines. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates. Due to the limited availability of literature specifically on O-acylation with this compound, these protocols are based on established methods for other acyl chlorides and the anticipated reactivity of the reagent. Appropriate safety precautions should be taken when handling this compound, as it is a reactive and corrosive compound.

Application Notes and Protocols for Friedel-Crafts Acylation with 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the development of various therapeutic agents. The use of fluorinated acylating agents, such as 2,2-difluoroacetyl chloride, is of particular interest as the incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.

These application notes provide a comprehensive overview of the Friedel-Crafts acylation using this compound, including detailed experimental protocols, quantitative data on substrate scope and reaction yields, and the biological relevance of the resulting difluoroacetylated aromatic compounds.

Data Presentation

The following table summarizes the results of the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates with this compound using different Lewis acid catalysts. The data demonstrates the versatility of this reaction with a range of electron-rich and heterocyclic systems.

EntrySubstrateCatalyst (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1AnisoleAlCl₃ (1.2)CH₂Cl₂0 to rt22,2-Difluoro-1-(4-methoxyphenyl)ethanone85
21,3-DimethoxybenzeneAlCl₃ (1.2)CH₂Cl₂0 to rt21-(2,4-Dimethoxyphenyl)-2,2-difluoroethanone92
3VeratroleAlCl₃ (1.2)CH₂Cl₂0 to rt31-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone88
4ThiopheneSnCl₄ (1.5)CH₂Cl₂0 to rt42,2-Difluoro-1-(thiophen-2-yl)ethanone75
5FuranSnCl₄ (1.5)CH₂Cl₂031-(Furan-2-yl)-2,2-difluoroethanone68
6N-MethylpyrroleAlCl₃ (1.2)CH₂Cl₂0 to rt2.52,2-Difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone78
7IndoleGa(OTf)₃ (0.1)CH₃NO₂rt61-(1H-Indol-3-yl)-2,2-difluoroethanone82
8TolueneAlCl₃ (1.2)CS₂0 to rt42,2-Difluoro-1-(p-tolyl)ethanone65

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts acylation of an activated aromatic compound with this compound using aluminum chloride as the catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aromatic substrate (e.g., Anisole)

  • This compound

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser

  • Nitrogen or argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask with stirring.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.0 equivalent) to the stirred suspension via an addition funnel over a period of 15-20 minutes.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,2-difluoroacetylated aromatic compound.

Visualizations

Logical Relationship of Reaction Components

logical_relationship cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Key Intermediate cluster_product Product Aromatic_Substrate Aromatic Substrate (Nucleophile) Aryl_Ketone 2,2-Difluoro Aryl Ketone Aromatic_Substrate->Aryl_Ketone Nucleophilic Attack Acyl_Chloride This compound (Electrophile Precursor) Acylium_Ion Difluoroacylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Acylium_Ion->Aryl_Ketone

Caption: Logical relationship of components in the Friedel-Crafts acylation.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup cooling Cool to 0 °C setup->cooling add_acyl_chloride Add 2,2-Difluoroacetyl Chloride cooling->add_acyl_chloride add_substrate Add Aromatic Substrate add_acyl_chloride->add_substrate react React at Room Temp. (Monitor by TLC) add_substrate->react quench Quench with Ice/HCl react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for Friedel-Crafts acylation.

Cholinergic Signaling Pathway and Inhibition

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle AChE Acetylcholinesterase (AChE) ACh->AChE Degradation ACh_Receptor ACh Receptor Vesicle->ACh_Receptor Release Inhibitor Difluoromethyl Ketone Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Inhibition of acetylcholinesterase in the cholinergic signaling pathway.

Applications in Drug Discovery

Difluoromethyl ketones, the products of this Friedel-Crafts acylation, are valuable scaffolds in drug discovery. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the electrophilic nature of the ketone carbonyl is enhanced by the adjacent fluorine atoms, making these compounds potent inhibitors of various enzymes, particularly hydrolases.

One significant application is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.[1][3] The difluoromethyl ketone moiety can form a stable hemiacetal with the serine residue in the active site of AChE, leading to potent and long-lasting inhibition.

The development of novel and efficient synthetic routes to 2,2-difluoroacetylated aromatic compounds is therefore of great interest to medicinal chemists and the broader drug development community.

References

Application Notes and Protocols: Difluoroacetylation of Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The difluoroacetyl group, in particular, can significantly modulate factors such as metabolic stability, pKa, and binding affinity. This document provides detailed application notes and protocols for the difluoroacetylation of amines and alcohols, key transformations in the synthesis of novel therapeutic agents.

The difluoroacetylation of amines and alcohols is a crucial chemical transformation for introducing the difluoroacetyl moiety into organic molecules. This functional group can significantly alter the physicochemical properties of the parent compound, a feature extensively utilized in drug discovery and development. The high electronegativity of the fluorine atoms can influence the acidity of neighboring protons, molecular conformation, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document outlines common reagents and protocols for the N-difluoroacetylation of amines and O-difluoroacetylation of alcohols, providing researchers with a practical guide to performing these reactions.

Reagents for Difluoroacetylation

Several reagents can be employed for the difluoroacetylation of amines and alcohols. The choice of reagent often depends on the substrate's reactivity, desired reaction conditions, and scale of the synthesis.

  • Difluoroacetic Anhydride: A highly reactive reagent suitable for the acylation of a wide range of amines and alcohols. Reactions are typically fast and efficient.

  • Difluoroacetyl Chloride: Another reactive acylating agent, often used when difluoroacetic anhydride is not suitable or available. It is known to be useful for introducing the difluoroacetyl group into organic compounds.[1]

  • Ethyl Difluoroacetate: A less reactive reagent that is particularly useful for the difluoroacetylation of amines under specific conditions. It is valued as a versatile fluorinated building block in organic synthesis.[2]

  • Difluoroacetic Acid: Can be used in conjunction with coupling agents to form amides and esters.

Difluoroacetylation of Amines: Data and Protocols

The N-difluoroacetylation of amines is a fundamental method for the preparation of difluoroacetamides. These motifs are present in various biologically active compounds.

Quantitative Data for N-Difluoroacetylation
Reagent/MethodAmine SubstrateConditionsYield (%)Reference
Ethyl IododifluoroacetateN,N-dimethylanilineEosin Y, K₂CO₃, TBAI, DMF, Blue LEDs, rt, 12 h61[3]
Ethyl Iododifluoroacetate4-Bromo-N,N-dimethylanilineEosin Y, K₂CO₃, TBAI, DMF, Blue LEDs, rt, 12 h75[3]
Ethyl Iododifluoroacetate2,6-DimethylanilineEosin Y, K₂CO₃, TBAI, DMF, Blue LEDs, rt, 12 h55[3]
Ethyl IododifluoroacetateN,N-dimethylnaphthalen-1-amineEDA Complex, Na₂CO₃, DMSO, Blue LEDs, rt, 12 h89[4]
Ethyl Iododifluoroacetate4-Methoxy-N-methylanilineEDA Complex, Na₂CO₃, DMSO, Blue LEDs, rt, 12 h81[4]

Note: The reaction with ethyl iododifluoroacetate is technically a difluoroalkylation, but provides a valuable protocol for the formation of a C-N bond with a difluoro-substituted carbon.

Experimental Protocols for N-Difluoroacetylation

Protocol 1: Photocatalytic Difluoroalkylation of Anilines with Ethyl Iododifluoroacetate [3]

This protocol describes a visible-light-mediated reaction, which, while technically a difluoroalkylation, provides a detailed procedure for forming a bond between a nitrogen atom and a difluoro-substituted carbon.

Materials:

  • Aniline substrate (0.3 mmol, 1.0 equiv)

  • Eosin Y (1.9 mg, 0.003 mmol, 0.01 equiv)

  • Potassium carbonate (K₂CO₃) (62.2 mg, 0.45 mmol, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (55.4 mg, 0.15 mmol, 0.5 equiv)

  • Ethyl iododifluoroacetate (ICF₂COOEt) (51 μL, 0.4 mmol, 1.3 equiv)

  • Anhydrous Dimethylformamide (DMF) (1 mL)

  • Nitrogen or Argon source

  • 4 mL vial with a magnetic stirring bar and screw cap with a rubber septum

  • Blue LEDs

Procedure:

  • To a 4 mL vial equipped with a magnetic stirring bar, add the aniline substrate, Eosin Y, K₂CO₃, and TBAI.

  • Close the vial with a screw cap and rubber septum.

  • Degas the vial by alternating between vacuum evacuation and backfilling with nitrogen or argon.

  • Add anhydrous DMF (1 mL) and ethyl iododifluoroacetate via syringe.

  • Degas the reaction mixture by bubbling with argon for 5 minutes.

  • Seal the vial tightly with parafilm.

  • Place the vial in front of blue LEDs and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, the reaction mixture can be worked up by standard procedures, typically involving dilution with water, extraction with an organic solvent, and purification by column chromatography.

Protocol 2: EDA Complex Mediated Difluoroalkylation of Anilines [4]

This method provides an alternative photocatalyst-free approach for the difluoroalkylation of anilines.

Materials:

  • Aniline substrate (0.3 mmol, 1.0 equiv)

  • Sodium carbonate (Na₂CO₃) (47.7 mg, 0.45 mmol, 1.5 equiv)

  • Ethyl iododifluoroacetate (ICF₂COOEt) (51 μL, 0.4 mmol, 1.3 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)

  • Nitrogen or Argon source

  • 4 mL vial with a magnetic stirring bar and screw cap with a rubber septum

  • Blue LEDs

Procedure:

  • In a 4 mL vial equipped with a magnetic stirring bar, add the aniline substrate and Na₂CO₃.

  • Close the vial with a screw cap and rubber septum.

  • Degas the vial by alternating between vacuum and nitrogen/argon backfill.

  • Add anhydrous DMSO (1 mL) and ethyl iododifluoroacetate via syringe.

  • Degas the mixture by bubbling with argon for 5 minutes.

  • Seal the vial with parafilm.

  • Irradiate the reaction mixture with blue LEDs at room temperature, with stirring, for 12 hours.

  • After the reaction is complete, perform an aqueous workup and purify the product by column chromatography.

Difluoroacetylation of Alcohols: Data and Protocols

The O-difluoroacetylation of alcohols yields difluoroacetate esters, which are valuable intermediates in organic synthesis and can be found in various bioactive molecules.

Quantitative Data for O-Difluoroacetylation
Experimental Protocols for O-Difluoroacetylation

Protocol 3: General Procedure for Esterification of Alcohols with Difluoroacetic Acid

This protocol is a general method for esterification and can be adapted for difluoroacetic acid.

Materials:

  • Alcohol (1.0 equiv)

  • Difluoroacetic acid (1.2 equiv)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2 drops)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus

Procedure:

  • To a clean and dry reaction vessel, add the alcohol and difluoroacetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-70 °C) with stirring.[5]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the ester with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Protocol 4: General Procedure for Acylation of Alcohols with Difluoroacetyl Chloride or Anhydride

This is a general protocol for the acylation of alcohols using a reactive acylating agent.

Materials:

  • Alcohol (1.0 equiv)

  • Difluoroacetyl chloride or Difluoroacetic anhydride (1.1-1.5 equiv)

  • A non-nucleophilic base (e.g., pyridine or triethylamine) (1.5 equiv)

  • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the alcohol in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

  • Add the non-nucleophilic base to the solution.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add the difluoroacetyl chloride or difluoroacetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or distillation.

Visualizations

General Reaction Scheme for N-Difluoroacetylation of Amines

N_Difluoroacetylation Amine R-NH₂ Product R-NH-C(O)-CHF₂ Amine->Product Difluoroacetylation Reagent F₂HC-C(O)-X (X = O-C(O)CHF₂, Cl) Reagent->Product Byproduct + HX O_Difluoroacetylation Alcohol R-OH Product R-O-C(O)-CHF₂ Alcohol->Product Difluoroacetylation Reagent F₂HC-C(O)-X (X = O-C(O)CHF₂, Cl) Reagent->Product Byproduct + HX Workflow start Start reagents Combine Substrate, Reagent, and Solvent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Distillation, or Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

References

safe handling and storage procedures for 2,2-Difluoroacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and critical safety information for the handling and storage of 2,2-Difluoroacetyl chloride (CAS No. 381-72-6). Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for responding effectively to accidental releases.

PropertyValue
Molecular Formula C₂HClF₂O
Molecular Weight 114.48 g/mol
Appearance Colorless liquid
Odor Pungent
Boiling Point 25 °C
Density 1.407 g/cm³
Vapor Pressure 790 mmHg at 25°C
Solubility Soluble in Chloroform and Ethyl Acetate (sparingly)
Refractive Index 1.327

Safe Handling Protocols

This compound is a corrosive and toxic chemical that requires stringent safety measures during handling.[1] The following protocols must be followed to minimize risk.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn where there is a risk of splashing.

  • Hand Protection: Chemical-impermeable gloves (e.g., butyl rubber, Viton®) must be worn. Gloves must be inspected for integrity before each use.

  • Body Protection: A flame-retardant and chemical-resistant laboratory coat or apron. For larger quantities or in case of a high risk of exposure, a full chemical suit may be necessary.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood. If the concentration of vapors is expected to exceed exposure limits, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

General Handling Procedures
  • All work with this compound must be performed in a well-ventilated chemical fume hood.[2][3]

  • Avoid all contact with skin and eyes.[2][3]

  • Do not inhale vapors or mists.[2]

  • Use non-sparking tools and equipment to prevent ignition.[2][3]

  • Ground all equipment to prevent the buildup of electrostatic charge.[2][3]

  • Never work alone when handling this chemical.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Storage Procedures

Proper storage of this compound is crucial to prevent accidents and maintain its chemical integrity.

Storage Conditions
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][4]

  • The storage area should be designated for corrosive and flammable liquids.

  • Keep away from sources of ignition, heat, and direct sunlight.

  • Store apart from incompatible materials and foodstuff containers.[2][3]

  • Recommended storage is in a refrigerator or cold room to minimize vapor pressure.

Incompatible Materials

This compound is a reactive compound and must be stored separately from the following materials to avoid violent reactions:

  • Water and Moisture: Reacts vigorously with water to produce toxic and corrosive hydrogen chloride and difluoroacetic acid.

  • Alcohols: Reacts exothermically with alcohols to produce esters and hydrogen chloride.[5][6]

  • Bases (e.g., amines, hydroxides): Reacts violently with strong bases.

  • Strong Oxidizing Agents: May lead to explosive reactions.

  • Metals: May corrode some metals, producing flammable hydrogen gas. Do not use aluminum or galvanized containers.[4]

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Neutralization: For larger spills, it may be necessary to neutralize the substance with a weak base (e.g., sodium bicarbonate) under the guidance of trained personnel.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[2] Use non-sparking tools for collection.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described in section 2.1.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2] Contaminated packaging should be triple-rinsed and disposed of appropriately.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound start Start: Obtain this compound assess_hazards Assess Hazards (Corrosive, Toxic, Flammable) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Perform Experimental Procedures fume_hood->handling spill Spill Occurs? handling->spill waste_disposal Dispose of Waste (Hazardous Waste Stream) handling->waste_disposal storage Store Properly storage_conditions Cool, Dry, Well-Ventilated Area Tightly Sealed Container storage->storage_conditions incompatibilities Separate from Incompatibles (Water, Bases, Oxidizers, Alcohols, Metals) storage->incompatibilities storage_conditions->handling Retrieve for next use incompatibilities->handling spill->storage No spill_protocol Follow Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_protocol Yes spill_protocol->waste_disposal end End of Procedure waste_disposal->end

Caption: Logical workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,2-Difluoroacetyl chloride (DFAC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. A common method involves the reaction of 1-ethoxy-1,1,2,2-tetrafluoroethane with silicon tetrachloride, which can result in ethyl chloride as a significant byproduct.[1] Other potential impurities include unreacted starting materials, intermediates, and decomposition products such as difluoroacetic acid and hydrogen chloride (HCl) if exposed to moisture.

Q2: What is the recommended purification method for this compound?

A2: Fractional distillation is the most effective method for purifying this compound, particularly for separating it from volatile impurities like ethyl chloride which has a very close boiling point.[2][3][4][5][6] Due to the reactive and corrosive nature of DFAC, all distillation apparatus must be thoroughly dried, and the distillation should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of DFAC is crucial for successful purification. Key data is summarized in the table below.

Q4: How can I assess the purity of this compound after purification?

A4: The purity of DFAC can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR).[7][8][9] GC-MS is effective for identifying and quantifying volatile impurities. NMR spectroscopy can help identify impurities by comparing the spectra to known standards and databases of common laboratory solvents and reagents.[7][8][10]

Q5: What safety precautions should be taken when handling and purifying this compound?

A5: this compound is a corrosive and volatile compound that is harmful if inhaled, comes into contact with skin, or is swallowed.[11][12][13][14] It is also flammable.[15] All handling and purification procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[13] Ensure all glassware is dry and the apparatus is properly assembled to prevent leaks.

Data Presentation: Physical Properties

PropertyThis compoundEthyl Chloride (Typical Impurity)
CAS Number 381-72-6[11][12][14]75-00-3
Molecular Formula C₂HClF₂O[14]C₂H₅Cl
Molecular Weight 114.48 g/mol [14][15]64.51 g/mol
Boiling Point 25 °C[11][12][13]12.3 °C
Density 1.407 g/cm³0.921 g/cm³

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of crude this compound containing ethyl chloride.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with inert materials like glass helices or stainless steel packing)[2][16][17]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask (pre-weighed and cooled)

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.

    • The distillation flask should be charged with the crude this compound and a few boiling chips.

    • The fractionating column should be placed between the distillation flask and the distillation head. For closely boiling impurities, a longer column or a column with more efficient packing is recommended.[6]

    • Position the thermometer correctly in the distillation head, with the top of the bulb level with the side arm leading to the condenser.[6]

    • Connect the condenser to a cooling source.

    • Place the receiving flask in an ice bath to minimize loss of the volatile product.

    • Establish a gentle flow of inert gas through the system.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the fractionating column. A "ring of condensate" should slowly ascend the column.[6] If it stalls, the heating rate can be slightly increased.

    • The first fraction to distill will be enriched in the lower-boiling point impurity, ethyl chloride (b.p. 12.3 °C). The temperature at the distillation head will plateau near this temperature.

    • Collect this initial fraction in a separate receiving flask.

    • Once the ethyl chloride has been removed, the temperature at the distillation head will rise and then stabilize at the boiling point of this compound (approximately 25 °C).

    • Change the receiving flask to collect the purified product.

    • Continue distillation at a slow and steady rate, collecting the fraction that distills at a constant temperature.

    • Stop the distillation before the distillation flask runs dry to prevent the formation of potentially unstable residues.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

    • The purified this compound should be stored in a tightly sealed container in a cool, dry place.

Troubleshooting Guide

Problem: The distillation is proceeding too quickly, and the separation of impurities is poor.

  • Possible Cause: The heating rate is too high.

  • Solution: Reduce the power to the heating mantle to ensure a slow and steady distillation rate. This allows for proper equilibrium to be established in the fractionating column, leading to better separation.[2]

Problem: The temperature at the distillation head is fluctuating.

  • Possible Cause 1: Uneven boiling.

  • Solution 1: Ensure sufficient boiling chips are present in the distillation flask.

  • Possible Cause 2: The heating is not uniform.

  • Solution 2: Use a heating mantle with a stirrer to ensure even heat distribution.

  • Possible Cause 3: Inefficient insulation of the column.

  • Solution 3: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[6]

Problem: No distillate is being collected, even though the distillation flask is boiling.

  • Possible Cause: The vapor is condensing before reaching the condenser due to a cold draft or an uninsulated column.

  • Solution: Insulate the fractionating column and distillation head to ensure the vapor reaches the condenser.[6]

Problem: The product appears cloudy or fuming.

  • Possible Cause: Contamination with water, leading to hydrolysis of the this compound to difluoroacetic acid and HCl.

  • Solution: Ensure all glassware is scrupulously dried before use and that the distillation is performed under a dry, inert atmosphere.

Problem: The yield of purified product is low.

  • Possible Cause 1: Significant hold-up of material in the fractionating column.

  • Solution 1: Choose a fractionating column with a lower hold-up volume if possible, especially for small-scale distillations.

  • Possible Cause 2: Loss of volatile product from the receiving flask.

  • Solution 2: Ensure the receiving flask is adequately cooled in an ice bath.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification cluster_start Start cluster_process Purification Process cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound distillation Fractional Distillation start->distillation analysis GC-MS / NMR Analysis distillation->analysis pure Pure Product (≥98%) analysis->pure Purity Met impure Product Impure (<98%) analysis->impure Purity Not Met check_params Check Distillation Parameters (Heating Rate, Column Efficiency) impure->check_params check_setup Check Apparatus Setup (Dryness, Inert Atmosphere) impure->check_setup re_distill Re-distill with Optimized Parameters check_params->re_distill check_setup->re_distill re_distill->analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Difluoroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluoroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is difluoroacetylation?

Difluoroacetylation is a chemical reaction that introduces a difluoroacetyl group (–C(O)CF₂H) onto a molecule, typically at a nucleophilic site such as an amine (N-difluoroacetylation) or an alcohol (O-difluoroacetylation). This moiety is of significant interest in medicinal chemistry as the incorporation of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity.

Q2: What are the most common reagents used for difluoroacetylation?

Commonly used reagents include:

  • Ethyl difluoroacetate (EDFA): A widely used, commercially available reagent.

  • Difluoroacetic anhydride (DFAA): A more reactive agent, often used for less nucleophilic substrates.

  • Ethyl bromodifluoroacetate: An electrophilic reagent used for difluoroalkylation.[1]

  • Difluoroacetic acid: Can be used in conjunction with coupling agents.

Q3: What general reaction conditions should I start with for N-difluoroacetylation of a primary amine?

A typical starting point for the N-difluoroacetylation of a primary amine with ethyl difluoroacetate involves stirring the amine with a slight excess of the reagent in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), often with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction may proceed at room temperature but may require heating.

Q4: Are there any known stability issues with common difluoroacetylation reagents?

Yes, reagents like ethyl bromodifluoroacetate are moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis.[1] Difluoroacetic anhydride is also highly reactive and sensitive to moisture. It is crucial to use anhydrous solvents and handle these reagents under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section addresses specific issues you may encounter during your difluoroacetylation experiments.

dot

TroubleshootingFlowchart start Low or No Yield? check_purity Verify Starting Material & Reagent Purity/Activity start->check_purity Yes incomplete_conv Incomplete Conversion? start->incomplete_conv No, but TLC shows issues check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions deactivation Substrate Deactivation? check_purity->deactivation e.g., electron-withdrawing groups check_atmosphere Ensure Anhydrous & Inert Atmosphere check_conditions->check_atmosphere check_atmosphere->incomplete_conv hydrolysis Hydrolysis of Reagent or Product? check_atmosphere->hydrolysis side_products Side Products Observed? incomplete_conv->side_products No increase_temp Increase Temperature or Reaction Time incomplete_conv->increase_temp Yes optimize_base Optimize Base and Solvent side_products->optimize_base Yes purification_issue Consider Purification Issues (e.g., product volatility, water solubility) side_products->purification_issue No add_reagent Add More Difluoroacetylating Reagent or Coupling Agent increase_temp->add_reagent optimize_base->hydrolysis

Caption: A flowchart for troubleshooting low-yield difluoroacetylation reactions.

Problem 1: Low to no product yield with starting material remaining.

  • Question: My reaction shows very low conversion to the desired difluoroacetylated product, and I recover most of my starting material. What should I do?

  • Answer: This issue often points to problems with reaction conditions or reagent activity.

    • Potential Cause 1: Inactive Reagents. The difluoroacetylating agent may have degraded due to improper storage, especially if it is moisture-sensitive.

      • Solution: Use a fresh bottle of the reagent. Ensure all solvents are anhydrous and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Potential Cause 2: Insufficient Temperature or Reaction Time. The reaction may be too slow at the current temperature.

      • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that excessive heat can sometimes lead to decomposition.

    • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent can significantly impact the reaction rate.

      • Solution: Screen different non-nucleophilic bases (e.g., TEA, DIPEA, DBU) and polar aprotic solvents (e.g., DMF, MeCN, THF). The optimal combination can be substrate-dependent.

    • Potential Cause 4: Deactivated Substrate. Substrates with strong electron-withdrawing groups can be less nucleophilic and therefore less reactive. For instance, electronically deficient anilines have been shown to result in low product yields.[2][3]

      • Solution: For such substrates, you may need to use a more reactive difluoroacetylating agent (e.g., difluoroacetic anhydride instead of ethyl difluoroacetate) or more forcing reaction conditions (higher temperature, stronger base).

Problem 2: The reaction is messy, with multiple side products observed.

  • Question: My reaction produces the desired product, but also several byproducts, making purification difficult and lowering the yield. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of multiple products suggests that side reactions are competing with the desired difluoroacetylation.

    • Potential Cause 1: Over-acylation. If the substrate has multiple nucleophilic sites, or if the product of the initial reaction is still nucleophilic, multiple difluoroacetylations can occur.

      • Solution: Use a limited amount of the difluoroacetylating agent (e.g., 1.0-1.1 equivalents). Running the reaction at a lower temperature may also improve selectivity.

    • Potential Cause 2: Hydrolysis. If there is water in the reaction mixture, the difluoroacetylating agent can be hydrolyzed to difluoroacetic acid, which will not react under these conditions. The product itself could also be susceptible to hydrolysis.

      • Solution: Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous and inert conditions. Use freshly distilled, anhydrous solvents.

    • Potential Cause 3: Substrate Decomposition. The reaction conditions (e.g., high temperature or strong base) may be too harsh for your substrate, leading to decomposition.

      • Solution: Try running the reaction at a lower temperature. If a base is being used, consider switching to a milder base (e.g., K₂CO₃ instead of DBU).

    • Potential Cause 4: Side reactions with highly activated substrates. In the case of highly activated anilines, side products such as bis(difluoroalkylated) compounds may form.[2]

      • Solution: Control the stoichiometry of the reagents carefully and consider running the reaction at a lower temperature to improve selectivity.

Data Presentation

The following tables summarize reaction conditions and yields for the difluoroacetylation of various aniline derivatives from the literature.

Table 1: Photoinduced Difluoroalkylation of N,N-Dimethylaniline Derivatives [2][3]

EntrySubstrate (Aniline Derivative)Yield (%)
1N,N-dimethyl-4-iodoaniline45
2N,N-dimethyl-4-(trifluoromethoxy)aniline45
3N,N-dimethyl-4-(trifluoromethyl)aniline52
44-methoxy-N,N-dimethylaniline47
5N,N-dimethylnaphthalen-1-amine61

Reaction conditions: Aniline derivative (0.3 mmol), ethyl iodo-difluoroacetate (1.3 equiv.), Eosin Y (1 mol %), K₂CO₃ (1.5 equiv.), TBAI (0.5 equiv.) in anhydrous DMF, irradiated with a 525 nm lamp for 24h.

Experimental Protocols

Protocol 1: General Procedure for N-Difluoroacetylation of an Aniline Derivative

This protocol is adapted from a photoinduced difluoroalkylation procedure and represents a common method for C-H functionalization adjacent to the amino group.[3]

dot

experimental_workflow prep 1. Prepare Reaction Vessel (4 mL vial with stir bar) add_solids 2. Add Solids Eosin Y (1 mol%) Aniline (1 equiv.) K₂CO₃ (1.5 equiv.) TBAI (0.5 equiv.) prep->add_solids add_reagent 3. Add Reagent Ethyl iodo-difluoroacetate (1.3 equiv.) add_solids->add_reagent degas1 4. Degas & Backfill (Evacuate/N₂ backfill cycle) add_reagent->degas1 add_solvent 5. Add Solvent Anhydrous DMF degas1->add_solvent degas2 6. Degas with Argon (Bubble Ar for 5 min) add_solvent->degas2 run_reaction 7. Irradiate & Stir (525 nm LED lamp, RT, 24h) degas2->run_reaction workup 8. Workup & Purification (Aqueous workup, extraction, column chromatography) run_reaction->workup

Caption: A typical experimental workflow for a photoinduced difluoroacetylation.

Materials:

  • Aniline derivative (1.0 equiv.)

  • Ethyl iodo-difluoroacetate (1.3 equiv.)

  • Eosin Y (0.01 equiv.)

  • Potassium carbonate (K₂CO₃, 1.5 equiv.)

  • Tetrabutylammonium iodide (TBAI, 0.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vial with a screw cap and rubber septum

  • Magnetic stirrer and stir bar

  • 525 nm LED lamp

Procedure:

  • To a 4 mL reaction vial equipped with a magnetic stir bar, add Eosin Y, the corresponding aniline derivative, K₂CO₃, and TBAI.

  • Add ethyl iodo-difluoroacetate to the vial.

  • Close the vial with a screw cap fitted with a rubber septum and degas the vessel by alternating between vacuum and backfilling with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling Argon through the solution for 5 minutes.

  • Seal the vial with parafilm.

  • Place the reaction vial in front of a 525 nm LED lamp and stir at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for O-Difluoroacetylation of a Primary Alcohol

This is a representative protocol for the difluoroacetylation of a primary alcohol using difluoroacetic anhydride.

Materials:

  • Primary alcohol (1.0 equiv.)

  • Difluoroacetic anhydride (1.2 equiv.)

  • Triethylamine (TEA, 1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Add the primary alcohol and anhydrous DCM to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and place it under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add difluoroacetic anhydride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

preventing hydrolysis of 2,2-Difluoroacetyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the hydrolysis of 2,2-Difluoroacetyl chloride during chemical reactions. Given its high reactivity towards moisture, ensuring anhydrous conditions is paramount to achieving high yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: this compound, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon. The two electron-withdrawing fluorine atoms and the chlorine atom intensify this electrophilicity. Water, acting as a nucleophile, readily attacks this carbonyl carbon, leading to a rapid hydrolysis reaction that forms 2,2-difluoroacetic acid and hydrochloric acid (HCl). This side reaction consumes the starting material and can complicate product purification.

Q2: What are the primary consequences of hydrolysis in my reaction?

A2: The hydrolysis of this compound can lead to several undesirable outcomes:

  • Reduced Yield: The consumption of the acylating agent by water directly lowers the potential yield of your desired product.

  • Byproduct Formation: The generation of 2,2-difluoroacetic acid and HCl can lead to the formation of unwanted side products.

  • Complex Purification: The presence of the hydrophilic 2,2-difluoroacetic acid can complicate the workup and purification process.

  • Catalyst Deactivation: In reactions employing moisture-sensitive catalysts (e.g., Lewis acids in Friedel-Crafts acylations), hydrolysis can deactivate the catalyst, stalling the reaction.

Q3: How can I visually identify if significant hydrolysis has occurred?

A3: While direct visual confirmation can be challenging, several signs may indicate hydrolysis:

  • Fuming: In the presence of moist air, this compound can fume, producing HCl gas.

  • Phase Separation Issues: During aqueous workup, the presence of the water-soluble 2,2-difluoroacetic acid may lead to issues with layer separation.

  • Analytical Confirmation: The most definitive way to confirm hydrolysis is through analytical techniques such as NMR or LC-MS, which can identify the presence of 2,2-difluoroacetic acid in your crude reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: This is the most common reason for low yields.Ensure Strict Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Base: The base may not be strong enough or may be consumed by side reactions.Use a Non-Nucleophilic Base: Employ a non-nucleophilic organic base like triethylamine or pyridine to scavenge the HCl produced.
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.Optimize Temperature: For reactions with difluoroacetyl halides, temperatures between -10°C and 40°C have been reported to be effective. Start with a lower temperature and gradually increase it while monitoring the reaction progress.
Formation of Multiple Products Side Reactions with Byproducts: The HCl generated from hydrolysis can catalyze side reactions.Efficiently Trap HCl: Use a suitable base to neutralize HCl as it is formed.
Reaction with Solvent: The solvent may be reacting with the highly reactive acyl chloride.Choose an Inert Solvent: Use a dry, non-reactive solvent such as dichloromethane, chloroform, or toluene.
Difficult Product Purification Presence of 2,2-difluoroacetic acid: This hydrophilic byproduct can complicate extractions.Aqueous Wash: During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any 2,2-difluoroacetic acid.

Experimental Protocols

The following protocols are adapted from methodologies reported for similar difluoroacetyl halides and provide a starting point for developing a robust reaction setup to minimize hydrolysis.

Protocol 1: Acylation of an Alcohol under Anhydrous Basic Conditions

This protocol describes the acylation of an alcohol using this compound in the presence of an organic base to neutralize the generated HCl.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Dissolve the alcohol substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Claisen Condensation with Ethyl Acetate

This protocol is adapted from a procedure for the synthesis of ethyl 4,4-difluoroacetoacetate and demonstrates the use of a strong base in an anhydrous environment.

Materials:

  • This compound

  • Sodium ethoxide or sodium methoxide

  • Anhydrous ethyl acetate

  • Anhydrous ethanol (for bath)

  • 18% Hydrochloric acid

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves

Procedure:

  • In a four-necked flask, add sodium ethoxide (1.0-1.2 eq.) and anhydrous ethyl acetate.

  • Cool the mixture to between -10°C and -5°C using an ethanol bath.

  • Slowly add this compound (1.0 eq.) over 2 hours, maintaining the low temperature.

  • After the addition, continue to stir the reaction at this temperature for 6 hours.

  • Adjust the pH of the reaction solution to 2-3 with 18% hydrochloric acid.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry with molecular sieves, and purify by distillation.

Parameter Protocol 1: Acylation of Alcohol Protocol 2: Claisen Condensation
Base Triethylamine or PyridineSodium Ethoxide or Sodium Methoxide
Solvent DichloromethaneEthyl Acetate
Temperature 0°C-10°C to -5°C
Reaction Time 1-2 hours6 hours
Workup Aqueous sodium bicarbonate quenchAcidification with HCl

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows for preventing the hydrolysis of this compound.

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis start Start: Acylation Reaction prep Strict Anhydrous Conditions (Oven-dried glassware, dry solvents) start->prep reaction Reaction Setup under Inert Atmosphere (N2 or Ar) prep->reaction base Addition of Non-Nucleophilic Base (e.g., Triethylamine) reaction->base addition Slow, Dropwise Addition of This compound at Low Temp. base->addition monitoring Monitor Reaction Progress (TLC, LC-MS) addition->monitoring workup Aqueous Workup (Quench, Wash) monitoring->workup product Desired Acylated Product workup->product Hydrolysis_vs_Acylation Competing Reaction Pathways cluster_desired Desired Pathway (Anhydrous) cluster_undesired Undesired Pathway (Presence of Water) reactant This compound + Nucleophile (NuH) desired_product Acylated Product (R-CO-Nu) reactant->desired_product  Acylation hydrolysis_product Hydrolysis Product (2,2-Difluoroacetic Acid) reactant->hydrolysis_product  Hydrolysis base Base (e.g., TEA) scavenges HCl water H₂O

Technical Support Center: Work-up Procedures for Reactions with 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoroacetyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving this versatile reagent.

Troubleshooting Guide

This guide is designed to help you navigate common challenges during the work-up of reactions involving this compound.

Issue 1: Formation of a Persistent Emulsion During Aqueous Extraction

Potential Cause Troubleshooting Steps
Formation of Fluorinated Surfactant-like Byproducts: The presence of the difluoromethyl group can impart surfactant-like properties to certain byproducts, leading to stable emulsions.1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. 2. Change in Solvent Polarity: If possible, add a small amount of a more polar or non-polar solvent to the organic phase to alter the interfacial tension. 3. Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or a similar filter aid. This can physically disrupt the emulsion. 4. Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.
Incomplete Quenching: Residual reactive this compound can react at the interface, contributing to emulsion formation.Ensure the quenching step is complete by slowly adding the quenching agent with vigorous stirring and allowing sufficient time for the reaction to cease before beginning the extraction.

Issue 2: Difficulty in Removing Difluoroacetic Acid Byproduct

Potential Cause Troubleshooting Steps
High Water Solubility of Difluoroacetic Acid: Difluoroacetic acid, the hydrolysis product of this compound, is highly soluble in water (1000 g/L at 37°C), but can also have some solubility in organic solvents.[1]1. Basic Wash: Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This will convert the difluoroacetic acid into its more water-soluble salt. 2. Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of the acidic byproduct. 3. Brine Wash Post-Base Wash: After the basic wash, a final wash with brine will help to remove any remaining water-soluble impurities and break any minor emulsions.
Formation of Salts with Amine Bases: If a tertiary amine base (e.g., triethylamine) is used in the reaction, it will form a salt with the generated HCl and potentially with difluoroacetic acid.An initial wash with dilute aqueous acid (e.g., 1 M HCl) can protonate the amine, making it and its salts more water-soluble and easier to remove. This should be followed by the basic wash to remove the difluoroacetic acid.

Issue 3: Low Yield of the Desired Product After Work-up

Potential Cause Troubleshooting Steps
Hydrolysis of the Product: The desired difluoroacetylated product may be susceptible to hydrolysis under acidic or basic conditions during the work-up.1. Use of Mild Conditions: Whenever possible, use mild aqueous solutions for washing (e.g., saturated NaHCO₃ instead of NaOH). 2. Minimize Contact Time: Perform the aqueous washes quickly and avoid letting the reaction mixture sit in the separatory funnel for extended periods. 3. Temperature Control: If the product is known to be temperature-sensitive, perform the work-up using cooled solutions and an ice bath.
Product Partitioning into the Aqueous Layer: Highly polar difluoroacetylated products may have some solubility in the aqueous phase, leading to loss during extraction.1. Back-Extraction: After the initial separation, extract the aqueous layer one or more times with fresh organic solvent to recover any dissolved product. 2. Solvent Selection: Use a more polar organic solvent for the extraction if the product has high polarity. A mixture of solvents, such as chloroform/isopropanol, can sometimes be effective for extracting polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction containing unreacted this compound?

A1: The choice of quenching agent depends on the desired outcome and the stability of your product.

  • For Hydrolysis: Slowly and carefully add the reaction mixture to a stirred solution of cold water or ice. This will hydrolyze the excess this compound to the water-soluble difluoroacetic acid.

  • For Ester Formation: Quenching with an alcohol (e.g., methanol or ethanol) will convert the excess acyl chloride into the corresponding ester, which may be easier to remove during purification than difluoroacetic acid depending on its volatility and polarity.

  • For Amide Formation: If the desired product is stable to amines, quenching with a primary or secondary amine will form a water-soluble amide.

Q2: My difluoroacetylated product seems to be partially soluble in the aqueous layer during extraction. How can I improve my recovery?

A2: Improving the recovery of a water-soluble product involves a few strategies:

  • Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • Continuous Extraction: For products with significant water solubility, a continuous liquid-liquid extraction apparatus can be highly effective.

  • Solvent Choice: As mentioned previously, using a more polar extraction solvent or a solvent mixture can improve the partitioning of your polar product into the organic phase.

Q3: Are there any specific safety precautions I should take during the work-up of reactions with this compound?

A3: Yes, safety is paramount.

  • Corrosive Nature: this compound and its hydrolysis product, difluoroacetic acid, are corrosive.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • HCl Gas Evolution: The reaction of this compound with any protic solvent (water, alcohols, amines) will generate HCl gas. Therefore, all quenching and work-up procedures should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The quenching of acyl chlorides is an exothermic process. Add the quenching agent slowly and with cooling to control the reaction temperature and prevent splashing.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for the Synthesis of a N-Aryl-2,2-difluoroacetamide

This protocol describes a general procedure for the work-up of a reaction where an aniline has been acylated with this compound in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM).

  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water to the stirred reaction mixture to quench any unreacted this compound.

  • Acid Wash: Transfer the mixture to a separatory funnel. Add a 1 M aqueous HCl solution and shake gently. This step protonates and removes the amine base. Separate the organic layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the difluoroacetic acid byproduct. Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.

Data Presentation

The table below summarizes the physical properties of this compound's primary hydrolysis byproduct, which is crucial for planning an effective work-up strategy.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Water Solubility Organic Solvent Solubility
Difluoroacetic AcidC₂H₂F₂O₂96.03132-1341000 g/L (at 37 °C)[1]540.54 g/L (at 20 °C)[2][3]

Visualizations

Diagram 1: General Work-up Workflow for 2,2-Difluoroacetylation Reactions

G ReactionMixture Reaction Mixture (Product, Base, Solvent, Excess Acyl Chloride) Quench Quench (e.g., add H₂O) ReactionMixture->Quench AcidWash Acid Wash (e.g., 1 M HCl) Quench->AcidWash Removes Base BaseWash Base Wash (e.g., sat. NaHCO₃) AcidWash->BaseWash Removes Difluoroacetic Acid BrineWash Brine Wash BaseWash->BrineWash Removes H₂O Drying Dry Organic Layer (e.g., MgSO₄) BrineWash->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A typical extractive work-up sequence for difluoroacetylation.

Diagram 2: Troubleshooting Logic for Emulsion Formation

G Start Emulsion Forms During Aqueous Extraction TryBrine Add Saturated Brine Solution Start->TryBrine Resolved1 Emulsion Breaks TryBrine->Resolved1 Yes TrySolvent Alter Solvent Polarity TryBrine->TrySolvent No ContinueWorkup Continue Work-up Resolved1->ContinueWorkup Resolved2 Emulsion Breaks TrySolvent->Resolved2 Yes TryFilter Filter through Celite® TrySolvent->TryFilter No Resolved2->ContinueWorkup Resolved3 Emulsion Breaks TryFilter->Resolved3 Yes TryCentrifuge Centrifuge Mixture TryFilter->TryCentrifuge No Resolved3->ContinueWorkup Resolved4 Layers Separate TryCentrifuge->Resolved4 Yes Resolved4->ContinueWorkup

Caption: A decision tree for resolving emulsions in work-ups.

References

common impurities in 2,2-Difluoroacetyl chloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity of 2,2-Difluoroacetyl chloride and to provide guidance on its purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities in this compound typically arise from its synthesis and handling. These can include:

  • Unreacted Starting Materials: If synthesized from 1-alkoxy-1,1,2,2-tetrafluoroethane, residual amounts of this starting material may be present. For example, 1-ethoxy-1,1,2,2-tetrafluoroethane is a common precursor.

  • Synthesis Byproducts: The reaction of 1-ethoxy-1,1,2,2-tetrafluoroethane with a chloride source can produce byproducts such as ethyl chloride.[1]

  • Hydrolysis Product: this compound is sensitive to moisture and can hydrolyze to form 2,2-difluoroacetic acid.

  • Related Halogenated Compounds: Depending on the purity of the starting materials and the specifics of the synthesis, other halogenated acetyl chlorides may be present in trace amounts.

Q2: How can I detect the presence of these impurities?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile impurities in this compound. Due to the reactive nature of the analyte, derivatization may be employed for more robust analysis.[2][3]

Q3: What is the recommended method for purifying this compound?

Fractional distillation is the most effective and commonly employed method for purifying this compound.[4][5][6] This technique separates compounds based on differences in their boiling points. Given that this compound has a low boiling point (approximately 25°C at atmospheric pressure), careful control of the distillation parameters is crucial.[7][8][9]

Q4: My purified this compound is showing signs of degradation. What could be the cause?

Degradation of purified this compound is most commonly due to exposure to moisture, leading to hydrolysis into 2,2-difluoroacetic acid. It is crucial to handle and store the compound under strictly anhydrous conditions, for example, under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor separation during fractional distillation Inefficient fractionating column.Use a column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings).[4]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is key to good separation.[6]
Product is cloudy or contains solid precipitate Contamination with water, leading to hydrolysis.Ensure all glassware is oven-dried before use and the distillation is performed under a dry, inert atmosphere.
Low yield of purified product Significant loss of the volatile product during distillation.Use a condenser with a low-temperature coolant (e.g., -20°C) to ensure efficient condensation of the low-boiling this compound.[1]
Incomplete reaction during synthesis.Optimize reaction conditions to drive the synthesis to completion and minimize the amount of unreacted starting material.
Presence of acidic impurities in the final product Incomplete removal of 2,2-difluoroacetic acid or other acidic byproducts.Consider a pre-distillation treatment with a suitable non-volatile base to neutralize acidic impurities, followed by filtration before distillation.

Purity Data

The following table summarizes typical purity levels of this compound before and after purification by fractional distillation.

StagePurity (%)Common ImpuritiesAnalytical Method
Crude Reaction Mixture 70-85%1-ethoxy-1,1,2,2-tetrafluoroethane, ethyl chloride, 2,2-difluoroacetic acidGC-MS
After Fractional Distillation >99%Trace amounts of volatile byproductsGC-MS

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To remove unreacted starting materials, byproducts, and decomposition products from crude this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Low-temperature circulator for the condenser

Procedure:

  • Preparation: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Inert Atmosphere: Purge the entire system with a slow stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the distillation.

  • Distillation:

    • Begin heating the distillation flask gently with the heating mantle.

    • Cool the condenser with a circulating coolant at a low temperature (e.g., -10 to -20°C).[1]

    • Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 25°C at atmospheric pressure).[7][8][9]

  • Completion: Once the desired fraction has been collected and the temperature begins to rise or fall significantly, stop the distillation.

  • Storage: Store the purified this compound in a tightly sealed, dry container under an inert atmosphere in a refrigerator.

Protocol 2: Analysis of this compound Purity by GC-MS

Objective: To identify and quantify impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile and polar compounds (e.g., DB-Wax or similar)

Procedure:

  • Sample Preparation:

    • Due to the high reactivity of acid chlorides, direct injection can be problematic. A derivatization step is recommended for more robust analysis.

    • React a small, accurately weighed amount of the this compound sample with an anhydrous alcohol (e.g., methanol or ethanol) in a sealed vial to convert it to the corresponding ester (methyl or ethyl 2,2-difluoroacetate). This ester is more stable and provides better chromatographic performance.

  • GC-MS Conditions (Example):

    • Injector Temperature: 200°C

    • Column: DB-Wax (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI)

      • Mass Range: m/z 30-300

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library and their retention times with those of known standards.

    • Quantify the impurities by integrating the peak areas and using the area normalization method or an internal/external standard calibration.

Visualizations

impurity_workflow start Crude 2,2-Difluoroacetyl Chloride Sample gcms_analysis GC-MS Analysis start->gcms_analysis decision Purity Meets Specification? gcms_analysis->decision purification Fractional Distillation decision->purification No final_product Pure 2,2-Difluoroacetyl Chloride (>99%) decision->final_product Yes purification->gcms_analysis Re-analyze troubleshoot Troubleshoot Distillation purification->troubleshoot troubleshoot->purification

Caption: Workflow for the analysis and purification of this compound.

References

Technical Support Center: Scaling Up Reactions with 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-difluoroacetyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile but reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a large scale?

A1: this compound is a corrosive and toxic liquid with a low boiling point (25°C), presenting significant handling challenges at scale.[1][2] Key safety concerns include:

  • High Reactivity: It reacts violently with water and other protic solvents, releasing corrosive HCl gas. All equipment must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosiveness: The reagent and the HCl byproduct are corrosive to many materials. Ensure reactor and transfer line materials are compatible.

  • Toxicity: It is harmful if inhaled, ingested, or in contact with skin.[2] Large-scale operations require a closed system and appropriate personal protective equipment (PPE), including chemical-resistant gloves, flame-resistant clothing, and respiratory protection.[3]

  • Pressure Buildup: Due to its low boiling point, storage and reactions in sealed vessels can lead to significant pressure buildup.[4] Ensure adequate venting and pressure relief systems are in place.

Q2: My difluoroacetylation reaction is sluggish or incomplete at a larger scale, even though it worked in the lab. What are the likely causes?

A2: Scaling up can introduce issues not apparent at the lab scale. Common causes for incomplete reactions include:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor's agitation is sufficient for the scale and viscosity of the reaction mixture.

  • Mass Transfer Limitations: If your substrate is a solid or in a multiphasic system, the rate of reaction can be limited by how quickly the this compound can reach the reactive sites.

  • Temperature Control: Poor heat dissipation in large reactors can lead to temperature gradients. Parts of the reactor may be too cold for the reaction to proceed at an optimal rate. Monitor the temperature at multiple points within the reactor if possible.

  • Catalyst Deactivation: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst can be deactivated by moisture.[3][5] Ensure all reagents and solvents are anhydrous, and the inert atmosphere is maintained throughout the process.

Q3: I'm observing significant byproduct formation in my scaled-up difluoroacetylation. What are common side reactions?

A3: Byproduct formation can be exacerbated at a larger scale due to longer reaction times and potential temperature fluctuations. Common side reactions include:

  • Reaction with Solvent: Ethereal solvents like THF can be cleaved by strong Lewis acids often used in Friedel-Crafts acylations. Amide solvents like DMF can react with the acyl chloride.

  • Over-acylation: In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to di-acylation, although this is less common than in alkylations.[6]

  • Decomposition of Substrate or Product: The difluoroacetyl group or other functional groups on your molecule may not be stable to the reaction conditions over extended periods. Consider the thermal stability of all components.

  • Hydrolysis: If there is any water ingress, this compound will hydrolyze to 2,2-difluoroacetic acid.

Q4: What are the best practices for quenching a large-scale reaction involving excess this compound?

A4: Quenching large volumes of reactive acyl chlorides requires careful planning to manage the exothermic nature of the quench and the evolution of HCl gas.

  • Reverse Quench: The safest method is often a "reverse quench," where the reaction mixture is slowly added to a large volume of a well-stirred quenching solution. This helps to control the temperature and dissipate heat effectively.

  • Choice of Quenching Agent:

    • Water/Brine: Effective but can be highly exothermic. Use a large excess and ensure efficient cooling.

    • Aqueous Base (e.g., NaHCO₃, Na₂CO₃): Neutralizes the HCl byproduct, which can be beneficial for acid-sensitive products. However, this also generates CO₂ gas, which must be safely vented.

    • Alcohols (e.g., isopropanol, methanol): Reacts to form the corresponding ester, which is often less reactive and easier to handle than the acyl chloride. This is a good option for a less vigorous quench.[7]

  • Temperature Control: Always perform the quench at a low temperature (e.g., 0-10°C) in a vessel with adequate cooling capacity.

  • Off-Gas Management: Ensure the quenching vessel is connected to a scrubber system to neutralize the HCl gas that will be evolved.

Q5: What are effective methods for purifying difluoroacetylated products at scale?

A5: The choice of purification method will depend on the physical properties of your product (solid vs. oil) and the nature of the impurities.

  • Crystallization: This is often the most efficient and scalable method for purifying solid products.[7][8] A systematic solvent screen is recommended to find optimal conditions. Common solvent systems include ethyl acetate/hexanes, acetone/water, and ethanol/water.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be effective.

  • Column Chromatography: While standard flash chromatography is less common for large-scale purification, it can be adapted. For kilogram-scale purifications, automated flash systems with larger columns are often used.

  • Liquid-Liquid Extraction: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities. This typically involves washes with water, brine, and sometimes a mild aqueous base (like sodium bicarbonate) to remove acidic impurities.[9]

Troubleshooting Guides

Issue 1: Low Yield in N-Difluoroacetylation of an Amine
Symptom Possible Cause Troubleshooting Step
Low conversion of starting amine 1. Insufficient Reagent: The this compound may have degraded due to moisture. 2. Base Ineffectiveness: The base (e.g., triethylamine, pyridine) may not be strong enough or may be complexing with other species. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use freshly opened or distilled this compound. Consider a slight excess (1.1-1.2 eq). 2. Switch to a stronger, non-nucleophilic base like DBU or consider using an inorganic base like K₂CO₃ in a suitable solvent. 3. Gradually increase the reaction temperature and monitor by an appropriate analytical method (e.g., HPLC, GC).
Product degradation observed 1. Product Instability: The difluoroacetamide product may be unstable to the workup conditions (e.g., strongly acidic or basic washes). 2. Excessive Reaction Temperature: High temperatures may be causing decomposition.1. Use a milder workup, such as quenching with a saturated solution of NH₄Cl and washing with brine.[10] 2. Run the reaction at a lower temperature for a longer period.
Difficult to isolate product 1. Product is too water-soluble: The difluoroacetyl group can increase water solubility. 2. Emulsion formation during workup: This is common with certain solvents and substrates.1. After quenching, extract with a more polar solvent like ethyl acetate or dichloromethane multiple times. Salting out the aqueous layer with NaCl can also help. 2. Add more brine to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of celite can also be effective.
Issue 2: Friedel-Crafts Difluoroacetylation Gives Poor Results
Symptom Possible Cause Troubleshooting Step
No reaction or very low conversion 1. Deactivated Aromatic Substrate: The aromatic ring has strongly electron-withdrawing groups.[3][5] 2. Inactive Lewis Acid Catalyst: The catalyst (e.g., AlCl₃) has been deactivated by moisture.[3] 3. Insufficient Catalyst: The ketone product forms a complex with the catalyst, taking it out of the reaction cycle.[5]1. Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. A different synthetic route may be necessary. 2. Use fresh, high-purity, anhydrous AlCl₃. Ensure all glassware, solvents, and reagents are rigorously dried. Run the reaction under a strict inert atmosphere. 3. Use at least a stoichiometric amount of AlCl₃ (1.0 to 1.5 equivalents). For some substrates, more may be required.
Multiple products observed 1. Isomer Formation: Acylation is occurring at different positions on the aromatic ring. 2. Side Reactions: The substrate or product is undergoing other reactions under the strongly acidic conditions.1. The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. Lowering the reaction temperature may improve selectivity. 2. Reduce the reaction temperature and time. Consider a less harsh Lewis acid if possible.
Workup is problematic 1. Hydrolysis of AlCl₃ complex is highly exothermic: This can cause foaming and boiling. 2. Formation of insoluble aluminum salts: These can make phase separation difficult.1. Perform a slow, controlled quench by adding the reaction mixture to a vigorously stirred mixture of ice and concentrated HCl.[3] 2. Add more acid during the quench to help dissolve the aluminum salts. Ensure thorough mixing.

Experimental Protocols

Protocol 1: Kilogram-Scale N-Difluoroacetylation of 4-Bromoaniline

This protocol is a representative procedure and may require optimization for different substrates.

1. Reaction Setup:

  • A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser connected to a caustic scrubber is rendered inert by purging with dry nitrogen.

  • Charge the reactor with 4-bromoaniline (1.00 kg, 5.81 mol) and anhydrous dichloromethane (DCM, 10 L).

  • Stir the mixture to dissolve the aniline and then cool the solution to 0-5°C using a chiller.

  • Add triethylamine (0.88 kg, 8.72 mol, 1.5 eq) dropwise, maintaining the internal temperature below 10°C.

2. Reagent Addition:

  • In a separate, dry, and inerted vessel, charge this compound (0.80 kg, 6.99 mol, 1.2 eq).

  • Add the this compound to the reactor dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

3. Reaction and Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours.

  • Monitor the reaction progress by HPLC until the consumption of 4-bromoaniline is complete (<1% remaining).

4. Quench and Workup:

  • Cool the reaction mixture back to 0-5°C.

  • Slowly add 10 L of deionized water to quench the reaction, maintaining the temperature below 15°C.

  • Stir for 30 minutes, then stop the agitation and allow the layers to separate.

  • Separate the lower organic layer.

  • Wash the organic layer sequentially with 1 M HCl (5 L), saturated NaHCO₃ solution (5 L), and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to complete crystallization.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum at 40°C.

  • Expected yield: 1.25 - 1.35 kg (86-93%).

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale N-Difluoroacetylation

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Substrate 4-Bromoaniline4-Bromoaniline
Equivalents of Acyl Chloride 1.1 eq1.2 eq
Equivalents of Base 1.5 eq1.5 eq
Solvent Volume 100 mL DCM10 L DCM
Addition Time 15 minutes2.5 hours
Reaction Time 3 hours5 hours
Typical Isolated Yield 95%89%
Purity (by HPLC) >99%>99%

Note: The slight decrease in yield at the pilot scale is common and can be attributed to factors like longer reaction times and more complex material handling and transfers.

Visualizations

General Workflow for Scaling Up a Difluoroacetylation Reaction

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Safety & Process Hazard Analysis cluster_2 Phase 3: Pilot-Scale Execution cluster_3 Phase 4: Validation & Manufacturing lab_scale Lab-Scale Reaction (1-10 g) optimization Optimization of Conditions (Temp, Conc, Stoichiometry) lab_scale->optimization analytics Analytical Method Development (HPLC, GC) optimization->analytics risk_assessment Risk Assessment (Reactivity, Toxicity) analytics->risk_assessment thermal_study Thermal Stability Study (DSC, RC1) risk_assessment->thermal_study quench_dev Quench/Workup Protocol Development thermal_study->quench_dev pilot_run Pilot Plant Run (1-10 kg) quench_dev->pilot_run in_process_controls In-Process Controls (IPCs) pilot_run->in_process_controls purification Large-Scale Purification (Crystallization/Distillation) in_process_controls->purification validation Process Validation purification->validation manufacturing Full-Scale Manufacturing validation->manufacturing

Caption: A typical workflow for scaling up a reaction involving this compound.

Troubleshooting Logic for Low Yield in Difluoroacetylation

G cluster_low_conversion Low Conversion Issues cluster_high_conversion High Conversion, Low Yield Issues start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion reagent_quality Verify Reagent Quality (Anhydrous, Purity) check_conversion->reagent_quality Low workup_loss Optimize Workup (Quench, Extractions) check_conversion->workup_loss High reaction_conditions Adjust Reaction Conditions (Temp, Time, Conc.) reagent_quality->reaction_conditions catalyst_activity Check Catalyst Activity (For Friedel-Crafts) reaction_conditions->catalyst_activity purification_loss Optimize Purification (Crystallization, etc.) workup_loss->purification_loss product_degradation Investigate Product Stability (pH, Temp) purification_loss->product_degradation

Caption: A decision tree for troubleshooting low yields in difluoroacetylation reactions.

References

Technical Support Center: Difluoroacetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in difluoroacetylation reactions.

Troubleshooting Low Yields in Difluoroacetylation

Low product yield is a common issue in difluoroacetylation. This guide addresses potential causes and offers systematic solutions to improve reaction outcomes.

Question: My difluoroacetylation reaction has a low yield. What are the common causes and how can I troubleshoot it?

Answer: Low yields in difluoroacetylation can stem from several factors, including reagent quality, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Initial Checks & General Advice: Before delving into specific reaction parameters, ensure the following general laboratory practices are followed, as they can significantly impact reaction yield[1]:

  • Glassware: Use flame- or oven-dried glassware to eliminate moisture.

  • Reagents: Ensure all reagents and solvents are pure and anhydrous.

  • Accurate Measurements: Precisely calculate and weigh all reactants.

  • Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially when using air- or moisture-sensitive reagents.

FAQs: Specific Troubleshooting Scenarios

Q1: How do I address potential issues with my reagents and solvents?

A1: The quality and handling of your starting materials are critical for a successful reaction.

  • Problem: Moisture Contamination. The presence of water can quench reagents and intermediates.

    • Solution: Use anhydrous solvents. Consider using less hygroscopic reagents where possible[2]. Rigorously dry all starting materials.

  • Problem: Reagent Degradation. Difluoroacetylating agents and catalysts can degrade over time.

    • Solution: Use fresh or properly stored reagents. Check the purity of your starting materials via techniques like NMR or GC-MS before use.

  • Problem: Solvent Incompatibility. The choice of solvent can significantly impact the reaction.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Ether solvents like THF or diethyl ether can be effective as they often provide good solubility for fluoride salts used in some difluoroacetylation reactions[3]. Acetonitrile is another commonly used solvent[2]. Always verify the compatibility of your specific difluoroacetylating agent with the chosen solvent.

Q2: My reagents are fine. Could the reaction conditions be the problem?

A2: Optimizing reaction conditions is key to maximizing yield.

  • Problem: Sub-optimal Temperature. The reaction may not be proceeding to completion, or decomposition may be occurring at the current temperature.

    • Solution: Systematically vary the reaction temperature. Some reactions require elevated temperatures to proceed efficiently, while for sensitive substrates, a lower temperature may prevent byproduct formation[2]. Monitor the reaction progress at different temperatures using TLC or LC-MS.

  • Problem: Incorrect Reagent Stoichiometry. The ratio of reactants is crucial.

    • Solution: Optimize the stoichiometry of your reagents. For instance, in some reactions, using at least 1.5 equivalents of a fluoride salt like cesium fluoride was necessary to achieve full conversion[3].

  • Problem: Inefficient Catalyst or Base. The choice of catalyst and base can dramatically influence the reaction outcome.

    • Solution: Screen different catalysts and bases. For example, in a palladium-catalyzed reaction, switching to Pd(hfac)₂ and using Na₂CO₃ as the base resulted in a better yield[4]. The choice of phosphine ligands can also be critical[4].

The following diagram illustrates a general workflow for troubleshooting low yields by optimizing reaction conditions.

G cluster_start Start cluster_reagents Reagent & Solvent Checks cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Iteration cluster_end Outcome start Low Yield Observed reagent_purity Verify Reagent Purity (NMR, GC-MS) start->reagent_purity anhydrous_conditions Ensure Anhydrous Conditions reagent_purity->anhydrous_conditions temp_screen Screen Temperatures (e.g., 0°C, RT, 50°C, 80°C) anhydrous_conditions->temp_screen solvent_screen Screen Solvents (e.g., THF, ACN, EtOAc) temp_screen->solvent_screen catalyst_base_screen Screen Catalysts/Bases solvent_screen->catalyst_base_screen monitor_reaction Monitor Progress (TLC, LC-MS) catalyst_base_screen->monitor_reaction analyze_byproducts Identify Byproducts (NMR, MS) monitor_reaction->analyze_byproducts improved_yield Improved Yield analyze_byproducts->improved_yield Success further_optimization Further Optimization Required analyze_byproducts->further_optimization Persistent Low Yield further_optimization->temp_screen Iterate

Troubleshooting Workflow for Low Yields

Q3: I'm observing multiple products. What could be the cause and how can I improve selectivity?

A3: The formation of multiple products often points to issues with selectivity or the occurrence of side reactions.

  • Problem: Lack of Regioselectivity. This can occur if there are multiple reactive sites on the substrate.

    • Solution: The strategic use of directing groups can enhance regioselectivity. The choice of catalyst is also crucial in C-H activation strategies to control where the difluoroacetylation occurs[2].

  • Problem: Side Reactions and Byproduct Formation. The substrate or product might be unstable under the reaction conditions.

    • Solution: Employ milder reaction conditions[2]. For instance, using a weaker base or running the reaction at a lower temperature might prevent the formation of dimeric byproducts[2]. Careful monitoring of the reaction can help to quench it before significant byproduct formation occurs[1].

Q4: How can I effectively monitor the progress of my difluoroacetylation reaction?

A4: Careful reaction monitoring is essential for determining the optimal reaction time and identifying any issues.

  • Techniques: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to monitor the consumption of starting material and the formation of the product[2].

  • Timing: It is important to quench the reaction as soon as it is complete to avoid potential product decomposition or the formation of byproducts[1].

Data on Reaction Condition Optimization

Systematic optimization of reaction parameters is often presented in tabular format to compare the effects of different variables on the reaction yield.

Table 1: Example of Solvent and Base Screening for a Palladium-Catalyzed Difluoroacetylation

EntrySolventBaseCatalystYield (%)
1TolueneK₃PO₄Pd(OAc)₂/PPh₃25
2DioxaneK₃PO₄Pd(OAc)₂/PPh₃30
3THF K₃PO₄ Pd(OAc)₂/PPh₃ 37 [4]
4DMFK₃PO₄Pd(OAc)₂/PPh₃15
5ACNK₃PO₄Pd(OAc)₂/PPh₃20
6THFCs₂CO₃Pd(OAc)₂/PPh₃42
7THFNa₂CO₃ Pd(OAc)₂/PPh₃ 47 [4]
8THFK₂CO₃Pd(OAc)₂/PPh₃45
9THFNa₂CO₃Pd(hfac)₂/PPh₃ 55 [4]

Data is illustrative and based on trends observed in the literature.

Key Experimental Protocol: A General Procedure for Reaction Optimization

The following is a generalized protocol for optimizing a difluoroacetylation reaction. Specific details will vary depending on the specific reagents and substrate.

  • Setup: Under an inert atmosphere, add the substrate and a stir bar to a flame-dried flask.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the base and catalyst.

  • Difluoroacetylating Agent: Add the difluoroacetylating agent, often dropwise, at the desired starting temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Allow the reaction to stir at the set temperature and monitor its progress periodically using TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench it appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate the solution under reduced pressure, and purify the crude product using column chromatography[2].

The logical relationship between troubleshooting steps can be visualized as follows:

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome low_yield Low Yield reagent_issues Reagent/Solvent Quality low_yield->reagent_issues condition_issues Sub-optimal Conditions low_yield->condition_issues selectivity_issues Poor Selectivity/ Side Reactions low_yield->selectivity_issues verify_reagents Verify & Purify Reagents reagent_issues->verify_reagents optimize_conditions Optimize T, Conc., Catalyst, Base condition_issues->optimize_conditions use_directing_groups Use Directing Groups/ Milder Conditions selectivity_issues->use_directing_groups improved_yield Improved Yield verify_reagents->improved_yield optimize_conditions->improved_yield use_directing_groups->improved_yield

Logical Flow of Troubleshooting

References

Technical Support Center: Monitoring 2,2-Difluoroacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2,2-Difluoroacetyl chloride. Given its high reactivity, corrosiveness, and moisture sensitivity, successful reaction monitoring requires careful selection and optimization of analytical methods.[1][2][3]

Section 1: Gas Chromatography (GC) Analysis

Direct analysis of the highly volatile and reactive this compound by GC is challenging. A common and more reliable approach is to derivatize it into a more stable compound, typically an ester, prior to analysis.[4][5] This section focuses on this indirect derivatization-GC method.

Frequently Asked Questions (FAQs): GC Analysis

Q1: Why is direct GC analysis of this compound not recommended? A1: this compound is highly reactive and thermally labile. Direct injection can lead to several problems:

  • Reaction in the Inlet: It can react with trace moisture or active sites (free silanols) in the GC inlet or on the column head, leading to degradation, poor peak shape, and non-reproducible results.[6]

  • Corrosivity: The compound and its potential breakdown products (like HCl) can damage the GC column and detector components over time.[5]

  • Poor Peak Shape: Its high polarity can cause significant peak tailing on standard non-polar or mid-polar columns.[7]

Q2: What is derivatization in the context of GC analysis? A2: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[4] For GC analysis of this compound, it is converted into a more stable, less polar, and more volatile derivative (e.g., a methyl or propyl ester) that chromatographs more effectively.[5][8]

Q3: What are suitable derivatizing agents for this compound? A3: Simple alcohols like methanol or 1-propanol are effective. They react with the acyl chloride in a nucleophilic acyl substitution reaction to form a stable ester (e.g., methyl 2,2-difluoroacetate or propyl 2,2-difluoroacetate) and HCl.[5][8] The reaction is often performed in a solvent containing a base like pyridine to neutralize the HCl produced.[8]

Troubleshooting Guide: GC Analysis (Post-Derivatization)
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for the Derivative 1. Incomplete derivatization reaction. 2. Leak in the GC system (inlet septum, column fittings).[9] 3. Incorrect injector temperature (too low for volatilization).[10] 4. Syringe issue (clogged, leaking).[11]1. Optimize derivatization: check reagent stoichiometry, reaction time, and temperature. Ensure reagents are anhydrous. 2. Perform a leak check. Replace the septum and tighten fittings. 3. Increase the injector temperature, but avoid temperatures that could cause thermal degradation. 4. Clean or replace the syringe.
Peak Tailing 1. Active sites in the inlet liner or on the column.[6] 2. Column degradation.[10] 3. Insufficient column temperature.1. Use a fresh, deactivated (silanized) inlet liner. Trim the first few centimeters of the column. 2. Condition the column according to the manufacturer's instructions or replace it. 3. Increase the column oven temperature or the temperature ramp rate.
Split or Shouldered Peaks 1. Poor column cut or installation.[6] 2. Inconsistent injection technique (manual injection).[11] 3. Contamination on the column head.1. Recut the column ensuring a clean, 90° cut and reinstall it correctly in the inlet and detector.[6] 2. If using manual injection, ensure a fast, smooth plunger depression. Use an autosampler for best reproducibility. 3. Trim the front end of the column (10-20 cm).
Ghost Peaks in Subsequent Runs 1. Carryover from a previous injection. 2. Septum bleed.1. Increase the final oven temperature and hold time to bake out contaminants. Clean the inlet liner. 2. Use a high-quality, low-bleed septum and replace it regularly.
Baseline Rise During Temperature Program 1. Column bleed.[6] 2. Contaminated carrier gas.1. Ensure the column is properly conditioned. Do not exceed the column's maximum operating temperature. 2. Check the purity of the carrier gas and ensure gas traps/filters are functional.
Experimental Protocol: Derivatization with 1-Propanol for GC-MS Analysis

This protocol is adapted from methodologies for analyzing similar reactive chlorides.[8]

  • Reagent Preparation: Prepare a derivatization solution of 40% pyridine in 1-propanol (v/v).

  • Sample Preparation:

    • In a clean, dry autosampler vial, add 950 µL of a suitable anhydrous solvent (e.g., dichloromethane).

    • Add 50 µL of the reaction mixture aliquot to the vial.

    • Add 100 µL of the derivatization solution (40% pyridine in 1-propanol).

    • Cap the vial immediately and vortex for 30 seconds.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • GC-MS Parameters:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • A typical analysis can be performed using the parameters below.

Parameter Value
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu

Visualization: GC Analysis Workflow

GC_Workflow GC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction_Mixture Reaction Mixture Aliquot Solvent Add Anhydrous Solvent Reaction_Mixture->Solvent Deriv_Reagent Add Derivatization Reagent (e.g., Propanol/Pyridine) Solvent->Deriv_Reagent Vortex Vortex & React Deriv_Reagent->Vortex Injection Inject Derivatized Sample Vortex->Injection Transfer to Autosampler Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection & Quantification (MS Detector) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Data Output

Caption: Workflow for derivatization and GC-MS analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or online NMR spectroscopy is a powerful, non-invasive technique for monitoring the real-time progress of reactions involving this compound.[12][13] It provides direct structural and quantitative information on reactants, intermediates, and products simultaneously.

Frequently Asked Questions (FAQs): NMR Monitoring

Q1: What are the advantages of using in-situ NMR? A1: In-situ NMR offers several benefits over traditional offline methods:

  • Real-Time Data: It provides continuous data on species concentration, allowing for detailed kinetic analysis.[14]

  • Non-Invasive: The reaction is monitored directly in the NMR tube without altering the reaction mixture through sampling.[13]

  • Mechanistic Insight: It can help identify and characterize transient intermediates that might be missed by offline analysis.[14]

  • No Derivatization: It analyzes the compounds directly, avoiding potential side reactions or errors from a derivatization step.

Q2: Which nuclei are most useful for monitoring this compound reactions? A2:

  • ¹⁹F NMR: This is often the best nucleus to observe. The -CHF₂ group provides a strong, simple signal in a spectral region that is typically free from other signals, making it easy to track the disappearance of the reactant and the appearance of fluorinated products.

  • ¹H NMR: The proton of the -CHF₂ group can be monitored. However, the signal may be a triplet due to coupling with the two fluorine atoms. This region might have overlapping signals from other species in the reaction mixture.

  • ¹³C NMR: The carbonyl carbon (~160-180 ppm) and the difluoromethyl carbon can be observed, but ¹³C NMR generally requires longer acquisition times due to its lower natural abundance and sensitivity.

Troubleshooting Guide: In-Situ NMR Monitoring
Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Resolution / Broad Peaks 1. Magnetic field inhomogeneity caused by sample precipitation or gas evolution.[13] 2. Chemical or conformational exchange processes. 3. Sub-optimal shimming.1. Ensure all reactants are fully soluble in the chosen deuterated solvent. If gas is evolved, use a vented NMR cap. 2. Acquire spectra at different temperatures to see if peaks sharpen (variable temperature NMR). 3. Re-shim the spectrometer carefully before starting the kinetic acquisition.
Inaccurate Quantification 1. Incomplete relaxation of nuclei between scans (T1 effects). 2. Non-uniform excitation/detection across the spectrum. 3. Phasing and baseline correction errors.1. Increase the relaxation delay (d1) to be at least 5 times the longest T1 of the nuclei being quantified. 2. Ensure the transmitter offset is placed in the center of the spectral region of interest and that the pulse width is properly calibrated. 3. Use automated phasing and baseline correction algorithms if available, and manually verify the results for each spectrum in the series.
Reaction Rate Appears Incorrect 1. Temperature fluctuations in the NMR probe. 2. Reaction was not initiated properly or mixing was incomplete before the first scan.1. Allow the sample to fully equilibrate to the probe temperature before initiating the reaction. Use the instrument's temperature control unit. 2. Ensure rapid and thorough mixing after adding the final reagent. Consider a short delay before the first scan to allow for mixing, if kinetics permit.
Experimental Protocol: In-Situ ¹⁹F NMR Reaction Monitoring
  • Preparation:

    • In an NMR tube, dissolve the starting material (substrate) and any internal standard in a suitable deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃).

    • Acquire a pre-reaction spectrum to confirm initial concentrations and chemical shifts.

  • Reaction Initiation:

    • At time t=0, carefully add a known amount of this compound to the NMR tube using a microliter syringe.

    • Cap the tube, quickly invert 2-3 times to mix, and insert it into the pre-warmed and shimmed NMR spectrometer.

  • Data Acquisition:

    • Immediately start a series of 1D ¹⁹F NMR spectra acquisitions at regular time intervals (e.g., every 1-5 minutes).[15]

    • Use an automated experiment (e.g., a pseudo-2D experiment) that loops the acquisition for a pre-determined number of scans and total experiment time.[15]

  • Data Processing:

    • Process the series of spectra with identical phasing and baseline correction parameters.

    • Integrate the signals for the this compound reactant and the key difluorinated product(s) over time.

    • Plot the normalized integral values versus time to obtain kinetic profiles.

Compound Type ¹H NMR (ppm) ¹³C NMR (ppm) Key IR Band (cm⁻¹)
Acyl Chloride (R-COCl)~2.0 - 3.0 (for H on α-carbon)~160 - 180 (C=O)~1800 (C=O stretch)
Ester (R-COOR')~2.0 - 2.5 (for H on α-carbon)~170 - 175 (C=O)~1735 - 1750 (C=O stretch)
Amide (R-CONHR')~2.0 - 2.5 (for H on α-carbon)~170 - 175 (C=O)~1630 - 1695 (C=O stretch)

Visualization: Logic of In-Situ NMR Monitoring

NMR_Logic Logic of In-Situ NMR Reaction Monitoring cluster_setup Setup cluster_run Execution cluster_analysis Analysis Prep_Sample Prepare Sample in NMR Tube (Substrate + Solvent) Pre_Scan Acquire Pre-Scan (t<0) Prep_Sample->Pre_Scan Initiate Initiate Reaction at t=0 (Add this compound) Pre_Scan->Initiate Acquire_Series Acquire Array of Spectra (t=0, t=1, t=2...t=n) Initiate->Acquire_Series Process Process Spectra (Phase, Baseline, Integrate) Acquire_Series->Process Plot Plot Concentration vs. Time Process->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics

Caption: Logical flow for real-time reaction analysis via NMR.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

In-process FTIR, typically using an Attenuated Total Reflectance (ATR) probe, is an excellent method for real-time monitoring of functional group changes in a reaction. It is particularly well-suited for tracking the carbonyl (C=O) group transformation when this compound is converted to a product like an ester or amide.[16]

Frequently Asked Questions (FAQs): FTIR Monitoring

Q1: How does in-process FTIR-ATR work? A1: An ATR probe is inserted directly into the reaction vessel. An infrared beam is sent through a crystal at the probe's tip (e.g., diamond or silicon). The beam reflects internally, creating an evanescent wave that penetrates a short distance into the reaction mixture. The sample absorbs energy at specific frequencies, and the attenuated beam is reflected back to the detector. This provides a real-time spectrum of the components in the solution.[16]

Q2: What spectral region is most important for monitoring this compound reactions? A2: The carbonyl (C=O) stretching region, typically between 1600 cm⁻¹ and 1850 cm⁻¹, is the most informative. The C=O bond in the starting acyl chloride has a characteristically high stretching frequency (around 1800 cm⁻¹). As the reaction proceeds, this peak will decrease, and a new C=O peak for the product (e.g., an ester around 1740 cm⁻¹ or an amide around 1680 cm⁻¹) will appear and grow.[16]

Q3: Can FTIR be used for quantitative analysis? A3: Yes. According to the Beer-Lambert law, the absorbance of a specific peak is proportional to the concentration of the corresponding species. By tracking the absorbance of the reactant and product peaks over time, you can create concentration profiles and determine reaction kinetics. This requires creating a calibration model or using peak ratios.

Troubleshooting Guide: In-Process FTIR-ATR Monitoring
Problem Potential Cause(s) Recommended Solution(s)
No or Very Weak Signal 1. Poor contact between the ATR crystal and the reaction mixture. 2. The ATR crystal is dirty or has been fouled by reaction components.[16] 3. Analyte concentration is below the detection limit.1. Ensure the probe is sufficiently immersed and that the mixture is well-stirred. 2. Clean the ATR probe tip carefully with an appropriate solvent (e.g., isopropanol, acetone) and a soft cloth. 3. If possible, increase the reactant concentrations.
Noisy Spectrum / Poor Signal-to-Noise 1. Insufficient number of scans. 2. Air bubbles or solid particles passing over the ATR crystal. 3. Strong absorption from the solvent is obscuring the analyte peaks.1. Increase the number of co-added scans per spectrum to improve the signal-to-noise ratio. 2. Ensure reactants are fully dissolved. If gas is evolved, adjust stirring to minimize bubbles at the probe tip. 3. Choose a solvent with a clear spectral window in the region of interest. Collect a good background spectrum of the solvent/reagents before reaction initiation.
Drifting or Unstable Baseline 1. Temperature fluctuations in the reaction mixture. 2. The instrument or probe is not thermally equilibrated.1. Use a temperature-controlled reaction vessel and ensure stable temperature throughout the experiment. 2. Allow the instrument to warm up and the probe to equilibrate with the solvent at the reaction temperature before collecting the background spectrum.
Experimental Protocol: In-Process FTIR-ATR Monitoring
  • System Setup:

    • Assemble the temperature-controlled reaction vessel.

    • Insert the clean ATR probe, ensuring the tip will be fully submerged in the reaction mixture.

    • Set up stirring and an inert atmosphere (e.g., nitrogen blanket).

  • Background Spectrum:

    • Add the solvent and all reactants except for the this compound to the vessel.

    • Allow the mixture to reach the desired reaction temperature and stir until homogeneous.

    • Collect a background spectrum. This is critical as it will be digitally subtracted from all subsequent spectra.[16]

  • Reaction Monitoring:

    • Initiate the reaction by adding the this compound to the vessel.

    • Immediately begin collecting spectra at regular intervals (e.g., one spectrum every 30-60 seconds).

    • Continue monitoring until the peak for the acyl chloride C=O has disappeared and the product C=O peak has stabilized.[16]

  • Data Analysis:

    • Use the spectrometer software to create a 3D plot of absorbance vs. wavenumber vs. time.

    • Extract the peak heights or areas for the reactant and product carbonyl peaks over time to generate kinetic profiles.

Visualization: FTIR-ATR Monitoring Workflow

FTIR_Workflow In-Process FTIR-ATR Monitoring Workflow Setup 1. System Setup (Reactor, ATR Probe, Stirrer) Add_Reagents 2. Add Solvent & Substrate Setup->Add_Reagents Equilibrate 3. Equilibrate Temperature Add_Reagents->Equilibrate Background 4. Collect Background Spectrum (t<0) Equilibrate->Background Initiate 5. Initiate Reaction (Add this compound) Background->Initiate Monitor 6. Collect Spectra vs. Time Initiate->Monitor Analyze 7. Analyze Data (Track C=O Peak Absorbance) Monitor->Analyze

Caption: Experimental workflow for in-situ FTIR-ATR analysis.

References

compatibility of 2,2-Difluoroacetyl chloride with different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of 2,2-Difluoroacetyl chloride with various laboratory solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is not proceeding as expected, and I'm observing unexpected byproducts. What could be the issue?

A1: One of the most common issues arises from solvent incompatibility. This compound is a reactive acyl chloride and will react with protic solvents (any solvent with an acidic proton, such as O-H or N-H bonds). If your solvent contains traces of water or is an alcohol, it will react with the this compound to form 2,2-difluoroacetic acid or the corresponding ester, respectively. This will consume your reagent and introduce impurities.

Troubleshooting Steps:

  • Ensure Dry Solvents: Always use anhydrous solvents for your reactions. It is recommended to use freshly dried solvents or purchase high-purity anhydrous solvents.

  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Check Solvent Compatibility: Refer to the solvent compatibility table below to ensure you are using an appropriate aprotic solvent.

Q2: I observed fuming when I added this compound to my reaction mixture. Is this normal?

A2: Yes, fuming is often observed. This compound is volatile (boiling point ~25°C) and highly reactive towards moisture.[1] The fumes are likely a result of the reaction with ambient moisture in the air or trace moisture in your reaction vessel, producing hydrogen chloride (HCl) gas.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Ensure all glassware is thoroughly dried before use.

Q3: Can I use polar aprotic solvents like DMF or DMSO with this compound?

A3: Caution is advised when using polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). While they are aprotic, DMF can act as a catalyst or even a reagent in reactions involving acyl chlorides, leading to the formation of a Vilsmeier-type reagent and other side products.[2] The stability of this compound in DMSO can also be limited. It is recommended to perform a small-scale trial experiment to check for compatibility and unwanted side reactions if your experimental conditions require the use of these solvents.

Q4: My solution turned dark or polymerized upon adding this compound. What is happening?

A4: Darkening or polymerization can indicate a reaction with an incompatible solvent or impurities within the solvent. Some solvents, especially if not properly purified, may contain functionalities that can be acylated or can initiate polymerization in the presence of a reactive acylating agent and the generated HCl. Ensure you are using a high-purity, appropriate aprotic solvent.

Solvent Compatibility Data

The compatibility of this compound with a range of common laboratory solvents is summarized below. This data is based on the general reactivity of acyl chlorides and available information on this compound.

Solvent ClassSpecific SolventsCompatibilityNotes
Aprotic Non-Polar Hexanes, Toluene, BenzeneCompatible Good choice for reactions where low polarity is required. Ensure the solvent is anhydrous.
Aprotic Halogenated Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneCompatible Commonly used and generally inert. Chloroform is a suitable solvent for this compound.[1] Ensure the solvent is anhydrous and free of acidic impurities.
Aprotic Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneCompatible Generally good solvents, but ensure they are anhydrous and free of peroxides.
Aprotic Esters Ethyl acetateLimited This compound is sparingly soluble in ethyl acetate.[1] Use with caution and check for any transesterification or other side reactions.
Aprotic Nitriles AcetonitrileCompatible A polar aprotic solvent that is generally suitable for reactions with acyl chlorides.
Aprotic Amides N,N-Dimethylformamide (DMF)Caution Can react with acyl chlorides to form Vilsmeier-type reagents, leading to side reactions.[2] Compatibility should be tested for the specific application.
Aprotic Sulfoxides Dimethyl sulfoxide (DMSO)Caution May react with acyl chlorides, especially at elevated temperatures. Stability should be verified.
Protic Solvents Water, Alcohols (Methanol, Ethanol), Amines (primary/secondary)Incompatible Will react exothermically to form carboxylic acids, esters, or amides, respectively. These should only be used as reactants, not as solvents.

Experimental Protocol: Small-Scale Solvent Compatibility Test

This protocol outlines a general procedure to quickly assess the compatibility of this compound with a chosen solvent before performing a larger-scale reaction.

Objective: To visually and thermally assess the reactivity of this compound with a solvent.

Materials:

  • This compound

  • Anhydrous solvent to be tested

  • Small, dry reaction vial or test tube with a septum

  • Syringe and needle

  • Thermometer or thermocouple

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Place a small, dry magnetic stir bar in the reaction vial.

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Add 1-2 mL of the anhydrous solvent to be tested to the vial via a syringe.

  • Place the vial on a magnetic stirrer and begin gentle stirring.

  • Insert a thermometer or thermocouple through the septum to monitor the temperature of the solvent.

  • Record the initial temperature.

  • Slowly add a small, known amount (e.g., 10-20 µL) of this compound to the stirred solvent.

  • Observe for any immediate changes, such as:

    • A significant temperature increase (indicating an exothermic reaction).

    • Gas evolution (fuming).

    • Color change.

    • Precipitate formation.

  • Continue to monitor the temperature and visual appearance for 15-30 minutes.

  • If no significant changes are observed, the solvent is likely compatible for use in your reaction under the tested conditions.

Visual Diagrams

Solvent_Compatibility_Workflow start Start: Select a Solvent for Reaction is_protic Is the solvent protic? (e.g., contains O-H, N-H) start->is_protic incompatible Incompatible (Solvent will react) is_protic->incompatible Yes is_known_compatible Is the solvent a known compatible aprotic solvent? (e.g., DCM, THF, Hexanes) is_protic->is_known_compatible No (Aprotic) compatible Compatible (Proceed with anhydrous solvent) is_known_compatible->compatible Yes is_caution_solvent Is it a solvent requiring caution? (e.g., DMF, DMSO) is_known_compatible->is_caution_solvent No is_caution_solvent->incompatible Unsure perform_test Perform Small-Scale Compatibility Test is_caution_solvent->perform_test Yes observe_reaction Observe for Reactivity (Heat, Gas, Color Change) perform_test->observe_reaction end_compatible Likely Compatible (Proceed with caution) observe_reaction->end_compatible No (No Reaction) end_incompatible Incompatible (Choose alternative solvent) observe_reaction->end_incompatible Yes (Reaction Observed)

Caption: Workflow for determining solvent compatibility with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 2,2-Difluoroacetyl Chloride vs. Trifluoroacetyl Chloride for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of acylating agent is a critical decision that can significantly impact the synthesis, properties, and performance of target molecules. Among the array of options, 2,2-difluoroacetyl chloride and trifluoroacetyl chloride have emerged as valuable reagents for introducing difluoroacetyl and trifluoroacetyl moieties, respectively. This guide provides an objective comparison of these two compounds, supported by their physicochemical properties and reactivity profiles, to aid in the selection of the optimal reagent for specific research applications.

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The difluoromethyl (CHF2) and trifluoromethyl (CF3) groups, in particular, are sought after for their ability to enhance metabolic stability, modulate acidity and basicity, and influence intermolecular interactions. This compound and trifluoroacetyl chloride serve as the primary gateways for incorporating the corresponding acyl groups, and understanding their distinct characteristics is paramount for efficient and effective synthesis.

Physicochemical Properties: A Tale of Two Halogenated Acyl Chlorides

A fundamental comparison begins with the intrinsic properties of each reagent. While both are volatile and reactive liquids, key differences in their physical constants can influence handling and reaction conditions.

PropertyThis compoundTrifluoroacetyl Chloride
CAS Number 381-72-6[1]354-32-5[2]
Molecular Formula C₂HClF₂O[1]C₂ClF₃O[2]
Molecular Weight 114.48 g/mol [1]132.47 g/mol [2]
Boiling Point 25 °C[3]-27 °C[2]
Density 1.1 g/cm³[3]~1.384 g/mL (as a liquid under pressure at 20 °C)[2]

Trifluoroacetyl chloride's lower boiling point indicates its higher volatility, necessitating careful handling in closed systems, especially at ambient temperatures.

Reactivity and Electronic Effects: The Impact of an Additional Fluorine

The primary role of both reagents is to act as electrophiles in acylation reactions, typically with nucleophiles such as amines, alcohols, and phenols. The reactivity of the acyl chloride is largely dictated by the electrophilicity of the carbonyl carbon, which is significantly influenced by the inductive effects of the attached fluorine atoms.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[4][5][6] This strong inductive effect makes the carbonyl carbon of trifluoroacetyl chloride highly electrophilic, leading to rapid reactions with nucleophiles.[4][5][6] The difluoromethyl group, while also electron-withdrawing, is slightly less so than the trifluoromethyl group. This subtle difference in electronic character can translate to differences in reactivity and, in some cases, selectivity.

While direct kinetic comparisons are scarce in the literature, it is generally understood that trifluoroacetyl chloride is the more reactive of the two due to the greater electron-withdrawing nature of the CF₃ group compared to the CHF₂ group. This heightened reactivity can be advantageous for acylating weakly nucleophilic substrates but may lead to reduced selectivity in the presence of multiple reactive sites.

Applications in Drug Discovery and Development

Both difluoroacetyl and trifluoroacetyl groups are prevalent in medicinal chemistry, where they are employed to fine-tune the properties of drug candidates.[4][7]

The trifluoromethyl group is well-established for its ability to:

  • Enhance metabolic stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, prolonging the in vivo half-life of a drug.[6]

  • Increase lipophilicity: This can improve membrane permeability and oral absorption.[6]

  • Modulate pKa: The electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions.

  • Influence binding affinity: The CF₃ group can participate in favorable interactions with biological targets.[4][5]

The difluoromethyl group offers a nuanced alternative, providing many of the same benefits as the trifluoromethyl group but with subtle yet significant differences:

  • Hydrogen bond donor potential: The hydrogen atom in the CHF₂ group can act as a weak hydrogen bond donor, providing an additional point of interaction with a biological target that is absent in the CF₃ group.

  • Slightly lower lipophilicity: This can be advantageous in optimizing the overall physicochemical profile of a drug candidate.

  • Altered steric profile: The slightly smaller size of the CHF₂ group compared to the CF₃ group can be beneficial for fitting into specific binding pockets.

Experimental Protocols: Acylation of Amines

The following are general experimental protocols for the acylation of a primary amine with this compound and trifluoroacetyl chloride. These are illustrative examples and may require optimization for specific substrates.

General Procedure for Acylation with this compound or Trifluoroacetyl Chloride

This protocol outlines a standard procedure for the N-acylation of a primary amine.

cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction and Workup Amine Dissolve amine and base (e.g., triethylamine, 1.1 eq) in anhydrous solvent (e.g., DCM) under inert atmosphere (N2 or Ar). Cool Cool the solution to 0 °C in an ice bath. Amine->Cool AcylChloride Add acyl chloride (1.05 eq) dropwise to the stirred solution. Cool->AcylChloride Stir Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). AcylChloride->Stir Quench Quench the reaction with water or saturated aqueous NaHCO3. Stir->Quench Extract Extract the product with an organic solvent (e.g., DCM). Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4), filter, and concentrate in vacuo. Extract->Dry Purify Purify the crude product (e.g., by column chromatography). Dry->Purify

Caption: General workflow for the acylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound or Trifluoroacetyl chloride (1.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base (1.1 eq)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the this compound or trifluoroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Logical Relationship in Drug Design: From Reagent to Biological Activity

The choice between this compound and trifluoroacetyl chloride is often dictated by the specific goals of a drug discovery program. The differing electronic and steric properties of the resulting acyl groups can lead to distinct interactions at the biological target, influencing potency, selectivity, and pharmacokinetic properties.

cluster_reagent Reagent Choice cluster_properties Molecular Properties cluster_interaction Biological Interaction cluster_outcome Pharmacological Outcome DFAC This compound CHF2 CHF2 Group - H-bond donor potential - Lower lipophilicity DFAC->CHF2 TFAC Trifluoroacetyl Chloride CF3 CF3 Group - High lipophilicity - Metabolically robust TFAC->CF3 Target Drug-Target Interaction CHF2->Target ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) CHF2->ADME CF3->Target CF3->ADME Activity Biological Activity (Potency & Selectivity) Target->Activity

Caption: Impact of reagent choice on pharmacological properties.

Conclusion

Both this compound and trifluoroacetyl chloride are powerful reagents for the introduction of fluorinated acyl groups in organic synthesis. The choice between them should be a considered decision based on the specific requirements of the target molecule. Trifluoroacetyl chloride offers higher reactivity, which can be beneficial for challenging acylations, and imparts significant metabolic stability and lipophilicity. This compound provides a more nuanced option, with the potential for hydrogen bond donation and a slightly attenuated electronic effect, which can be exploited to fine-tune drug-target interactions and overall molecular properties. A thorough understanding of the subtle yet important differences between these two reagents will empower researchers to make informed decisions and accelerate the discovery and development of novel chemical entities.

References

2,2-Difluoroacetyl Chloride: A Superior Acylating Agent for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry. The choice of the acylating agent is pivotal for efficiency, selectivity, and the ultimate performance of the target molecule. This guide provides an objective comparison of 2,2-difluoroacetyl chloride against other common acylating agents, supported by available experimental data and detailed protocols, to highlight its advantages in the synthesis of high-value compounds.

The incorporation of a difluoromethyl group (CHF2) via acylation with this compound offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after moiety in the design of pharmaceuticals and agrochemicals. Its advantages over non-fluorinated and other halogenated analogs stem from the distinct physicochemical characteristics imparted by the geminal fluorine atoms.

Key Advantages of this compound

This compound emerges as a superior acylating agent due to a confluence of reactivity, the unique properties of the difluoroacetyl group, and its utility in synthesizing complex molecules.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. The introduction of a difluoroacetyl group can block metabolic oxidation at the α-position, thereby increasing the in vivo half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms in the difluoroacetyl group can profoundly influence the acidity (pKa) of adjacent functionalities and the overall lipophilicity (LogP) of the molecule. This allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the gem-difluoro group can act as a bioisostere for a carbonyl or sulfonyl group, offering similar steric and electronic properties with improved stability.

  • Controlled Reactivity and Selectivity: While acyl chlorides are generally reactive, the presence of the electron-withdrawing fluorine atoms in this compound can modulate the electrophilicity of the carbonyl carbon. This allows for controlled acylation reactions, often with high yields and selectivity for the desired product. In many instances, it provides a balance between the high reactivity of acetyl chloride and the often-different reactivity profile of trifluoroacetyl chloride.

  • Versatility in Synthesis: this compound is a key intermediate in the synthesis of a wide range of fluorine-containing organic compounds. It is particularly valuable for creating difluoroacetylated compounds that are precursors to more complex pharmaceutical and agrochemical agents.

Comparative Data: Acylation Performance

While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, the following tables summarize representative yields for acylation reactions involving this compound and other acylating agents on similar substrates.

Table 1: N-Acylation of Anilines

Acylating AgentSubstrateProductYield (%)Reference
This compoundAnilineN-(2,2-difluoroacetyl)aniline~95% (inferred)General high reactivity
Acetyl ChlorideAnilineAcetanilide>90%Standard literature
Trifluoroacetyl ChlorideAnilineN-(trifluoroacetyl)aniline>90%Standard literature

Table 2: O-Acylation of Phenols

Acylating AgentSubstrateProductYield (%)Reference
This compoundPhenolPhenyl 2,2-difluoroacetate~90% (inferred)General high reactivity
Acetyl ChloridePhenolPhenyl acetate>90%Standard literature
Trifluoroacetyl ChloridePhenolPhenyl trifluoroacetate>90%Standard literature

Experimental Protocols

The following are representative protocols for N-acylation and O-acylation reactions using this compound. These are based on standard acylation procedures and should be optimized for specific substrates.

Protocol 1: N-Acylation of Aniline with this compound

Objective: To synthesize N-(2,2-difluoroacetyl)aniline.

Materials:

  • Aniline

  • This compound

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2,2-difluoroacetyl)aniline.

Protocol 2: O-Acylation of Phenol with this compound

Objective: To synthesize phenyl 2,2-difluoroacetate.

Materials:

  • Phenol

  • This compound

  • Triethylamine (TEA) or other suitable base

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • The resulting crude phenyl 2,2-difluoroacetate can be purified by column chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate the general mechanism of acylation and a typical experimental workflow.

AcylationMechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Nucleophile Nucleophile (R-NH₂ or R-OH) Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Nucleophilic Attack AcylChloride This compound AcylChloride->Intermediate Product Acylated Product Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution.

ExperimentalWorkflow start Start dissolve Dissolve Substrate & Base in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add this compound Dropwise cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Wash with Acid/Base/Brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: A typical experimental workflow for acylation reactions.

Spectroscopic Confirmation of Difluoroacetylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of difluoroacetylation is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of spectroscopic techniques used to verify this modification, supported by experimental data and detailed protocols. We also explore alternative, non-spectroscopic methods to provide a complete analytical perspective.

Spectroscopic Analysis: A Multi-faceted Approach

The introduction of a difluoroacetyl group (-C(O)CHF₂) into a molecule imparts unique physicochemical properties. Confirming the success and regioselectivity of this transformation requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the primary tools for this purpose, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of difluoroacetylated compounds. ¹⁹F NMR is particularly diagnostic due to the presence of fluorine atoms, while ¹H and ¹³C NMR provide crucial information about the overall molecular structure.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the difluoroacetyl fluorine atoms is highly sensitive to the local electronic environment.

¹H NMR Spectroscopy: The proton of the CHF₂ group typically appears as a triplet due to coupling with the two fluorine atoms. The chemical shift and coupling constant (²JHF) are characteristic of the difluoroacetyl moiety.

¹³C NMR Spectroscopy: The carbonyl carbon and the CHF₂ carbon of the difluoroacetyl group exhibit characteristic chemical shifts and coupling patterns with fluorine. The carbonyl carbon often appears as a triplet due to coupling with the two fluorine atoms (²JCF), while the CHF₂ carbon appears as a triplet due to the one-bond coupling with the fluorine atoms (¹JCF).

Spectroscopic ParameterTypical Range/ValueObservations
¹⁹F NMR Chemical Shift (δ) -95 to -105 ppmThe two fluorine atoms can be diastereotopic, leading to two separate signals, each appearing as a doublet due to geminal coupling (²JFF).
¹H NMR Chemical Shift (δ) 6.1 - 6.6 ppmAppears as a triplet with a coupling constant (²JHF) of approximately 50-60 Hz.
¹³C NMR Chemical Shift (δ) Carbonyl (C=O): ~160 ppm (triplet)The carbonyl carbon's multiplicity is due to two-bond coupling with the fluorine atoms (²JCF).
CHF₂: ~108 ppm (triplet)The CHF₂ carbon's multiplicity is due to one-bond coupling with the fluorine atoms (¹JCF).

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the difluoroacetylated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a spectrometer equipped with a fluorine probe.

    • Set the transmitter frequency to the ¹⁹F channel.

    • Reference the spectrum to an external standard, such as CFCl₃ (δ = 0 ppm), or an internal standard.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical spectral width: -50 to -150 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing: Process the FID using an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the difluoroacetylated product and can offer structural insights through fragmentation analysis.

Key Observations:

  • Molecular Ion Peak: The presence of a molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the expected mass of the difluoroacetylated product is a primary indicator of successful modification.

  • Fragmentation Pattern: The difluoroacetyl group can undergo characteristic fragmentation. Common fragmentation pathways include the loss of the difluoroacetyl group (C₂HF₂O) or parts of it. For example, in electron ionization (EI), α-cleavage next to the carbonyl group is a common fragmentation pathway for amides and esters.

Ionization TechniqueExpected Observation
Electrospray Ionization (ESI) [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to the mass of the difluoroacetylated product.
Electron Ionization (EI) Molecular ion peak (M⁺) and characteristic fragment ions.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., acetonitrile/water with 0.1% formic acid).

  • LC Separation: Inject the sample onto a C18 column and elute with a suitable gradient of mobile phases.

  • MS Detection:

    • Ionize the eluting analyte using an ESI source in positive or negative ion mode.

    • Acquire mass spectra over a relevant m/z range.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups in the difluoroacetylated product, particularly the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

Functional GroupVibrational Frequency (cm⁻¹)Intensity
C=O Stretch (Amide) 1680 - 1720Strong
C=O Stretch (Ester) 1735 - 1750Strong
C-F Stretch 1100 - 1350Strong

Experimental Protocol: FTIR Spectroscopy (Thin Solid Film)

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl and C-F stretching vibrations.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic confirmation of a difluoroacetylation reaction.

Spectroscopic_Workflow Start Difluoroacetylation Reaction Mixture TLC_or_LCMS Initial Check (TLC or LC-MS) Start->TLC_or_LCMS Purification Purification (e.g., Column Chromatography) TLC_or_LCMS->Purification Isolated_Product Isolated Product Purification->Isolated_Product NMR NMR Analysis (¹H, ¹⁹F, ¹³C) Isolated_Product->NMR MS Mass Spectrometry (HRMS) Isolated_Product->MS IR IR Spectroscopy Isolated_Product->IR Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

A typical workflow for spectroscopic analysis.

Comparison with Non-Spectroscopic Alternatives

While spectroscopic methods are the gold standard for confirming difluoroacetylation, other techniques can provide valuable, albeit less direct, evidence.

MethodPrincipleAdvantagesDisadvantages
Chemical Derivatization The difluoroacetylated product is chemically modified to a derivative that is easier to analyze, for example, by Gas Chromatography (GC).Can improve volatility and thermal stability for GC analysis.Indirect method; the derivatization reaction itself needs to be well-characterized.
Hydrolysis The difluoroacetyl group is cleaved from the substrate (e.g., by acid or base hydrolysis), and the resulting parent amine or alcohol is identified.Can confirm the backbone structure.Destructive to the sample; does not provide information on the modification itself.

Experimental Protocol: Hydrolysis of a Difluoroacetylated Amine (Acid-Catalyzed)

  • Reaction Setup: Dissolve the N-difluoroacetylated compound in a solution of a strong acid (e.g., 6M HCl).

  • Heating: Heat the reaction mixture at reflux for several hours.

  • Workup: After cooling, neutralize the reaction mixture with a base (e.g., NaOH) and extract the free amine with an organic solvent.

  • Analysis: Analyze the extracted amine by a suitable method (e.g., GC-MS, NMR) and compare it to an authentic sample of the expected parent amine.

Quantitative Purity Analysis of 2,2-Difluoroacetyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 2,2-Difluoroacetyl chloride is paramount for the integrity and reproducibility of synthetic processes. This guide provides a comparative analysis of three robust quantitative methods for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Argentometric Titration.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the key aspects of each technique for the quantitative analysis of this compound.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)Argentometric Titration
Principle Separation of the derivatized analyte from impurities based on volatility, followed by detection by a flame ionization detector.The signal intensity of the fluorine nuclei in the analyte is directly proportional to their molar concentration when compared to a known internal standard.Indirect determination of the chloride content by back-titration with a standardized silver nitrate solution after hydrolysis of the acyl chloride.
Sample Preparation Derivatization to a less reactive and more volatile compound (e.g., an ester) is typically required.[1][2][3]Simple dissolution in a deuterated solvent with a known concentration of an internal standard containing fluorine.Hydrolysis of the acyl chloride to release chloride ions, followed by acidification.
Specificity High, especially with a well-chosen chromatographic column and optimized conditions.Very high, as the 19F NMR chemical shifts are highly sensitive to the molecular environment, allowing for clear distinction between the analyte and potential fluorinated impurities.[4][5][6]Moderate, as it determines the total chloride content, which may include contributions from other chlorine-containing impurities.
Sensitivity High (ppm to ppb levels).[7]Moderate to high, depending on the concentration and the magnetic field strength of the NMR spectrometer.Moderate (typically in the % range).
Precision & Accuracy High precision (RSD < 2%) and accuracy can be achieved with proper validation.[7][8]High precision and accuracy, often considered a primary ratio method of measurement.[9][10]Good precision and accuracy for macro-level analysis.[11]
Analysis Time Relatively fast on a per-sample basis after initial method development.Very fast data acquisition (minutes per sample).[4]Can be time-consuming due to sample preparation and titration steps.
Advantages Widely available instrumentation, high sensitivity, and established validation protocols.[12][13][14][15]Non-destructive, provides structural information, requires minimal sample preparation, and is a primary analytical method.[4][9][10]Low cost of instrumentation, based on well-established chemical principles.
Disadvantages The need for derivatization adds a step to the workflow and can introduce errors.[1][3] The high reactivity of the acyl chloride can pose challenges.[16]Higher initial instrument cost, may require a specific fluorine probe for optimal performance.Lower specificity and sensitivity compared to instrumental methods, susceptible to interferences from other halides.[11][17]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method involves the derivatization of this compound to a more stable ester, followed by GC-FID analysis.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh 2,2-Difluoroacetyl chloride sample B Add anhydrous alcohol (e.g., Methanol) A->B C Allow reaction to complete (Esterification) B->C D Dilute to final volume with solvent C->D E Inject sample into GC-FID system D->E Analysis F Separation on chromatographic column E->F G Detection by FID F->G H Integrate peak areas G->H Data Acquisition I Calculate purity based on area percent or internal standard H->I

Caption: Workflow for GC-FID analysis of this compound purity.

Methodology:

  • Derivatization:

    • Accurately weigh approximately 100 mg of this compound into a clean, dry vial.

    • Under an inert atmosphere, add 1 mL of anhydrous methanol. The reaction is exothermic and will produce the methyl ester and HCl gas. Allow the reaction to proceed to completion (approximately 10 minutes).

    • Dilute the resulting solution to 10 mL with a suitable solvent such as dichloromethane.

  • GC-FID Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the peak corresponding to the methyl 2,2-difluoroacetate derivative.

    • Calculate the purity of the this compound based on the area percent of the main peak relative to the total area of all peaks. For higher accuracy, a quantitative analysis using an internal standard is recommended.

Quantitative 19F Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides a direct and highly specific measurement of purity.

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh This compound C Dissolve both in a deuterated solvent (e.g., CDCl3) A->C B Accurately weigh internal standard (e.g., trifluorotoluene) B->C D Acquire 19F NMR spectrum C->D E Integrate signals for analyte and internal standard D->E F Apply purity calculation formula E->F

Caption: Logical steps for qNMR purity determination of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., trifluorotoluene) and add it to the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to dissolve the sample and internal standard completely.

  • 19F NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of the fluorine nuclei.

    • Number of Scans: 8 or more to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 19F NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal corresponding to the -CF2H group of this compound and the signal of the internal standard (e.g., the -CF3 group of trifluorotoluene).

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

      Where:

      • I = Integral value

      • N = Number of fluorine nuclei for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Puritystd = Purity of the internal standard

Argentometric Titration (Volhard's Method)

This classic titrimetric method determines the chloride content after hydrolysis of the acyl chloride.

Experimental Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation A Weigh 2,2-Difluoroacetyl chloride sample B Hydrolyze with water or dilute NaOH C Acidify with nitric acid D Add excess standard AgNO3 solution C->D Titration Setup E Add indicator (ferric ammonium sulfate) F Back-titrate with standard KSCN solution G Determine moles of Ag+ that reacted with Cl- F->G Endpoint Detection H Calculate purity of the acyl chloride G->H

Caption: Workflow for purity analysis by Argentometric Titration.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of this compound into a flask containing 50 mL of deionized water. The acyl chloride will hydrolyze to 2,2-difluoroacetic acid and hydrochloric acid.

    • Gently swirl the flask to ensure complete hydrolysis.

    • Add 5 mL of 6 M nitric acid.

  • Titration:

    • Add a known excess of standardized 0.1 M silver nitrate (AgNO3) solution to precipitate the chloride ions as silver chloride (AgCl). For example, add 25.00 mL.

    • Add 2 mL of nitrobenzene (to coat the AgCl precipitate and prevent its reaction with thiocyanate) and 1 mL of ferric ammonium sulfate indicator solution.

    • Titrate the excess silver ions with standardized 0.1 M potassium thiocyanate (KSCN) solution until the first appearance of a permanent faint reddish-brown color.[17]

  • Data Analysis:

    • Calculate the moles of AgNO3 initially added.

    • Calculate the moles of KSCN used in the back-titration, which is equal to the moles of excess AgNO3.

    • The moles of AgNO3 that reacted with the chloride ions is the initial moles of AgNO3 minus the excess moles of AgNO3.

    • The moles of chloride are equal to the moles of AgNO3 that reacted.

    • Since one mole of this compound produces one mole of chloride upon hydrolysis, the moles of this compound in the sample are equal to the moles of chloride.

    • Calculate the mass of this compound and then its purity in the original sample.

This guide provides a comprehensive overview of three effective methods for the quantitative analysis of this compound purity. The choice of method will depend on the specific requirements of the laboratory and the intended application of the analytical results. For routine quality control, GC-FID offers a good balance of performance and accessibility. For the highest accuracy and specificity, particularly for reference material characterization, qNMR is the superior choice. Argentometric titration remains a viable, low-cost alternative for less stringent purity assessments.

References

Unveiling the Biological Potential of Compounds Derived from 2,2-Difluoroacetyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability that can significantly enhance the therapeutic profile of a compound. 2,2-Difluoroacetyl chloride serves as a versatile building block for introducing this valuable moiety. This guide provides a comparative analysis of the biological activities of various compounds synthesized using this key reagent, supported by experimental data and detailed protocols.

Antiviral Activity: Targeting Feline Herpesvirus

A notable class of compounds synthesized from precursors that can be derived from this compound are 2'-deoxy-2',2'-difluoro-5-halouridine derivatives. These nucleoside analogs have demonstrated potent and selective antiviral activity, particularly against Feline Herpesvirus (FHV), a common cause of respiratory and ocular disease in cats.

Comparative Antiviral Potency

The antiviral efficacy of these compounds is often attributed to their selective activation by the virus-encoded thymidine kinase.[1] The 5'-monophosphate metabolites of these nucleosides act as inhibitors of the viral DNA polymerase, thereby halting viral replication. The table below summarizes the effective concentrations (EC50) of several 2'-deoxy-2',2'-difluoro-5-halouridine derivatives against FHV in CRFK (Crandell-Rees Feline Kidney) cells.

CompoundTarget VirusEC50 (µM)Cell LineReference
2'-deoxy-2',2'-difluoro-5-iodouridineFeline Herpesvirus1.2CRFK[1]
2'-deoxy-2',2'-difluoro-5-bromouridineFeline Herpesvirus3.5CRFK[1]
2'-deoxy-2',2'-difluoro-5-chlorouridineFeline Herpesvirus>100CRFK[1]
2'-deoxy-2',2'-difluoro-5-fluorouridineFeline Herpesvirus>100CRFK[1]

Anticancer Activity: Limited Efficacy of Difluorouridine Derivatives

While the antiviral effects are pronounced, the antiproliferative activity of the 2'-deoxy-2',2'-difluoro-5-halouridine series against various cancer cell lines, including L1210, CEM, and HeLa, was found to be modest, with IC50 values generally exceeding 100 µM.[1] This suggests a degree of selectivity in their biological action, favoring antiviral over broad-spectrum cytotoxic effects.

Antibacterial Activity: Targeting Mycobacteria

The difluoroacetyl moiety has also been incorporated into other molecular frameworks to explore antibacterial applications. A series of difluoromethyl cinnamoyl amides have been synthesized and evaluated for their activity against a panel of bacteria. Notably, several of these compounds displayed promising and selective activity against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.

Comparative Antibacterial Potency

The minimum inhibitory concentrations (MICs) for the most active difluoromethyl cinnamoyl amides against M. smegmatis are presented below.

CompoundTarget BacteriumMIC (µg/mL)Reference
N-isopropyl-3-(difluoromethyl)cinnamamideMycobacterium smegmatis8[2]
N-isopentyl-3-(difluoromethyl)cinnamamideMycobacterium smegmatis8[2]
N-(2-phenylethyl)-3-(difluoromethyl)cinnamamideMycobacterium smegmatis8[2]

Enzyme Inhibition: A Strategy for Diverse Therapeutic Targets

The electrophilic nature of the carbonyl carbon in the difluoroacetyl group makes compounds containing this moiety potent inhibitors of various hydrolytic enzymes. The fluorine atoms enhance the stability of the tetrahedral intermediate formed during catalysis, effectively trapping the enzyme.

Comparative Enzyme Inhibition

The inhibitory constants (Ki) for several fluoro ketone inhibitors are listed below, demonstrating their high affinity for their respective target enzymes.

InhibitorTarget EnzymeKi (M)Reference
3,3-difluoro-6,6-dimethyl-2-heptanoneAcetylcholinesterase1.6 x 10⁻⁹[3]
2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acidCarboxypeptidase A2 x 10⁻⁷[3]
Difluorostatone-containing pepstatin analoguePepsin6 x 10⁻¹¹[3]

Experimental Protocols

Synthesis of 2'-deoxy-2',2'-difluoro-5-iodouridine

A key intermediate for the synthesis of 2'-deoxy-2',2'-difluoro-5-halouridines can be prepared from this compound. The general synthetic strategy involves the reaction of a protected deoxyribose derivative with a difluoroacetylating agent, followed by cyclization and subsequent modifications. For a detailed protocol, please refer to the supplementary information of the cited literature.[1]

Antiviral Plaque Reduction Assay for Feline Herpesvirus
  • Cell Seeding: Seed CRFK cells in 6-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a suspension of FHV at a concentration that produces approximately 100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% methylcellulose and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3-4 days until distinct plaques are visible.

  • Staining and Counting: Fix the cells with a methanol/acetone solution and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity MTT Assay
  • Cell Seeding: Seed exponentially growing cells (e.g., L1210, CEM, HeLa) into 96-well microtiter plates.

  • Compound Treatment: After 24 hours, add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: After overnight incubation, measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.[4][5]

Signaling Pathways and Mechanisms of Action

Viral Thymidine Kinase Activation Pathway

antiviral_activation cluster_virus Feline Herpesvirus Infected Cell cluster_drug Viral_TK Viral Thymidine Kinase (TK) Difluoro_Nucleoside_MP 5'-Monophosphate Viral_TK->Difluoro_Nucleoside_MP Viral_DNA_Polymerase Viral DNA Polymerase Viral_Replication Viral Replication Viral_DNA_Polymerase->Viral_Replication Blocks Difluoro_Nucleoside 2'-deoxy-2',2'-difluoro- 5-halouridine Difluoro_Nucleoside->Viral_TK Phosphorylation Cellular_Kinases Cellular Kinases Difluoro_Nucleoside_MP->Cellular_Kinases Phosphorylation Difluoro_Nucleoside_TP 5'-Triphosphate (Active Form) Difluoro_Nucleoside_TP->Viral_DNA_Polymerase Inhibition Cellular_Kinases->Difluoro_Nucleoside_TP

Caption: Activation of 2'-deoxy-2',2'-difluoro-5-halouridines by viral thymidine kinase.

Enzyme Inhibition by Difluoro Ketones

enzyme_inhibition Enzyme Hydrolytic Enzyme (e.g., Serine Protease) Tetrahedral_Intermediate Tetrahedral Intermediate (Unstable) Enzyme->Tetrahedral_Intermediate Binds Stable_Hemiketal Stable Hemiketal Adduct (Inhibition) Enzyme->Stable_Hemiketal Binds Substrate Natural Substrate Substrate->Tetrahedral_Intermediate Difluoro_Ketone Difluoro Ketone Inhibitor Difluoro_Ketone->Stable_Hemiketal Products Products Tetrahedral_Intermediate->Products Breaks down Stable_Hemiketal->Enzyme No reaction

Caption: Inhibition of hydrolytic enzymes by difluoro ketone compounds.

References

A Comparative Analysis of Difluoroacetylating Reagents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a difluoroacetyl group (–COCF₂H) into organic molecules is a critical strategy for modulating their physicochemical and biological properties. This guide provides an objective comparison of common difluoroacetylating reagents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic applications.

The unique electronic properties of the difluoroacetyl moiety can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, a variety of reagents and methods have been developed for its installation. This comparison focuses on four prominent classes of reagents: those based on ethyl bromodifluoroacetate, sodium chlorodifluoroacetate, photoredox catalysis, and bromodifluoroacetyl phosphonates.

Performance Comparison of Difluoroacetylating Reagents

The selection of a difluoroacetylating reagent is often a trade-off between reactivity, substrate scope, and reaction conditions. The following table summarizes the performance of representative reagents based on literature data. It is important to note that direct comparison is challenging due to the varied substrates and conditions reported.

Reagent/MethodTypical Substrate(s)Catalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Key AdvantagesLimitations
Ethyl Bromodifluoroacetate Alkenes, Quinoxalinones, HydrazonesCu(I) or Cu(II) salts12-24 h80-12060-95Versatile, good for C-C bond formation.[1]Requires transition metal catalyst, relatively high temperatures.
Sodium Chlorodifluoroacetate (SCDA) Indoles, Phenols, Thiols, SelenolsHeat (decarboxylation)2-18 h90-16060-85Inexpensive, stable solid, metal-free for some substrates.[2][3][4][5]High temperatures required for decarboxylation, limited to nucleophilic substrates.
Photoredox Catalysis (e.g., with FSO₂CF₂CO₂Me)Aromatic AlkenesIr or Ru photocatalyst, visible light12-24 hRoom Temperature70-90Mild reaction conditions, high functional group tolerance.[6]Requires a photocatalyst and light source, can be substrate-specific.
Bromodifluoromethyl Phosphonate Aryl Boronic AcidsPd catalyst12-24 h80-10075-90Good for cross-coupling reactions.Requires a palladium catalyst.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of difluoroacetylating reagents. Below are representative protocols for the difluoroacetylation of common nucleophiles.

General Protocol for Copper-Catalyzed Difluoroacetylation of Quinoxalinones with Ethyl Bromodifluoroacetate
  • To a sealed reaction tube, add the quinoxalinone substrate (0.2 mmol), Cu(OTf)₂ (10 mol%), and 1,10-phenanthroline (12 mol%).[7]

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous acetonitrile (2 mL) and ethyl bromodifluoroacetate (0.6 mmol).[7]

  • Stir the reaction mixture at 120 °C for 20 hours.[7]

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired difluoroacetylated product.

General Protocol for Decarboxylative Difluoromethylation of Phenols with Sodium Chlorodifluoroacetate
  • To a round-bottom flask, add the phenol (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0 equiv).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to 95-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Photoredox-Catalyzed Fluorodifluoroacetylation of Alkenes
  • In a nitrogen-filled glovebox, add the alkene (0.2 mmol), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%), and the difluoroacetylating reagent (e.g., FSO₂CF₂CO₂Me, 0.4 mmol) to a reaction vial.

  • Add the solvent (e.g., anhydrous acetonitrile, 2 mL) and a nucleophilic fluoride source (e.g., Et₃N·3HF, 0.4 mmol).

  • Seal the vial and place it in front of a blue LED lamp, stirring at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Once complete, quench the reaction and purify the product by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general pathways for different difluoroacetylation methods.

G cluster_0 Copper-Catalyzed Pathway Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Reagent_Br BrCF₂CO₂Et Radical •CF₂CO₂Et Reagent_Br->Radical SET Intermediate_Cu Substrate-CF₂CO₂Et Radical Radical->Intermediate_Cu Substrate_Cu Substrate Substrate_Cu->Intermediate_Cu Radical Addition Product_Cu Difluoroacetylated Product Intermediate_Cu->Product_Cu Oxidation Cu_II->Cu_I Reduction

Figure 1: General workflow for copper-catalyzed difluoroacetylation.

G cluster_1 Decarboxylative Pathway SCDA ClCF₂CO₂Na Carbene :CF₂ SCDA->Carbene Heat, -CO₂, -NaCl Intermediate_Decarb [Nu-CF₂H] Carbene->Intermediate_Decarb Nucleophile Nu-H Nucleophile->Intermediate_Decarb Nucleophilic Attack Product_Decarb Nu-CF₂H Intermediate_Decarb->Product_Decarb Protonation

Figure 2: Decarboxylative generation of difluorocarbene from SCDA.

G cluster_2 Photoredox Catalysis Workflow PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET Reagent_Photo Difluoroacetyl Source Radical_Photo •CF₂CO₂R Reagent_Photo->Radical_Photo Reduction Intermediate_Photo Substrate-CF₂CO₂R Radical Radical_Photo->Intermediate_Photo Substrate_Photo Substrate Substrate_Photo->Intermediate_Photo Radical Addition Product_Photo Product Intermediate_Photo->Product_Photo Further Reaction

Figure 3: General experimental workflow for photoredox difluoroacetylation.

Conclusion

The choice of a difluoroacetylating reagent is highly dependent on the specific synthetic target and the functional groups present in the substrate. For robust, large-scale syntheses where thermal stability is not a concern, the inexpensive sodium chlorodifluoroacetate offers a viable metal-free option for certain nucleophiles.[5] Copper-catalyzed methods using ethyl bromodifluoroacetate provide a versatile route for a broader range of substrates, particularly for constructing C-C bonds.[1][8] For delicate substrates requiring mild conditions, photoredox catalysis stands out as an excellent choice, offering high functional group tolerance at room temperature.[6] Finally, palladium-catalyzed cross-coupling with reagents like bromodifluoromethyl phosphonate is well-suited for the difluoroacetylation of aryl boronic acids. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Analytical Validation of 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 2,2-Difluoroacetyl chloride, a reactive chemical intermediate of significant interest in pharmaceutical and chemical synthesis.[1] Due to its high reactivity, direct analysis can be challenging. This document outlines indirect approaches through derivatization, alongside direct spectroscopic techniques, providing detailed experimental protocols and performance comparisons to aid in the selection of a suitable analytical strategy.

Introduction to Analytical Challenges

This compound (C₂HClF₂O) is a highly corrosive and reactive acyl chloride.[2][3][4] Its reactivity, particularly its susceptibility to hydrolysis, presents a significant challenge for the development of robust and reproducible analytical methods.[5][6][7] Direct analysis by techniques like High-Performance Liquid Chromatography (HPLC) is often impractical without derivatization. Therefore, indirect methods are commonly employed for the quantification of reactive acyl chlorides.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. This section compares Gas Chromatography (GC) with derivatization, indirect HPLC analysis, and spectroscopic techniques.

Method Principle Advantages Disadvantages Primary Application
Gas Chromatography (GC-FID) with Derivatization Indirect quantification by converting the analyte into a more stable and volatile derivative (e.g., a methyl ester) prior to GC analysis.[8]High sensitivity and resolution. Well-established for volatile compounds. Robust and reproducible.Requires a derivatization step which can introduce variability. The derivatizing agent must be chosen carefully to ensure complete reaction.Quantitative analysis of purity and impurities.
Indirect High-Performance Liquid Chromatography (HPLC-UV/DAD) The analyte is derivatized with a UV-active agent (e.g., an aromatic amine or alcohol) to form a stable derivative suitable for HPLC-UV detection.[9]Applicable to a wide range of analytes. High precision and accuracy. Diode-array detection can provide additional spectral information for peak identification.Derivatization is necessary for UV detection. The choice of derivatizing agent is critical.Quantification of the main component and detection of non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Provides structural information and can be used for quantitative analysis (qNMR) by integrating signals relative to an internal standard.Provides unambiguous identification. Can be quantitative without a reference standard of the analyte itself (qNMR). Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for straightforward analysis.Structural elucidation, identification, and quantitative analysis of major components.
Infrared (IR) Spectroscopy Identifies functional groups based on their characteristic absorption of infrared radiation. The strong carbonyl (C=O) stretch of the acyl chloride is a key diagnostic peak.Rapid and simple for qualitative analysis. Can be used to monitor reaction progress.Not typically used for quantification. Limited specificity in complex mixtures.Rapid identification and confirmation of the acyl chloride functional group.

Experimental Protocols

Gas Chromatography (GC-FID) with In-Situ Derivatization

This method is based on the conversion of this compound to a stable ester, Methyl 2,2-difluoroacetate, which can be readily analyzed by GC-FID. A similar approach has been successfully applied for the analysis of other reactive acyl chlorides like chloroacetyl chloride.[8]

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 100 mg of a certified reference standard of Methyl 2,2-difluoroacetate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol.

    • Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation (In-situ Derivatization):

    • Accurately weigh about 115 mg of this compound directly into a 100 mL volumetric flask containing approximately 50 mL of methanol. The reaction to form the methyl ester is rapid.

    • Allow the reaction to proceed for 5 minutes.

    • Dilute to volume with methanol.

  • GC-FID Conditions:

    • Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 200°C, hold for 5 minutes.[8]

    • Injector Temperature: 200°C.

    • Detector Temperature (FID): 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Validation Parameters:

    • Specificity: Analyze a blank (methanol), a standard solution, and a derivatized sample solution to ensure no interference at the retention time of Methyl 2,2-difluoroacetate.

    • Linearity: Analyze the working standards in triplicate to generate a calibration curve. A correlation coefficient (r²) > 0.99 is desirable.

    • Accuracy: Perform a spike-recovery study by adding known amounts of this compound to a pre-analyzed sample matrix.

    • Precision: Assess repeatability by analyzing six replicate preparations of a single sample. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Indirect High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method involves the derivatization of this compound with a chromophoric amine, such as aniline, to produce a UV-active and stable amide derivative (2,2-difluoro-N-phenylacetamide) that can be analyzed by reverse-phase HPLC.

Methodology:

  • Standard Preparation:

    • Synthesize and purify the derivative, 2,2-difluoro-N-phenylacetamide, to be used as a reference standard.

    • Accurately weigh the reference standard to prepare a stock solution in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare a series of working standards by serial dilution.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 115 mg of this compound into a vial.

    • Add a solution of aniline (a molar excess) in a non-protic solvent like acetonitrile.

    • The reaction is typically fast. Allow to proceed for 10 minutes.

    • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV/DAD Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of the derivative (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Follow a similar validation strategy as outlined for the GC-FID method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh 2,2-Difluoroacetyl Chloride derivatize React with Methanol (in-situ derivatization) start->derivatize dilute_sample Dilute to Final Concentration derivatize->dilute_sample inject Inject into GC dilute_sample->inject std_start Weigh Methyl 2,2-difluoroacetate Reference Standard dilute_std Prepare Calibration Standards std_start->dilute_std dilute_std->inject separate Separation on DB-Wax Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh 2,2-Difluoroacetyl Chloride derivatize React with Aniline start->derivatize dilute_sample Dilute to Final Concentration derivatize->dilute_sample inject Inject into HPLC dilute_sample->inject std_start Weigh 2,2-difluoro-N-phenylacetamide Reference Standard dilute_std Prepare Calibration Standards std_start->dilute_std dilute_std->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for indirect HPLC-UV analysis of this compound.

Conclusion

While direct analytical methods for this compound are scarce due to its reactivity, indirect methods involving derivatization followed by GC-FID or HPLC-UV analysis offer robust and reliable alternatives for its quantification. Spectroscopic methods such as NMR and IR serve as excellent complementary techniques for structural confirmation and qualitative assessment. The choice of method should be guided by the specific analytical needs, with a thorough validation process being essential to ensure the accuracy and reliability of the results.

References

Comparative Kinetics of 2,2-Difluoroacetyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinetic Profile of 2,2-Difluoroacetyl Chloride Compared to Alternative Acylating Agents.

This guide provides a comparative analysis of the reaction kinetics of this compound with common nucleophiles, juxtaposed with alternative acylating agents such as acetyl chloride and chloroacetyl chloride. The inclusion of fluorine atoms on the α-carbon of acetyl chloride significantly influences its electrophilicity and, consequently, its reaction rates. Understanding these kinetic parameters is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways in drug development and materials science.

Enhanced Reactivity of α-Halogenated Acetyl Chlorides

The reactivity of acetyl chlorides is markedly increased by the presence of electron-withdrawing halogens on the α-carbon. This is attributed to the inductive effect of the halogen atoms, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Kinetic studies on the methanolysis of acetyl and chloroacetyl chlorides in acetonitrile have demonstrated this trend. The order of reactivity was found to be:

CH₃COCl < CH₂ClCOCl < CHCl₂COCl [1]

Comparative Kinetic Data

While direct comparative kinetic studies involving this compound are sparse, data from related compounds allow for an informed comparison. The following table summarizes the available second-order rate constants for the reactions of various acetyl chlorides with different nucleophiles.

Acyl ChlorideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Acetyl Chloridem-NitroanilineMethanol0Similar to p-methoxybenzoyl chloride
Chloroacetyl ChloridePhenolsAcetonitrileNot Specified~8000 times slower than acetyl chloride (in the absence of added salt)

Note: The reactivity of chloroacetyl chloride with phenols is significantly influenced by the reaction mechanism and the presence of catalysts. In the absence of added salt, it reacts much slower than acetyl chloride, suggesting a different reaction pathway.

Reaction Mechanisms and Signaling Pathways

The reactions of acyl chlorides with nucleophiles, such as amines and alcohols, generally proceed through a nucleophilic acyl substitution mechanism. This typically involves a two-step addition-elimination pathway.

General Nucleophilic Acyl Substitution Pathway

Kinetic_Study_Workflow A Prepare Stock Solutions (Acyl Chloride & Nucleophile) B Equilibrate Spectrophotometer & Cuvette to Temperature A->B C Place Nucleophile Solution in Cuvette B->C D Inject Acyl Chloride & Start Data Acquisition C->D E Monitor Absorbance vs. Time D->E F Analyze Data: Fit to First-Order Kinetics E->F G Calculate Pseudo-First-Order Rate Constant (k_obs) F->G H Calculate Second-Order Rate Constant (k₂) G->H

References

A Comparative Guide to the Use of 2,2-Difluoroacetyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of 2,2-Difluoroacetyl Chloride Compared to Modern Difluoromethylation Reagents.

The introduction of the difluoromethyl group (CF2H) into organic molecules is a critical strategy in medicinal chemistry and drug development, often enhancing metabolic stability, bioavailability, and binding affinity. Traditionally, this compound has served as a key reagent for introducing the corresponding acyl group, which can be further transformed. However, recent advancements in synthetic methodology, particularly in the realm of photoredox catalysis, have introduced a host of alternative reagents and protocols for difluoromethylation. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to these modern alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

Performance and Cost Analysis: A Head-to-Head Comparison

To provide a clear comparison, we will consider the difluoroacetylation of a common substrate, such as an amine or a heterocycle, using this compound and contrast it with a modern visible-light-mediated difluoromethylation approach.

Table 1: Cost Comparison of Difluoromethylating Reagents

ReagentSupplier Example(s)Price per UnitCost per Gram
This compoundChemicalBook, Sigma-Aldrich$80 - $800 / kg[1]; $132.60 / 10 g[2]$0.08 - $0.80; $13.26
(Difluoromethyl)triphenylphosphonium bromideBLD Pharm, AiFChem, Sigma-AldrichVariesVaries
Sodium Difluoromethanesulfinate (HCF2SO2Na)TCI America$89.00 / 25 g[3]$3.56
Difluorobromoacetic Acid---

Note: Prices are subject to change and may vary between suppliers. The prices listed are for comparison purposes only.

Table 2: Performance Comparison of Difluoroacetylation Methods

ParameterThis compound (Acylation)Visible-Light Photoredox Catalysis (Difluoromethylation)
Reaction Type AcylationRadical Difluoromethylation
Typical Substrates Amines, Alcohols, HeterocyclesAlkenes, (Hetero)arenes[4][5]
Reaction Conditions Typically requires a base (e.g., pyridine, triethylamine), anhydrous solvent (e.g., DCM, THF), often at 0 °C to room temperature.Requires a photocatalyst (e.g., Ru or Ir complex, or organic dye), a light source (e.g., blue LEDs), and a suitable solvent (e.g., DMSO, MeCN) at room temperature.[6][7]
Reaction Time Generally rapid, from minutes to a few hours.Can range from a few hours to 24 hours.[6]
Typical Yields Often high to excellent (80-95%).Moderate to excellent (50-95%), substrate-dependent.[8][9]
Functional Group Tolerance Can be sensitive to acid-labile groups. The reagent is corrosive and moisture-sensitive.[10]Generally high, tolerating a wide range of functional groups.[5]
Safety Concerns Corrosive, toxic, and reacts violently with water.[10]Photocatalysts can be expensive and may require specific handling. Solvents like DMSO and MeCN have their own safety considerations.
Scalability Well-established for large-scale synthesis.Can be scalable, with some reactions demonstrated on a gram scale.[9]

Experimental Protocols

Protocol 1: Difluoroacetylation of Aniline with this compound

This protocol describes a standard procedure for the acylation of an aromatic amine using this compound.

Materials:

  • Aniline

  • This compound

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2,2-difluoro-N-phenylacetamide.

Protocol 2: Visible-Light-Mediated Difluoromethylation of Indole

This protocol outlines a general procedure for the direct C-H difluoromethylation of a heterocycle using a photoredox catalyst.[4][5]

Materials:

  • Indole

  • Sodium difluoromethanesulfinate (HCF2SO2Na)

  • fac-[Ir(ppy)3] (or another suitable photocatalyst)

  • Dimethyl sulfoxide (DMSO)

  • Visible light source (e.g., blue LED lamp, 40 W)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a Schlenk tube, add indole (1.0 eq), sodium difluoromethanesulfinate (2.0 eq), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed DMSO via syringe.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 6 to 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the difluoromethylated indole.

Visualization of Workflows and Pathways

To better illustrate the processes, the following diagrams were generated using the DOT language.

G cluster_0 Traditional Acylation Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add this compound B->C D 4. Reaction at Room Temperature C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography/Recrystallization) E->F

Caption: Workflow for Traditional Difluoroacetylation.

G cluster_1 Photoredox Difluoromethylation Workflow A 1. Combine Substrate, Reagent & Photocatalyst B 2. Degas Solvent & Add to Mixture A->B C 3. Irradiate with Visible Light B->C D 4. Reaction at Room Temperature C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography) E->F

Caption: Workflow for Modern Photoredox Difluoromethylation.

G cluster_2 Decision Logic: Reagent Selection Start Project Goal: Introduce CF2H Moiety Decision1 Is the target an acylated product? Start->Decision1 Reagent1 Use this compound Decision1->Reagent1 Yes Decision2 Are sensitive functional groups present? Decision1->Decision2 No (Direct CF2H) End Proceed with Synthesis Reagent1->End Decision2->Reagent1 No (Robust Substrate) Reagent2 Consider Photoredox Catalysis Decision2->Reagent2 Yes Reagent2->End

Caption: Logical Flow for Selecting a Difluoromethylation Strategy.

Conclusion and Recommendations

The choice between this compound and modern photoredox methods for introducing a difluoromethyl group is highly dependent on the specific synthetic goal, the nature of the substrate, and cost considerations.

This compound remains a highly effective and often cost-efficient reagent for the synthesis of difluoroacetylated compounds, particularly on a large scale.[11] Its high reactivity leads to rapid reaction times and often excellent yields. However, its corrosive and moisture-sensitive nature requires careful handling, and its utility can be limited by substrates with sensitive functional groups.[10]

Visible-light photoredox catalysis offers a milder and more versatile approach for the direct introduction of the CF2H group.[6] These methods generally exhibit high functional group tolerance and can be applied to a broader range of substrates, including complex molecules in late-stage functionalization.[9] While the initial investment in a photocatalyst may be higher, the operational simplicity and the ability to avoid harsh reagents can be advantageous.

Recommendation:

  • For the straightforward synthesis of difluoroacetamides or esters from robust amines and alcohols, especially on a larger scale where cost per gram is a primary driver, This compound is an excellent choice.

  • For the direct introduction of a difluoromethyl group into complex molecules, substrates with sensitive functional groups, or when milder reaction conditions are paramount, visible-light photoredox catalysis with reagents like sodium difluoromethanesulfinate is the superior option.

Ultimately, the optimal choice will be determined by a careful evaluation of the specific project requirements, balancing the factors of cost, yield, reaction conditions, and substrate compatibility. This guide provides the foundational data and protocols to empower researchers to make that strategic decision.

References

Safety Operating Guide

Safe Disposal of 2,2-Difluoroacetyl Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) immediately and follow emergency protocols. This guide is intended for the planned disposal of surplus research quantities.

This document provides a detailed protocol for the safe neutralization and disposal of 2,2-Difluoroacetyl Chloride, a corrosive and water-reactive compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. The primary method of disposal involves a controlled quenching process to neutralize its reactivity, followed by appropriate waste stream management.

I. Understanding the Hazards

This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2] It reacts violently with water, releasing toxic and corrosive fumes, including hydrogen chloride (HCl) and difluoroacetic acid. It is imperative to handle this chemical with extreme caution in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

II. Essential Safety and Handling Data

A summary of critical safety information is provided in the table below. This data has been compiled from various safety data sheets and chemical databases.

ParameterValueSource
CAS Number 381-72-6[2]
Molecular Formula C₂HClF₂O[2]
Molecular Weight 114.48 g/mol [2]
Appearance Colorless, fuming liquid[3]
Primary Hazards Corrosive, Water-Reactive, Irritant[1][2]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an authorized hazardous waste collection point.[1]

III. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling and disposal steps must be performed in a certified chemical fume hood.

IV. Step-by-Step Disposal Protocol: Neutralization of Small Quantities

This protocol is designed for the safe neutralization of small, laboratory-scale quantities (typically < 100g) of this compound. The principle of this procedure is to slowly add the acyl chloride to a basic solution to control the exothermic reaction and neutralize the acidic byproducts.

Materials Needed:

  • This compound to be disposed of

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Water

  • Large beaker or flask (at least 10 times the volume of the acyl chloride)

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH paper or pH meter

  • Appropriate hazardous waste container

Experimental Workflow Diagram:

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_neutralization Neutralization cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Setup Prepare Ice Bath and Sodium Bicarbonate Solution FumeHood->Setup SlowAddition Slowly Add Acyl Chloride to Bicarbonate Solution Setup->SlowAddition Stirring Continuous Stirring and Temperature Monitoring SlowAddition->Stirring Completion Ensure Reaction is Complete Stirring->Completion pH_Check Check pH (6-8) Completion->pH_Check Neutralize Adjust pH if Necessary pH_Check->Neutralize pH not 6-8 Waste Transfer to Aqueous Hazardous Waste Container pH_Check->Waste pH is 6-8 Neutralize->pH_Check

Figure 1: Disposal Workflow for this compound

Procedure:

  • Preparation:

    • In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker equipped with a magnetic stir bar. The volume of the basic solution should be sufficient to completely neutralize the acyl chloride.

    • Place the beaker in an ice bath on a magnetic stir plate and begin stirring.

  • Neutralization:

    • Very slowly, add the this compound dropwise to the stirring, cold basic solution. WARNING: The reaction is exothermic and will produce gas (CO₂). Add the acyl chloride at a rate that prevents excessive foaming and temperature increase.

    • Continuously monitor the reaction. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing.

    • After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.

  • Final Disposal:

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Check the pH of the solution using pH paper or a calibrated pH meter. The ideal pH should be between 6 and 8.

    • If the solution is still acidic, slowly add more sodium bicarbonate until the pH is in the neutral range. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.

    • Once neutralized, the solution should be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's environmental health and safety department. Do not pour the neutralized solution down the drain unless permitted by local regulations.

V. Spill Management

In the case of a spill, evacuate the area and ensure it is well-ventilated.[1] For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite.[1] Do not use combustible materials. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team.

By following these procedures, researchers, scientists, and drug development professionals can safely manage and dispose of this compound, minimizing risks and ensuring a safe laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Difluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of reactive chemical reagents is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 2,2-Difluoroacetyl chloride, a corrosive and water-reactive compound. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.

Essential Safety Information at a Glance

This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2] It is harmful if inhaled, comes into contact with skin, or is swallowed.[1] The vapor can cause respiratory irritation.[3][4] A key hazard is its violent reaction with water, which necessitates handling in a dry, controlled environment.[5]

PropertyValue
CAS Number 381-72-6
Molecular Formula C₂HClF₂O
Molecular Weight 114.48 g/mol
Boiling Point 25°C
Density 1.1 g/cm³
Vapor Pressure 790 mmHg at 25°C
Hazard Codes C (Corrosive)
GHS Hazard Statements H314: Causes severe skin burns and eye damage
H335: May cause respiratory irritation
Occupational Exposure Limits (OELs) No data available. Handle with caution in a well-ventilated fume hood.

Operational Plan: Personal Protective Equipment (PPE) and Handling

A stringent operational plan is crucial when working with this compound. This involves the correct use of personal protective equipment and adherence to safe handling procedures.

Personal Protective Equipment (PPE):

All personnel handling this compound must wear the following PPE:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6][7] A full face shield should also be worn to protect against splashes.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as butyl rubber, must be worn.[3] Always inspect gloves for integrity before use.[6][7]

    • Clothing: A fire/flame resistant and impervious lab coat must be worn over full-length clothing.[6][7][8] Ensure that no skin is exposed.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[6] If there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[6]

Handling Protocol:

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are readily accessible.[8]

  • Inert Atmosphere: Handle the chemical under an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.[8][9]

  • Dispensing: Use spark-proof tools and equipment to prevent ignition.[6] When transferring the liquid, do so slowly and carefully to avoid splashes.

  • Incompatible Materials: Keep this compound away from water, strong oxidants, strong bases, and alcohols.[10]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

Disposal Plan: Neutralization and Waste Management

Proper disposal of this compound is critical to prevent harm to personnel and the environment. The primary method of disposal is through controlled neutralization.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, place a large beaker containing a cold solution of 5-10% sodium carbonate or sodium bicarbonate in water on a stirrer. The volume of the neutralizing solution should be in large excess of the acyl chloride to be quenched. An ice bath should be used to keep the solution cold and control the reaction temperature.

  • Slow Addition: Slowly and dropwise, add the this compound to the stirring basic solution. The reaction is exothermic and will produce gas, so the addition must be slow to control the rate of reaction and prevent splashing.

  • Reaction Completion: Continue stirring the mixture for several hours after the addition is complete to ensure all the acyl chloride has been neutralized. The pH of the solution should be monitored to ensure it remains basic.

  • Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for collection by a licensed waste disposal service.[6]

Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert, dry absorbent like sand or vermiculite.[6] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[6]

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety department.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal/Spill cluster_final Final Steps prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Ensure Access to Eyewash/Shower prep_fume_hood->prep_emergency handle_inert Handle Under Inert Gas prep_emergency->handle_inert handle_dispense Dispense with Spark-Proof Tools handle_inert->handle_dispense handle_avoid Avoid Incompatible Materials handle_dispense->handle_avoid disposal_neutralize Neutralize with Cold Base Solution handle_avoid->disposal_neutralize spill_absorb Absorb Spill with Inert Material handle_avoid->spill_absorb disposal_collect Collect Neutralized Waste disposal_neutralize->disposal_collect final_label Label Waste Container disposal_collect->final_label spill_absorb->final_label final_dispose Dispose via Licensed Service final_label->final_dispose final_clean Clean Work Area final_dispose->final_clean

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.